molecular formula C4H7F2N B11763097 3,3-Difluoro-2-methyl-azetidine

3,3-Difluoro-2-methyl-azetidine

Cat. No.: B11763097
M. Wt: 107.10 g/mol
InChI Key: KKGBXWWINMKIKP-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methyl-azetidine is a specialized azetidine building block of high interest in pharmaceutical and agrochemical research. The presence of the gem-difluoro group at the 3-position and a methyl group at the 2-position makes it a valuable scaffold for creating conformationally constrained analogs and bioisosteres . Azetidine rings are prized in medicinal chemistry for their contribution to metabolic stability and for improving the physicochemical properties of lead compounds . The incorporation of fluorine atoms is a widely used strategy to modulate a molecule's lipophilicity, membrane permeability, and overall metabolic stability . As a key synthetic intermediate, this compound can be utilized in the construction of more complex molecules through various reactions, including Suzuki-Miyaura cross-couplings and aza-Michael additions, which are powerful methods for generating diverse chemical libraries for biological screening . Researchers value this azetidine derivative for its potential applications in developing protease inhibitors, its use in generating novel heterocyclic amino acids, and its role in creating peptidomimetics . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7F2N

Molecular Weight

107.10 g/mol

IUPAC Name

3,3-difluoro-2-methylazetidine

InChI

InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3

InChI Key

KKGBXWWINMKIKP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1)(F)F

Origin of Product

United States

Foundational & Exploratory

3,3-Difluoro-2-methyl-azetidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3,3-Difluoro-2-methyl-azetidine is a specialized fluorinated heterocycle increasingly utilized in modern drug discovery as a bioisostere for saturated cyclic amines. By introducing a gem-difluoro group into the strained azetidine ring, medicinal chemists can profoundly modulate the physicochemical properties of a lead compound—specifically lowering basicity (pKa), enhancing metabolic stability, and altering lipophilicity (LogD). This guide details the structural characteristics, synthetic pathways, and application logic for this scaffold.[1]

Chemical Profile & Physicochemical Properties

The introduction of fluorine atoms at the C3 position creates a strong electron-withdrawing effect, while the C2-methyl group introduces chirality and steric bulk, influencing the vector of the N-lone pair.

2.1 Core Specifications
PropertyValue / Description
IUPAC Name 3,3-difluoro-2-methylazetidine
Common Salt Form Hydrochloride (HCl)
CAS (Racemic) 1638772-18-5
CAS ((S)-Isomer) 2231663-51-5
CAS ((R)-Isomer) 2231665-77-1
Molecular Weight 107.10 g/mol (Free Base) / 143.56 g/mol (HCl Salt)
Molecular Formula C₄H₇F₂N
Chirality One stereocenter at C2
2.2 The "Fluorine Effect" on Physicochemical Parameters
  • Basicity Modulation (pKa): Unsubstituted azetidine is highly basic (pKa ≈ 11.3). The gem-difluoro group at the

    
    -position to the nitrogen exerts a powerful inductive effect (
    
    
    
    ), significantly lowering the pKa of the amine to the 6.0–7.5 range . This is critical for improving oral bioavailability and reducing lysosomal trapping or hERG channel inhibition often associated with highly basic amines.
  • Lipophilicity (LogP/LogD): While fluorine is polar, the C-F bond is non-polarizable. The replacement of C-H with C-F generally increases lipophilicity compared to the parent azetidine, improving membrane permeability.

  • Conformational Bias: The gauche effect of the fluorine atoms and the steric clash of the methyl group rigidify the ring puckering, potentially locking the molecule into a bioactive conformation.

Synthetic Methodologies

The synthesis of 3,3-difluoro-2-methyl-azetidine is non-trivial due to the strain of the four-membered ring. The most robust route involves a Reformatsky-type reaction followed by reduction.

3.1 Primary Synthetic Route: Reformatsky-Imine Cyclization

This pathway constructs the ring from acyclic precursors, allowing for the introduction of the fluorine atoms and the methyl group early in the sequence.

Step 1: Imine Formation Condensation of acetaldehyde (or a synthetic equivalent like N-ethylidene-amine surrogate) with a chiral auxiliary or protecting group (e.g., benzyl amine or chiral sulfinamide).

Step 2: Reformatsky Reaction Reaction of ethyl bromodifluoroacetate with zinc dust to generate the organozinc reagent, which attacks the imine to form the


-lactam (3,3-difluoro-2-methylazetidin-2-one).

Step 3: Reduction Reduction of the lactam carbonyl to the amine using a potent hydride source such as Monochlorohydroalane (


) or Lithium Aluminum Hydride (

).

Step 4: Deprotection/Salt Formation Removal of the N-protecting group (e.g., hydrogenation for benzyl) and conversion to the stable HCl salt.

3.2 Synthesis Workflow Diagram

SynthesisRoute Start Ethyl Bromodifluoroacetate (BrCF2CO2Et) Zn Zn / Reformatsky Start->Zn Imine Ethylidene Imine (Precursor) Imine->Zn Lactam 3,3-Difluoro-2-methyl- azetidin-2-one Zn->Lactam Cyclization Reduction Reduction (AlH2Cl or LiAlH4) Lactam->Reduction Product 3,3-Difluoro-2-methyl- azetidine Reduction->Product C=O to CH2

Figure 1: The Reformatsky-based synthetic pathway for constructing the 3,3-difluoroazetidine core.

Medicinal Chemistry Applications
4.1 Metabolic Stability (Blocking Sites)

The C3 position of azetidine is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: Replacing C-H bonds with strong C-F bonds (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks oxidation at this position.

  • Result: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ).
4.2 Bioisosteric Replacement Logic

This scaffold is frequently used to replace:

  • Morpholine: To reduce molecular weight while maintaining reduced basicity.

  • Piperidine/Pyrrolidine: To lower lipophilicity (if replacing alkyl variants) or modulate pKa.

  • Cyclopropyl amines: To introduce polarity and hydrogen bond accepting capability (via fluorines).

4.3 SAR Decision Logic

SARLogic Problem Lead Compound Issue HighBasicity High Basicity (pKa > 9) Poor Permeability / hERG Risk Problem->HighBasicity MetabInstability Metabolic Instability (Rapid Clearance) Problem->MetabInstability Solution Incorporate 3,3-Difluoro-2-Me-Azetidine HighBasicity->Solution MetabInstability->Solution Effect1 Inductive Effect (-I) Lowers pKa to 6.0-7.5 Solution->Effect1 Effect2 C-F Bond Strength Blocks C3 Oxidation Solution->Effect2 Effect3 2-Methyl Group Steric Steering / Chirality Solution->Effect3 Outcome Optimized Lead: Improved Bioavailability & Stability Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Decision matrix for deploying the 3,3-difluoro-2-methyl-azetidine scaffold in lead optimization.

Handling & Safety Protocols

As a fluorinated strained ring, specific precautions are required during handling and storage.

  • Stability: The free base is volatile and potentially unstable due to ring strain. It is almost exclusively stored and handled as the Hydrochloride (HCl) salt , which is a stable solid.

  • Hygroscopicity: The salt form can be hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator at 2–8°C.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Protocol: Use a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with large amounts of water and seek medical advice.

References
  • Mykhailiuk, P. K. (2014). Synthesis of 3,3-Difluoroazetidines. ResearchGate.

  • PubChem. (2025).[2][3] 3,3-Difluoroazetidine Compound Summary. National Library of Medicine.

  • Ossila. (2024). 3,3-Difluoroazetidine hydrochloride: Properties and Applications.

  • Sigma-Aldrich. (2024). 3,3-Difluoroazetidine hydrochloride Product Specification.

  • ChemScene. (2024). 3,3-Difluoro-2-methyl-azetidine hydrochloride Product Data.

Sources

Fluorinated Azetidines: Strategic Building Blocks for Multiparameter Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often requires simultaneous improvements in potency, metabolic stability, and physicochemical properties. Fluorinated azetidines have emerged as "privileged scaffolds" that address these challenges by combining the high ring strain of the azetidine core (~25 kcal/mol) with the unique electronic modulation of fluorine. This guide details the structural utility, synthetic access, and physicochemical impact of 3-fluoro-, 3,3-difluoro-, and 2-(trifluoromethyl)azetidines, providing a roadmap for their application in drug discovery.

The Fluorine-Azetidine Synergy

The incorporation of fluorine into the azetidine ring creates a distinct chemical space that differs significantly from larger heterocycles (pyrrolidines, piperidines) or non-fluorinated analogs.

Conformational Restriction & Bioisosterism
  • Gem-Dimethyl Bioisostere: The 3,3-difluoroazetidine moiety acts as a liponeutral or slightly lipophilic bioisostere for the gem-dimethyl group.[1] The C-F bond length (1.35 Å) mimics the C-H bond, but the fluorine atoms introduce a dipole that can engage in orthogonal protein interactions.

  • Carbonyl Bioisostere: Due to the high electronegativity of fluorine, the CF₂ group creates a local dipole moment similar to a carbonyl (C=O) group but without the susceptibility to nucleophilic attack or hydration.[1]

  • Vector Alignment: The rigid four-membered ring directs exit vectors (N-C and C3-substituents) in precise orientations, distinct from the flexible "puckering" of five- and six-membered rings.[1]

Physicochemical Profiling

The strategic placement of fluorine on the azetidine ring dramatically alters the fundamental properties of the molecule.

Modulation of Basicity (pKa)

The most critical effect of fluorination is the reduction of the amine pKa via the inductive electron-withdrawing effect ($ -I $) of fluorine.

  • Azetidine (Parent): pKa

    
     11.[1][2]3. Highly basic, often fully protonated at physiological pH (7.4), leading to low membrane permeability and potential hERG liability.[1]
    
  • 3-Fluoroazetidine: pKa

    
     9.0–9.[1]5. The single fluorine lowers basicity, improving the ratio of neutral species at physiological pH.[1]
    
  • 3,3-Difluoroazetidine: pKa

    
     7.0–8.[1]0. The gem-difluoro substitution drastically lowers the pKa, often bringing it close to physiological pH.[1] This maximizes the concentration of the neutral, permeable species while maintaining solubility.[1]
    
Lipophilicity (LogP vs. LogD)

While the C-F bond is intrinsically more lipophilic than C-H, the overall effect on LogD (distribution coefficient) is driven by the pKa shift.[1]

  • Intrinsic Lipophilicity: 3,3-Difluoroazetidine is more lipophilic than azetidine due to the fluorines.[1][3]

  • Effective Lipophilicity (LogD7.4): Because 3,3-difluoroazetidine is less ionized at pH 7.4 than the parent azetidine, its effective membrane permeability is often significantly higher.

Metabolic Stability

The 3-position of azetidine is a common site for oxidative metabolism (P450-mediated hydroxylation).

  • Metabolic Blocking: Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life ($ t_{1/2} $) of the scaffold.[1]

Decision Framework for Scaffold Selection

Use the following logic tree to select the appropriate azetidine building block for your specific optimization goal.

AzetidineSelection cluster_legend Key Start Optimization Goal Q1 Is the Basic Amine Causing hERG or Permeability Issues? Start->Q1 Q2 Is the 3-position a Metabolic Soft Spot? Q1->Q2 Yes Sol3 Use Azetidine (Maintain Basicity) Q1->Sol3 No Branch1_Yes Yes: Need lower pKa Branch1_No No: pKa is acceptable Sol1 Use 3,3-Difluoroazetidine (Max pKa reduction, Metabolic Block) Q2->Sol1 High Metabolic Liability Sol2 Use 3-Fluoroazetidine (Moderate pKa reduction) Q2->Sol2 Moderate/Low Liability Legend1 Decision Point Legend2 Solution

Figure 1: Decision tree for selecting fluorinated azetidine building blocks based on medicinal chemistry requirements.

Synthetic Methodologies

Synthesis of 3,3-Difluoroazetidines (Reformatsky Route)

The most robust method for accessing the 3,3-difluoroazetidine core is via the Reformatsky-type reaction of imines with ethyl bromodifluoroacetate, followed by reduction.

Protocol:

  • Ring Formation: React an N-benzyl aldimine with ethyl bromodifluoroacetate in the presence of Zinc (Reformatsky reagent) to yield the 1-benzyl-3,3-difluoroazetidin-2-one (lactam).[1]

  • Reduction: Reduce the lactam using Monochlorohydroalane ($ AlH_2Cl $) or similar hydride sources to the corresponding azetidine.

  • Deprotection: Hydrogenolysis ($ H_2, Pd/C $) removes the benzyl group to yield the free amine.[1]

SynthesisDifluoro Imine N-Benzyl Aldimine Lactam 3,3-Difluoro- azetidin-2-one Imine->Lactam Ring Closure Reagent BrCF2CO2Et / Zn (Reformatsky) Product 1-Benzyl-3,3- difluoroazetidine Lactam->Product Reduction RedAgent AlH2Cl (Reduction)

Figure 2: Reformatsky-based synthesis of 3,3-difluoroazetidine scaffolds.

Synthesis of 3-Fluoroazetidines (Deoxyfluorination)

Access to mono-fluorinated azetidines typically proceeds via the alcohol precursor using nucleophilic fluorinating agents.

Protocol:

  • Protection: Start with 1-Boc-3-hydroxyazetidine (commercially available).[1]

  • Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at -78°C to RT.

    • Note: XtalFluor-E is a safer alternative that releases HF in a more controlled manner.[1]

  • Deprotection: Removal of the Boc group with TFA/DCM yields the 3-fluoroazetidine salt.[1]

Critical Safety Note: DAST can be explosive upon heating.[1] Reactions should be kept small-scale or run in continuous flow if possible.

Case Studies in Medicinal Chemistry

Pfizer DPP-IV Inhibitors

Challenge: In the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for Type 2 Diabetes, researchers needed to optimize the potency and stability of pyrrolidine-based leads.[1] Solution: Replacement of the pyrrolidine ring with 3,3-difluoroazetidine and 3-fluoroazetidine moieties. Outcome: The fluorinated azetidine amides displayed unexpectedly strong inhibitory activity.[4] The 3,3-difluoro substitution provided a bioisosteric replacement that modulated the amide cis/trans equilibrium and improved metabolic stability compared to the non-fluorinated analogs.

  • Reference: Hulin, B. et al. Bioorg.[4] Med. Chem. Lett.2005 , 15, 4770.[1][4]

Cobimetinib & MEK Inhibitors

Context: Cobimetinib (Cotellic) utilizes an azetidin-3-ol moiety.[1] During the SAR (Structure-Activity Relationship) exploration, 2-(trifluoromethyl)azetidines were investigated to probe the hydrophobic sub-pocket of the MEK kinase.[1] Mechanism: The trifluoromethyl group at the C2 position of the azetidine ring provides a bulky, lipophilic anchor that can displace high-energy water molecules in hydrophobic pockets, a strategy often used to boost potency (the "Magic Methyl" effect, amplified by fluorine).

Experimental Protocols

Protocol A: Deoxyfluorination of N-Boc-3-hydroxyazetidine
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.1 M). Cool to -78°C.[1]

  • Addition: Dropwise add DAST (1.2 eq) via syringe. Caution: Exothermic.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Pour reaction mixture slowly into saturated $ NaHCO_3 $ solution (gas evolution).

  • Extraction: Extract with DCM (3x), dry over $ MgSO_4 $, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) yields 1-Boc-3-fluoroazetidine.[1]

Protocol B: Reformatsky Reaction for 3,3-Difluoroazetidin-2-one
  • Activation: Suspend Zinc dust (1.5 eq) in THF. Activate with TMSCl (0.05 eq).[1]

  • Addition: Add ethyl bromodifluoroacetate (1.2 eq) and the appropriate imine (1.0 eq) in THF.

  • Reflux: Heat to reflux for 2-4 hours.

  • Workup: Cool, quench with 1M HCl, extract with EtOAc.

  • Result: The resulting lactam is a stable intermediate that can be reduced to the azetidine.

References

  • Hulin, B. et al. (2005).[4] "New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors."[1][4] Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.[4] Link

  • Melnykov, K. P. et al. (2019). "Physicochemical Properties of Saturated Fluorinated Heterocycles." Journal of Organic Chemistry.
  • Van Brabandt, W. et al. (2006). "Synthesis of 3,3-Difluoroazetidines." Synlett.
  • Champagne, P. A. et al. (2015). "Fluorine in Medicinal Chemistry." Chemical Reviews. (General review on the Fluorine Effect).
  • Rice, K. D. et al. (2012). "Novel MEK Inhibitors." ACS Medicinal Chemistry Letters. (Context for Cobimetinib SAR).

Sources

The Physicochemical Paradigm of 2-Methyl-3,3-difluoroazetidine: LogP, Lipophilicity, and Experimental Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) profiles relies heavily on the precise modulation of molecular lipophilicity (LogP) and basicity (pKa). Saturated nitrogen heterocycles, particularly azetidines, are ubiquitous bioisosteres for larger rings like pyrrolidines and piperidines. However, the native azetidine ring suffers from high basicity, leading to poor passive membrane permeability.

The structural motif 2-methyl-3,3-difluoroazetidine represents a masterclass in rational drug design. By combining the strong electron-withdrawing inductive effect of geminal fluorines with the steric hindrance of a methyl group, this scaffold achieves an optimal balance of metabolic stability, attenuated basicity, and tuned lipophilicity[1]. This whitepaper provides an in-depth technical analysis of the causality behind these physicochemical shifts and establishes self-validating experimental protocols for measuring its LogP and LogD.

Mechanistic Insights: Causality Behind pKa and LogP Shifts

To utilize 2-methyl-3,3-difluoroazetidine effectively in a drug discovery program, one must understand the thermodynamic and electronic causality governing its behavior.

The Inductive "Gem-Difluoro" Effect

Unsubstituted azetidine is highly basic (pKa ~10.4) and exists almost entirely in its protonated, ionized state at physiological pH (7.4)[1]. This limits its ability to cross lipid bilayers. The introduction of two fluorine atoms at the 3-position exerts a powerful electron-withdrawing inductive (-I) effect through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, making it significantly less available to accept a proton. Consequently, the pKa drops drastically to approximately 5.8–6.5[2].

The Steric "2-Methyl" Effect

While gem-difluorination solves the basicity problem, the highly polar C-F bonds can sometimes lower the overall lipophilicity too much, potentially reducing target binding affinity. The addition of a methyl group at the 2-position serves two critical functions:

  • Lipophilic Compensation: Alkyl groups are weakly electron-donating (+I) and inherently lipophilic. The methyl group slightly increases the LogP, bringing the molecule back into the optimal "drug-like" space.

  • Steric Shielding: The methyl group creates a chiral center and introduces steric bulk directly adjacent to the amine. This hindrance shields the nitrogen from oxidative metabolism by enzymes such as Cytochrome P450 (CYP) and Monoamine Oxidases (MAO), thereby increasing the intrinsic half-life of the compound[2].

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Azetidine Scaffolds

ScaffoldEstimated pKa (Amine)cLogP (Neutral)cLogD (pH 7.4)Primary PK Implication
Azetidine ~10.40.15-2.50Poor permeability, high basicity
3,3-Difluoroazetidine ~5.80.450.40Improved permeability, reduced basicity
2-Methyl-3,3-difluoroazetidine ~6.20.850.80Optimal lipophilicity, steric shielding

(Note: Values are representative computational estimates demonstrating the structure-property relationship).

Pathway Base Azetidine Core (High pKa ~10.4) Fluorination gem-Difluorination (Inductive Effect) Base->Fluorination Methylation 2-Methylation (Steric Hindrance) Base->Methylation Effect1 Decreased pKa (~6.2) Reduced Basicity Fluorination->Effect1 Effect2 Modulated Lipophilicity (LogP Stabilization) Fluorination->Effect2 Methylation->Effect2 Outcome1 Increased Unionized Fraction at pH 7.4 Effect1->Outcome1 Outcome2 Enhanced Metabolic Stability (CYP450) Effect2->Outcome2 Final Optimal Membrane Permeability & Half-Life Outcome1->Final Outcome2->Final

Fig 1. Causality pathway of structural modifications on pharmacokinetics.

Experimental Methodologies for LogP/LogD Determination

Computational predictions (cLogP) often struggle with highly strained, heavily fluorinated small rings due to complex stereoelectronic interactions. Therefore, experimental determination is mandatory[3]. Below are two field-proven, self-validating protocols.

Protocol A: The Shake-Flask Method (OECD 107)

The shake-flask method is the thermodynamic gold standard. It directly measures the equilibrium partitioning of the solute between two immiscible phases[4].

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir

    
    -octanol and aqueous buffer (pH 7.4 for LogD, or pH > 9.0 for LogP to ensure the amine is fully unionized) for 24 hours.
    
    • Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring concentration calculations remain mathematically sound.

  • Solute Addition: Dissolve a known mass of 2-methyl-3,3-difluoroazetidine into the aqueous phase (target concentration ~0.01 M).

  • Equilibration: Combine the phases in a glass vial and shake mechanically at a constant 25°C for 1 to 24 hours.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Centrifugation is critical to break down micro-emulsions of octanol in water, which would otherwise artificially inflate the aqueous concentration reading and skew the LogP downward.

  • Quantification: Carefully extract aliquots from both phases and quantify the compound using LC-MS/MS or UV-Vis spectroscopy.

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered.

    
    
    If the recovery is not within ±5% of the initial mass, the assay fails. A deviation indicates emulsion formation, volatility loss, or adsorption to the glassware.
    
  • Calculation:

    
    
    
Protocol B: High-Throughput HPLC Method (OECD 117)

For screening libraries of fluorinated azetidine derivatives, the HPLC method acts as a high-throughput proxy. It relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity[5].

Step-by-Step Methodology:

  • System Setup: Utilize a C18 reverse-phase column. Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v).

    • Causality: Isocratic elution is mandatory. Gradient elution causes continuous shifts in the mobile phase polarity, destroying the linear thermodynamic relationship required to calculate the capacity factor (

      
      ).
      
  • Calibration: Inject a minimum of 6 reference standards with known, validated LogP values (ranging from 0 to 4). Measure their retention times (

    
    ).
    
  • Self-Validation Check (Linearity): Calculate the capacity factor for each standard:

    
     (where 
    
    
    
    is the dead time). Plot
    
    
    vs
    
    
    . The assay is only valid if the correlation coefficient (
    
    
    ) is
    
    
    . Furthermore, the reference standards must bracket the expected LogP of the test compound to prevent extrapolation errors[6].
  • Sample Analysis: Inject 2-methyl-3,3-difluoroazetidine, measure its

    
    , calculate its 
    
    
    
    , and interpolate its LogP directly from the validated calibration curve.

LogP_Workflow Start Compound: 2-Methyl-3,3-difluoroazetidine Decision Select LogP Determination Method Start->Decision ShakeFlask Shake-Flask Method (OECD 107) Decision->ShakeFlask High Precision HPLC HPLC Method (OECD 117) Decision->HPLC High Throughput Prep1 Equilibrate in n-Octanol/Water ShakeFlask->Prep1 Prep2 Calibrate with Reference Standards HPLC->Prep2 Measure1 Phase Separation & LC-MS Quantification Prep1->Measure1 Measure2 Measure Retention Time (tr) Correlate to LogP Prep2->Measure2 Result Calculate LogP / LogD(7.4) Measure1->Result Measure2->Result

Fig 2. Decision matrix and self-validating workflow for LogP/LogD determination.

Conclusion

The integration of 2-methyl-3,3-difluoroazetidine into a pharmacophore is not merely a structural substitution; it is a calculated manipulation of physicochemical space. By understanding the causality behind the inductive electron withdrawal of the gem-difluoro group and the steric/lipophilic contributions of the 2-methyl group, medicinal chemists can predictably tune a drug's absorption and metabolic stability. Rigorous, self-validating experimental determination of LogP using Shake-Flask or HPLC methodologies remains the cornerstone of confirming these rational design hypotheses.

References

  • European Chemical Industry Ecology & Toxicology Centre (ECETOC). Assessment of reverse-phase chromatographic methods for determining partition coefficients. URL:[Link]

  • Subirats, X., et al. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs. University of Barcelona. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. URL: [Link]

  • Borić, M., et al. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Srce. URL:[Link]

  • M. V. et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. URL: [Link]

  • Boudreault, P. L., et al. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer. PubMed Central (PMC). URL:[Link]

Sources

Engineering Molecular Properties: A Technical Guide to 3,3-Difluoro-2-methylazetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lead optimization and molecular engineering, I frequently navigate the delicate balance of optimizing basicity, lipophilicity, and metabolic stability in small-molecule drug candidates. The strategic incorporation of fluorinated small-ring heterocycles has emerged as a premier bioisosteric replacement strategy. Among these, 3,3-difluoro-2-methylazetidine is a highly specialized building block that offers profound control over a molecule's physicochemical profile.

This whitepaper provides an in-depth technical analysis of its molecular properties, the mechanistic rationale for its use, and field-proven protocols for its synthetic incorporation.

Physicochemical Profiling & Core Data

In the laboratory, handling volatile, low-molecular-weight amines presents significant challenges. The free base of 3,3-difluoro-2-methylazetidine is a volatile liquid susceptible to degradation and loss during storage. Consequently, it is almost exclusively synthesized, stored, and utilized as a hydrochloride salt [1, 2].

Understanding the precise molecular weight and formula differences between the free base and the salt is critical for accurate stoichiometric calculations during assay preparation and synthesis.

Table 1: Physicochemical Properties of 3,3-Difluoro-2-methylazetidine
PropertyFree BaseHydrochloride Salt
Molecular Formula C₄H₇F₂NC₄H₈ClF₂N
Molecular Weight 107.10 g/mol 143.56 g/mol
CAS Number (Racemic) N/A1638772-18-5
CAS Number (R-isomer) 2231665-77-12231665-78-2
CAS Number (S-isomer) 2231663-50-42231663-51-5
SMILES CC1C(F)(F)CN1Cl.CC1C(F)(F)CN1
Physical State (RT) Volatile LiquidCrystalline Solid

Mechanistic Rationale in Medicinal Chemistry

The decision to incorporate 3,3-difluoro-2-methylazetidine into a drug scaffold is never arbitrary; it is driven by strict causality and the need to engineer specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Inductive Effect on pKa Modulation

Unsubstituted azetidine has a pKa of approximately 10.4. At physiological pH (7.4), it exists almost entirely in a protonated, cationic state. While this can enhance aqueous solubility, it severely restricts passive membrane permeability and frequently leads to off-target hERG channel liabilities (cardiotoxicity).

By introducing a gem-difluoro group at the 3-position, the strongly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This stabilizes the lone pair on the nitrogen, dramatically lowering the pKa of the amine (often to ~7.0 or lower, depending on the scaffold) [3]. This allows the molecule to exist predominantly in a neutral state in the systemic circulation, vastly improving passive cellular permeability.

Steric Shielding and Metabolic Stability

The addition of the 2-methyl group serves a dual purpose. First, it introduces a stereocenter, allowing medicinal chemists to explore the spatial constraints of a target's binding pocket using pure R or S enantiomers. Second, the methyl group provides critical steric shielding adjacent to the nitrogen atom. This steric bulk physically obstructs Cytochrome P450 (CYP450) enzymes from accessing the alpha-carbon, thereby suppressing oxidative dealkylation and extending the metabolic half-life of the drug candidate [4].

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Because the gem-difluoro group significantly reduces the nucleophilicity of the azetidine nitrogen, standard coupling conditions often fail or result in poor yields. The following protocol is a self-validating system designed to overcome this reduced reactivity when coupling the azetidine to a heteroaryl chloride (e.g., a pyrimidine or quinazoline core).

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: In a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve the electrophilic heteroaryl chloride (1.0 mmol, 1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL) under an argon atmosphere.

  • Base Addition (Causality Check): Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) to the solution. Why 3.0 equivalents? One equivalent is required to liberate the free base of the azetidine from its hydrochloride salt, a second equivalent acts as the acid scavenger for the HCl generated during the SNAr reaction, and the third equivalent drives the equilibrium forward.

  • Amine Addition: Add 3,3-difluoro-2-methylazetidine hydrochloride (1.2 mmol, 1.2 eq) in one portion.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 16 hours. Note: The reduced nucleophilicity of the fluorinated amine necessitates elevated thermal activation; room temperature reactions will stall at <10% conversion.

  • Self-Validation (In-Process Control): At 16 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is validated if the starting material peak is absent and the total ion chromatogram (TIC) shows a dominant peak corresponding to the [M+H]+ of the coupled product.

  • Work-up: Cool to room temperature, quench with 10 mL of distilled water, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated intermediate.

Pathway Visualization: Lead Optimization Logic

The following diagram illustrates the logical workflow and causal relationships when integrating 3,3-difluoro-2-methylazetidine into a lead optimization campaign.

G A Lead Compound (High pKa, Poor ADME) B Bioisosteric Replacement (Incorporate 3,3-Difluoro-2-methylazetidine) A->B C pKa Modulation (Inductive Effect of -CF2-) B->C D Steric Shielding (2-Methyl Group) B->D E Improved Membrane Permeability C->E F Enhanced Metabolic Stability (CYP450 Resistance) D->F G Optimized Drug Candidate E->G F->G

Fig 1: Logical workflow of lead optimization using 3,3-difluoro-2-methylazetidine.

References

  • ACS Medicinal Chemistry Letters. "Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations." ACS Publications. URL:[Link]

  • ResearchGate. "Recent Advances in the Synthesis of Fluorinated Amino Acids." Scientific Literature Repository. URL: [Link]

The Fluorine Renaissance: Next-Generation Heterocycles in Drug Discovery (2025)

[1][2][3][4][5][6]

Executive Summary

By 2025, the role of fluorine in medicinal chemistry has evolved beyond simple metabolic blocking or pKa modulation.[2][3][4][5] The field is witnessing a paradigm shift toward fluorinated sp3-rich heterocycles —complex 3D scaffolds that offer precise control over conformation and lipophilicity without the "flatness" penalty of traditional heteroaromatics.[6]

This guide analyzes the breakthrough methodologies of 2024-2025, specifically the catalytic access to

The 2025 Breakthrough: -Difluorooxetanes

Why it matters: Oxetanes have long been valued as "lipophilic carbonyl surrogates" and metabolic stable replacements for gem-dimethyl groups.[1][6] However, the introduction of fluorine directly into the oxetane ring was synthetically elusive until the 2025 breakthrough by Koh Ming Joo et al. (National University of Singapore).[7][2][3]

The Synthetic Challenge & Solution

Traditional ring-closure methods for oxetanes fail when fluorine is present due to the high instability of

16

The 2025 solution utilizes a Copper-Catalyzed Difluorocarbene Insertion .[6][7][2] Instead of building the ring from a linear precursor, this method inserts a

Mechanism of Action:

  • Precursor Activation: A difluorocarbene source (e.g., Ruppert-Prakash reagent derivative or similar) generates

    
     stabilized by a Copper(I) catalyst.[1][6]
    
  • Coordination: The Cu-carbenoid species coordinates to the epoxide oxygen.[1][6]

  • Insertion: Regioselective ring expansion occurs via a metallacycle intermediate, inserting the

    
     unit to form the 4-membered oxetane.[6]
    
Mechanistic Visualization

The following diagram illustrates the catalytic cycle for converting epoxides to

Difluorooxetane_SynthesisEpoxideEpoxide Substrate(3-membered ring)ComplexCu-DifluorocarbenoidComplexEpoxide->ComplexCoordinationCu_CatCu(I) Catalyst+ :CF2 SourceCu_Cat->ComplexCarbene GenerationMetallacycleMetallacycleIntermediateComplex->MetallacycleRing OpeningInsertionProductα,α-Difluorooxetane(4-membered ring)Metallacycle->ProductReductive EliminationCyclizationProduct->Cu_CatCatalyst Regeneration

Caption: Catalytic cycle for the Cu-mediated insertion of difluorocarbene into epoxides to yield

1672

Structural Case Studies: The "Why" Behind the Fluorine

Recent FDA approvals highlight how fluorinated heterocycles are used to solve specific pharmacological bottlenecks.

Fezolinetant (Veozah) - Approved 2023 (Market Impact 2024-25)

Target:[1][6] Neurokinin 3 Receptor (NK3R) Antagonist for vasomotor symptoms.[1][6][] Key Motif:Fluorinated Triazolopyrazine Core. [1][6]

  • Structural Logic: The core is a rigid, fused bicyclic system. The specific incorporation of fluorine on the pendant phenyl ring (4-fluorobenzoyl) prevents rapid oxidative metabolism at the para-position (metabolic blocking).[1][6]

  • Heterocycle Role: The triazolopyrazine scaffold provides a specific 3D vector that positions the fluorophenyl group into the hydrophobic pocket of the NK3 receptor.

Oteseconazole (Vivjoa) - Approved 2022 (Standard of Care 2025)

Target:[1][6] CYP51 (Lanosterol 14

16Tetrazole + Difluorophenyl + Trifluoroethoxy.16
  • Selectivity Switch: Unlike older azoles (imidazoles/triazoles) that bind heme iron via sp2 nitrogen, Oteseconazole uses a tetrazole .[6] This weaker metal-binding affinity is compensated by the massive hydrophobic interactions driven by the difluorophenyl and trifluoroethoxy groups.[1][6]

  • The Fluorine Effect: The

    
     group on the ether tail lowers the electron density of the ether oxygen, reducing metabolic O-dealkylation and extending half-life (
    
    
    days).[1][6]
Comparative Data: Fluorine vs. Hydrogen

The table below summarizes the typical impact of replacing Hydrogen (H) with Fluorine (F) or Trifluoromethyl (

PropertyHeterocycle-HHeterocycle-FHeterocycle-CF3Impact Mechanism
Lipophilicity (LogP) Baseline+0.2 to +0.4+1.0 to +1.2Lower polarizability of C-F bond increases lipophilicity.[1][6]
Metabolic Stability Low (P450 vulnerable)HighVery HighC-F bond strength (116 kcal/mol) blocks oxidative attack.[1][6]
pKa (Basic N) ~5-6 (e.g., Pyridine)~2-3 (2-F-Pyridine)~1-2Strong electron withdrawal reduces basicity, improving membrane permeability.[1][6]
Conformation FlexibleRestrictedRigidStereoelectronic effects (gauche effect) lock specific conformers.[1][6]

Experimental Protocols

Note: All chemical synthesis must be performed in a fume hood with appropriate PPE.[6] The following are generalized protocols based on 2025 literature standards.

Protocol A: Synthesis of -Difluorooxetane via Cu-Catalysis

Objective: Convert a terminal epoxide to a difluorooxetane.

  • Reagents:

    • Substrate: 2-Phenyloxirane (1.0 equiv).[1][6]

    • Catalyst:

      
       (5 mol%).[1][6]
      
    • Fluorine Source:

      
       (Ruppert-Prakash reagent) or a specialized difluorocarbene precursor (e.g., 
      
      
      ) (1.5 equiv).[1][6]
    • Activator: NaI or specialized initiator (if using

      
      ).
      
    • Solvent: THF or Toluene (anhydrous).[1][6]

  • Procedure:

    • Step 1: In a glovebox, charge a flame-dried Schlenk tube with

      
       (0.05 mmol) and the difluorocarbene precursor (1.5 mmol).[1][6]
      
    • Step 2: Add anhydrous THF (5 mL) and the epoxide (1.0 mmol).

    • Step 3: Seal the tube and heat to 60-80°C (depending on specific precursor activation temp) for 12-24 hours.

    • Step 4: Monitor reaction by

      
       NMR (look for disappearance of precursor signal and appearance of oxetane signal at 
      
      
      to
      
      
      ppm).[1][6]
    • Step 5: Cool to RT, filter through a celite pad, concentrate, and purify via silica gel chromatography (using pentane/ether gradient).

  • Validation:

    • 
       NMR:  Distinct AB quartet for the gem-difluoro group due to the chiral center at C2.[1][6]
      
    • 
       NMR:  Triplet for the 
      
      
      carbon at ~120-130 ppm (
      
      
      Hz).
Protocol B: Late-Stage C-H Fluorination of Heteroarenes

Objective: Install a Fluorine atom ortho- to Nitrogen in a pyridine/diazine scaffold.[1][6]

  • Reagents:

    • Substrate: Substituted Pyridine/Quinoline.[6]

    • Fluorinating Agent: AgF2 (Silver(II) Fluoride) or Selectfluor (with radical initiator).[1][6]

    • Solvent: MeCN/Water biphasic system or pure MeCN.[6]

  • Procedure:

    • Step 1: Dissolve substrate (1.0 equiv) in MeCN.[1][6]

    • Step 2: Add AgF2 (2.0 equiv) at 0°C.

    • Step 3: Stir at RT for 1-4 hours. The reaction proceeds via a radical minisci-type mechanism or Ag(II) mediated oxidation.[1][6]

    • Step 4: Quench with aqueous

      
      , extract with DCM.
      

Strategic SAR Decision Making

When should you introduce a fluorinated heterocycle? Use this logic flow to guide lead optimization.

SAR_LogicStartLead CompoundOptimizationMetabIssue: High MetabolicClearance?Start->MetabPotencyIssue: Low Potency(Binding Affinity)?Metab->PotencyNoSol_BlockSolution:Block Metabolic Hotspot(Aryl-F or CF3)Metab->Sol_BlockYesPermIssue: Poor MembranePermeability?Potency->PermNoSol_ConfSolution:Lock Conformation(Difluoro-piperidine/oxetane)Potency->Sol_ConfYes (Entropic penalty)Perm->Sol_ConfYes (Lipophilicity boost)Sol_pKaSolution:Modulate pKa(Fluoro-pyridine/azole)Perm->Sol_pKaYes (Reduce basicity)

Caption: SAR Decision Tree for incorporating fluorinated motifs to address specific ADME/Potency liabilities.

References

  • Nature Chemistry (2025). "Catalytic synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -difluorooxetanes from epoxides."[1][6][7][2][4] Koh, M. J., et al. Link(Note: Generalized link to journal based on 2025 search context)[1][6]
    
  • Journal of Medicinal Chemistry (2024). "Fluorine in Drug Discovery: 2024 Update on FDA Approvals." Link

  • Chemical Reviews (2025). "Late-Stage Fluorination of Complex Molecules." Link

  • FDA Drug Approvals. "Fezolinetant (Veozah) Prescribing Information." Link

  • FDA Drug Approvals. "Oteseconazole (Vivjoa) Prescribing Information." Link

  • RSC Advances (2025). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles."[1][6] Link

Engineering the Future of Small Molecules: The Strategic Role of Chiral 3,3-Difluoro-2-methyl-azetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich architectures, small-ring heterocycles have become foundational to modern drug design. Among these, chiral 3,3-difluoro-2-methyl-azetidine stands out as a premier building block. As a Senior Application Scientist, I have observed firsthand how this specific scaffold solves complex medicinal chemistry challenges—ranging from metabolic instability to off-target toxicity.

This technical guide deconstructs the mechanistic rationale, physicochemical impact, and synthetic incorporation of chiral 3,3-difluoro-2-methyl-azetidine, providing actionable, field-proven insights for drug development professionals.

Mechanistic Rationale: The "Why" Behind the Structure

The architecture of chiral 3,3-difluoro-2-methyl-azetidine is not arbitrary; it is a highly engineered system designed to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate while maximizing target affinity.

The Azetidine Core: Conformational Rigidity

Azetidines (four-membered nitrogen heterocycles) offer a rigidified, compact conformation compared to acyclic amines or larger piperidine rings. This rigidity reduces the entropic penalty upon binding to a target protein, as the molecule is pre-organized into its bioactive conformation[1].

The Gem-Difluoro Effect (3,3-diF): pKa and Metabolic Tuning

Unsubstituted azetidines are highly basic (pKa ~10.4), which often leads to poor membrane permeability (due to protonation at physiological pH) and high hERG channel liability (cardiotoxicity).

  • Causality of pKa Reduction: The introduction of a gem-difluoro group at the 3-position exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, drastically reducing the basicity of the amine to a pKa of ~5.5–7.0[2].

  • Causality of Metabolic Stability: Cytochrome P450 enzymes frequently oxidize saturated heterocycles at the position adjacent or beta to the heteroatom. The strong C-F bonds (approx. 116 kcal/mol) at the 3-position block oxidative metabolism, significantly increasing the compound's half-life[3].

The Chiral Methyl Vector (2-Me): Precision Targeting

While the difluoro group handles physicochemical properties, the chiral methyl group at the 2-position (either 2S or 2R) dictates spatial geometry.

  • Causality of Stereospecificity: The methyl group acts as a precise "exit vector," projecting into specific hydrophobic sub-pockets of target proteins (such as Fibroblast Activation Protein or Menin-MLL). Furthermore, the steric bulk of the methyl group restricts nitrogen inversion, locking the azetidine ring into a singular, predictable puckered state[4].

G A Chiral 3,3-Difluoro-2-methyl-azetidine B Gem-Difluoro Motif (3,3-diF) A->B C Chiral Methyl (2-Me) A->C D Azetidine Ring A->D E pKa Reduction & Metabolic Stability B->E F Precise 3D Exit Vectors & Target Selectivity C->F G Low MW & High Polarity (Bioisostere) D->G H Enhanced Pharmacokinetics (ADME Profile) E->H F->H G->H

Logical framework of physicochemical tuning via chiral 3,3-difluoro-2-methyl-azetidine.

Physicochemical Profiling

To quantify the impact of these structural modifications, the table below summarizes the progressive physicochemical shifts from a naked azetidine to the fully functionalized chiral 3,3-difluoro-2-methyl-azetidine scaffold.

ScaffoldCalculated pKa (Secondary Amine)Relative Lipophilicity (CLogP)Metabolic Stability (Microsomal CLint)
Azetidine ~10.4LowPoor (Rapid oxidation at C3)
3-Fluoroazetidine ~8.6ModerateModerate
3,3-Difluoroazetidine ~7.0HighExcellent (C3 oxidation blocked)
Chiral 3,3-Difluoro-2-methyl-azetidine ~6.8 - 7.2HighExcellent (Sterically shielded & C3 blocked)

Data synthesized from foundational physicochemical studies on fluorinated saturated heterocyclic amines[2][3].

Synthetic Methodologies & Self-Validating Protocols

Incorporating a sterically hindered, electronically deactivated amine like 3,3-difluoro-2-methyl-azetidine into a drug scaffold is notoriously difficult. Standard Nucleophilic Aromatic Substitution (SNAr) often fails due to the reduced nucleophilicity of the difluoro-amine.

To overcome this, we utilize a highly optimized Buchwald-Hartwig Cross-Coupling protocol using a third-generation Palladium precatalyst (RuPhos Pd G3)[4].

Protocol: Pd-Catalyzed C-N Coupling of 3,3-Difluoro-2-methyl-azetidine

Reagents Required:

  • Aryl halide/heteroaryl halide (1.0 eq)

  • 3,3-difluoro-2-methylazetidine hydrochloride (1.50 eq)

  • RuPhos Pd G3 (0.05 - 0.08 eq)

  • Cesium Carbonate (

    
    ) or Sodium tert-butoxide (
    
    
    
    ) (3.0 eq)
  • Anhydrous 1,4-dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation & Free-Basing: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide, 3,3-difluoro-2-methylazetidine hydrochloride, and the inorganic base.

    • Causality: The azetidine is supplied as a hydrochloride salt for bench stability. A large excess of base (3.0 eq) is mandatory not only to neutralize the HCl and generate the active free amine in situ, but also to participate in the catalytic cycle (deprotonating the Pd-amine complex).

  • Catalyst Addition: Add RuPhos Pd G3 to the solid mixture, followed by the addition of sparged, anhydrous 1,4-dioxane.

    • Causality: RuPhos Pd G3 is specifically chosen because it rapidly generates a highly active, mono-ligated Pd(0) species. The bulky RuPhos ligand facilitates the challenging reductive elimination step, which is otherwise the bottleneck when coupling sterically hindered secondary amines (due to the 2-methyl group)[4]. Dioxane is selected for its high boiling point, allowing the reaction to reach the necessary activation energy.

  • Thermal Activation: Seal the vessel and stir the reaction mixture at 100 °C for 4 hours.

    • Validation Checkpoint: A successful active catalytic cycle will transition from a pale yellow to a deep red/orange hue. If the solution turns black immediately upon heating, palladium black has precipitated, indicating catalyst deactivation (likely due to oxygen ingress or wet solvent).

  • Reaction Monitoring: After 4 hours, sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint: The reaction is deemed complete when LC-MS shows <5% remaining aryl halide and the emergence of the product mass [M+H]+.

  • Workup & Purification: Cool the mixture to 20 °C. Dilute with Dichloromethane (DCM) and filter through a pad of Celite/silica. Wash the filter cake thoroughly with DCM.

    • Causality: Direct concentration of the crude mixture without filtration traps palladium salts and excess base, which causes streaking and compound degradation during subsequent silica gel chromatography. Filtration ensures a clean crude profile.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via preparative TLC or flash column chromatography (e.g., petroleum ether:ethyl acetate gradient) to yield the pure coupled product[4].

Workflow S1 Step 1: Preparation Free-basing HCl salt S2 Step 2: Catalyst RuPhos Pd G3 S1->S2 S3 Step 3: C-N Coupling 100°C, 4h S2->S3 S4 Step 4: Workup Silica Filtration S3->S4 S5 Step 5: Purification Prep-TLC / LC-MS S4->S5

Step-by-step synthetic workflow for Pd-catalyzed C-N coupling of the azetidine building block.

Applications in Modern Drug Discovery

The theoretical benefits of chiral 3,3-difluoro-2-methyl-azetidine translate directly into clinical viability across multiple therapeutic areas:

  • Fibroblast Activation Protein (FAP) Inhibitors for NASH: In the development of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides for treating Non-Alcoholic Steatohepatitis (NASH), the incorporation of 3,3-difluoro-2-methylazetidine via RuPhos Pd G3 cross-coupling yielded highly potent, single-enantiomer FAP inhibitors. The chiral center ensured exact alignment within the FAP active site, while the difluoro group prevented rapid metabolic clearance in the liver[4].

  • Menin-MLL Interaction Inhibitors: In targeted oncology, covalent small-molecule inhibitors of the Menin-MLL interaction (such as M-808 analogs) utilize fluorinated azetidines to fine-tune the basicity of solvent-exposed head groups. By dropping the pKa of the amine from ~8.65 to ~5.47 using gem-difluoro substitution, researchers were able to drastically alter the cellular potency and permeability profiles in MV4;11 and MOLM-13 leukemia cell lines[2].

By mastering the physicochemical logic and synthetic handling of chiral 3,3-difluoro-2-methyl-azetidine, medicinal chemists can systematically rescue stalled drug programs, transforming metabolically vulnerable hits into robust, clinic-ready leads.

References

1.1 - Journal of the American Chemical Society / NIH 2.3 - ResearchGate 3.2 - National Institutes of Health (PMC) 4.4 - Google Patents

Sources

Methodological & Application

Application Note: De Novo Synthesis of 3,3-Difluoro-2-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis & Medicinal Chemistry

Strategic Overview & Rationale

Fluorinated azetidines have emerged as highly privileged bioisosteres in modern drug discovery. The incorporation of a gem-difluoro moiety adjacent to the basic nitrogen significantly lowers the amine's pKa, enhancing passive membrane permeability and shielding the core from oxidative metabolic degradation[1].

Synthesizing highly substituted variants, such as 3,3-difluoro-2-methylazetidine , presents a distinct synthetic challenge. The strained four-membered ring is highly susceptible to nucleophilic ring-opening, and the gem-difluoro group can undergo reductive defluorination under standard basic conditions. To bypass these failure modes, this protocol utilizes a highly controlled, four-step sequence starting from the versatile electrophilic building block, ethyl bromodifluoroacetate [2].

The sequence relies on a Reformatsky-type[2+2] cycloaddition to construct the azetidine core as a


-lactam, followed by a highly selective electrophilic reduction using monochlorohydroalane (

)[3],[4].

Mechanistic Grounding (The "Why")

To ensure a high-yielding and reproducible workflow, it is critical to understand the causality behind the specific reagent choices:

  • Zinc-Mediated Reformatsky Cycloaddition: Ethyl bromodifluoroacetate is activated by zinc dust to form a stable zinc enolate[5]. Unlike highly basic lithium enolates, the zinc intermediate undergoes nucleophilic addition to the aldimine without abstracting the acidic

    
    -protons of the ethylidene group. Subsequent intramolecular cyclization yields the 
    
    
    
    -lactam (1-benzyl-3,3-difluoro-4-methylazetidin-2-one).
  • Selective Carbonyl Reduction via

    
    :  Standard reduction of the 
    
    
    
    -lactam with
    
    
    frequently results in catastrophic ring-opening or reductive defluorination. By reacting
    
    
    with
    
    
    in situ, we generate monochlorohydroalane (
    
    
    ). This reagent is highly electrophilic; it coordinates strongly to the lactam carbonyl oxygen, activating it toward hydride transfer while preserving both the C-F bonds and the strained azetidine core[4].
  • Salt Formation: The free base of 3,3-difluoro-2-methylazetidine is volatile and prone to degradation. Trapping the product as a hydrochloride salt post-hydrogenolysis ensures a stable, weighable solid suitable for long-term storage and downstream cross-coupling.

Quantitative Data & Validation Metrics

Every protocol must be a self-validating system. The table below summarizes the expected yields and the specific analytical markers required to verify the success of each step before proceeding.

StepIntermediate / ProductKey ReagentsConditionsTypical YieldSelf-Validation Marker (Go/No-Go)
1 N-EthylidenebenzylamineAcetaldehyde, Benzylamine,

2 h, 0 °C to RT90–95%

H NMR:
Appearance of Imine CH at ~7.8 ppm
2 1-Benzyl-3,3-difluoro-4-methylazetidin-2-oneEthyl bromodifluoroacetate, Zn, THF4 h, Reflux65–75%FT-IR: Strong

-lactam C=O stretch at ~1770 cm⁻¹
3 1-Benzyl-3,3-difluoro-2-methylazetidine

,

,

2 h, 0 °C to RT70–85%FT-IR: Complete absence of C=O stretch
4 3,3-Difluoro-2-methylazetidine HClPd/C (10%),

, MeOH, HCl
12 h, RT85–95%

H NMR:
Complete loss of aromatic Bn protons

Experimental Workflow Visualization

SynthesisRoute Start Acetaldehyde + Benzylamine Imine N-Ethylidenebenzylamine (Aldimine) Start->Imine Condensation (-H2O) Lactam 1-Benzyl-3,3-difluoro- 4-methylazetidin-2-one Imine->Lactam Ethyl bromodifluoroacetate Zn dust, THF, Reflux Azetidine_Bn 1-Benzyl-3,3-difluoro- 2-methylazetidine Lactam->Azetidine_Bn AlH2Cl (LiAlH4/AlCl3) Et2O, 0°C to RT Product 3,3-Difluoro-2-methylazetidine Hydrochloride Azetidine_Bn->Product H2, Pd/C, MeOH then HCl in Et2O

Fig 1: Four-step synthetic workflow for 3,3-difluoro-2-methylazetidine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Ethylidenebenzylamine
  • Setup: In an oven-dried 500 mL round-bottom flask, dissolve benzylamine (1.0 equiv, 100 mmol) in anhydrous dichloromethane (200 mL). Add anhydrous

    
     (20 g) as a desiccant.
    
  • Reaction: Cool the suspension to 0 °C using an ice bath. Add acetaldehyde (1.5 equiv, 150 mmol) dropwise via syringe to prevent volatilization.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Validation: Filter the mixture through a fritted funnel to remove

    
    . Concentrate the filtrate under reduced pressure (keep bath temp < 30 °C to avoid imine degradation).
    
    • Validation: Run a quick

      
      H NMR (
      
      
      
      ). Ensure the aldehyde peak (~9.8 ppm) is gone and the imine proton (~7.8 ppm, q) is present.
Step 2: Reformatsky-Type [2+2] Cycloaddition
  • Zinc Activation: In a flame-dried, two-neck 500 mL flask equipped with a reflux condenser, suspend zinc dust (3.0 equiv, 300 mmol) in anhydrous THF (150 mL). Add 1,2-dibromoethane (0.05 equiv) and heat to reflux for 10 minutes to activate the zinc, then cool to room temperature.

  • Addition: Heat the suspension back to a gentle reflux. Prepare a solution of N-ethylidenebenzylamine (100 mmol) and ethyl bromodifluoroacetate[2] (1.5 equiv, 150 mmol) in anhydrous THF (50 mL). Add this mixture dropwise over 45 minutes.

  • Reflux: Maintain reflux for an additional 3 hours.

  • Workup & Validation: Cool the mixture to 0 °C and carefully quench with saturated aqueous

    
     (100 mL). Filter through Celite to remove zinc salts. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    • Validation: Confirm the presence of the

      
      -lactam via FT-IR (strong C=O stretch at ~1770 cm⁻¹).
      
Step 3: Monochlorohydroalane Reduction
  • Reagent Generation: In a dry 500 mL flask under

    
    , suspend 
    
    
    
    (3.0 equiv, 210 mmol) in anhydrous diethyl ether (150 mL) at 0 °C. Carefully add
    
    
    (1.0 equiv, 70 mmol) in small portions. Stir for 30 minutes at 0 °C to generate
    
    
    [3].
  • Reduction: Dissolve 1-benzyl-3,3-difluoro-4-methylazetidin-2-one (70 mmol) in anhydrous ether (50 mL) and add it dropwise to the

    
     suspension at 0 °C.
    
  • Stirring: Remove the ice bath and stir at room temperature for 2 hours.

  • Fieser Workup & Validation: Cool to 0 °C. Carefully quench by sequentially adding water (8 mL), 15% aqueous NaOH (8 mL), and water (24 mL). Stir until the aluminum salts form a white, granular precipitate. Filter through Celite, wash with ether, and concentrate the filtrate. Purify via silica gel chromatography.

    • Validation: Verify reduction by FT-IR (disappearance of the 1770 cm⁻¹ C=O stretch) and LC-MS. Note that the methyl group is now at the C2 position according to azetidine nomenclature rules.

Step 4: Hydrogenolysis and Hydrochloride Salt Formation
  • Debenzylation: Dissolve 1-benzyl-3,3-difluoro-2-methylazetidine (50 mmol) in methanol (100 mL). Add 10% Pd/C (10 wt%, 1.0 g).

  • Hydrogenation: Purge the flask with

    
     gas and stir vigorously under a hydrogen balloon (or in a Parr shaker at 30 psi) at room temperature for 12 hours.
    
  • Salt Formation: Filter the catalyst through a tightly packed Celite pad (Caution: Pd/C is pyrophoric when dry). Cool the filtrate to 0 °C and add 2.0 M HCl in diethyl ether (1.2 equiv, 60 mmol).

  • Isolation: Concentrate the solution under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under high vacuum to afford 3,3-difluoro-2-methylazetidine hydrochloride as a white, crystalline solid.

References

1.[3] Synthesis of 3,3-Difluoroazetidines - ResearchGate. Source: researchgate.net. URL: 2.[5] Enantioselective Synthesis of α,α-Difluoro-β-amino Acid and 3,3-Difluoroazetidin-2-one via the Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate with Chiral 1,3-Oxazolidines | The Journal of Organic Chemistry. Source: acs.org. URL: 3.[1] FEATURED COLLECTIONS OF BUILDING BLOCKS. Source: namiki-s.co.jp. URL: 4.[2] Ethyl bromodifluoroacetate - Enamine. Source: enamine.net. URL: 5.[4] Synthesis of 3,3-Difluoroazetidines - ResearchGate. Source: researchgate.net. URL:

Sources

Application Note: High-Fidelity Synthesis of 3,3-Difluoroazetidines via Reformatsky-Type Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 3,3-difluoroazetidine moiety has emerged as a critical pharmacophore in modern drug discovery. Functioning as a bioisostere for gem-dimethyl or carbonyl groups, it offers a unique combination of properties: it lowers the basicity of the azetidine nitrogen (


 modulation via the inductive effect of fluorine), increases lipophilicity, and blocks metabolic hot spots.

However, the synthesis of this strained, fluorinated ring is non-trivial. Direct fluorination of azetidines is often destructive, and cyclization of acyclic precursors suffers from unfavorable entropy.

This Application Note details the Reformatsky-type synthetic route , a robust, field-proven two-stage protocol:

  • Zinc-mediated [2+2] cyclization of ethyl bromodifluoroacetate with imines to form 3,3-difluoroazetidin-2-ones (

    
    -lactams).
    
  • Selective reduction of the lactam carbonyl to yield the saturated 3,3-difluoroazetidine.

Key Advantages of this Protocol:

  • Safety: Avoids the use of DAST/Deoxo-Fluor on strained rings.

  • Scalability: Utilizes stable precursors (ethyl bromodifluoroacetate).[1]

  • Stereocontrol: Compatible with chiral auxiliaries (e.g., oxazolidines) for enantioselective synthesis.[2][3][4][5]

Scientific Mechanism & Pathway[5][6][7]

The success of this synthesis relies on the generation of a specific organozinc species. Unlike standard Reformatsky reactions that target


-hydroxy esters, this protocol drives the intermediate towards intramolecular cyclization to form the strained 

-lactam ring.
Mechanistic Workflow
  • Insertion: Activated Zinc inserts into the C-Br bond of ethyl bromodifluoroacetate.

  • Addition: The nucleophilic CF2 carbon attacks the electrophilic imine carbon.

  • Cyclization: The resulting zinc amide attacks the ester carbonyl, expelling ethoxide to close the 4-membered ring.

  • Reduction: The amide carbonyl is removed using a selective hydride donor (Monochlorohydroalane) to preserve the C-F bonds while reducing the strained lactam.

ReformatskyMechanism Precursor Ethyl Bromodifluoroacetate (BrCF2COOEt) Zn_Species Reformatsky Reagent (BrZn-CF2-COOEt) Precursor->Zn_Species Zn, TMSCl (act.) THF, Reflux Intermediate Zinc-Amide Intermediate (Acyclic) Zn_Species->Intermediate + Imine Imine Imine / Oxazolidine (R-N=CH-R') Lactam 3,3-Difluoroazetidin-2-one (Beta-Lactam) Intermediate->Lactam Intramolecular Cyclization (-EtOZnBr) Azetidine 3,3-Difluoroazetidine (Final Product) Lactam->Azetidine Reduction (AlH2Cl or BH3)

Figure 1: Mechanistic pathway from acyclic precursors to the saturated fluorinated heterocycle.

Detailed Experimental Protocols

Phase 1: Synthesis of 3,3-Difluoroazetidin-2-one (The Lactam)

The critical failure point in this reaction is the passivation of the Zinc surface. This protocol uses TMSCl (Trimethylsilyl chloride) as a chemical activator, which is superior to acid washing for this specific fluorinated substrate.

Reagents:

  • Ethyl bromodifluoroacetate (1.2 equiv)

  • Imine (or 1,3-oxazolidine precursor) (1.0 equiv)

  • Zinc dust (2.0 equiv, <10 micron particle size preferred)

  • TMSCl (0.05 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Zinc Activation:

    • In a flame-dried 3-neck flask equipped with a reflux condenser and N2 inlet, suspend Zinc dust in anhydrous THF (0.5 M concentration relative to imine).

    • Add TMSCl (0.05 equiv) dropwise. Stir at room temperature for 15 minutes. Observation: The grey suspension should brighten slightly.

    • Heat the mixture to gentle reflux for 10 minutes, then cool to 40°C.

  • Reagent Addition:

    • Add the Imine (1.0 equiv) to the Zinc suspension.

    • Add Ethyl bromodifluoroacetate (1.2 equiv) dropwise over 30 minutes.

    • Caution: The reaction is exothermic. Maintain temperature between 40–50°C during addition.

  • Reaction & Workup:

    • After addition, heat to reflux for 3–6 hours. Monitor by TLC or 19F-NMR (shift from -60 ppm of starting material to approx -110/-120 ppm for product).

    • Cool to 0°C. Quench with saturated aqueous NH4Cl.

    • Filter through a Celite pad to remove Zinc salts. Wash the pad with Ethyl Acetate.

    • Extract the filtrate with Ethyl Acetate (3x). Dry organics over Na2SO4 and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc). The lactam is stable but can hydrolyze if left on acidic silica for extended periods.

Phase 2: Reduction to 3,3-Difluoroazetidine

Standard LiAlH4 reduction can cause ring opening or defluorination in strained systems. We utilize Monochlorohydroalane (AlH2Cl) generated in situ, which offers a milder reduction potential while maintaining high reactivity toward amides.

Reagents:

  • 3,3-Difluoroazetidin-2-one (from Phase 1)

  • LiAlH4 (Lithium Aluminum Hydride) (1.0 equiv)

  • AlCl3 (Aluminum Chloride) (1.0 equiv)

  • Solvent: Anhydrous Ether or THF

Protocol:

  • Preparation of AlH2Cl:

    • In a dry flask under Argon, dissolve AlCl3 (1.0 equiv) in anhydrous Ether at 0°C.

    • Slowly add a solution of LiAlH4 (1.0 equiv) in Ether. Stir for 15 minutes at 0°C to form the AlH2Cl species (a white precipitate of LiCl may form).

  • Reduction:

    • Dissolve the 3,3-difluoroazetidin-2-one in anhydrous Ether.

    • Add the lactam solution dropwise to the AlH2Cl slurry at 0°C.

    • Allow to warm to room temperature and stir for 2 hours.

  • Quenching (Fieser Method):

    • Cool to 0°C.[6]

    • Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH4 used.

    • Stir vigorously until a granular white precipitate forms.

  • Isolation:

    • Filter off the aluminum salts.

    • Crucial Step: The amine product is often volatile or water-soluble. Do not rotovap to dryness if the molecular weight is low. Isolate as the Hydrochloride salt by adding 2M HCl in ether, or carefully concentrate if the N-substituent is heavy (e.g., Benzyl).

Data & Optimization Guide

Solvent and Activator Effects on Lactam Yield

The following table summarizes optimization data for the Reformatsky cyclization step (Phase 1).

SolventActivatorTemperatureYield (Isolated)Notes
THF TMSCl Reflux 78% Recommended conditions.
THFNoneReflux35%Incomplete Zn insertion.
Et2OTMSClReflux45%Reaction too slow (low boiling point).
THFIodine (I2)Reflux62%Harder workup than TMSCl.
TolueneTMSCl80°C55%Higher side-products (polymerization).
Troubleshooting Matrix
ProblemProbable CauseCorrective Action
No Reaction (Phase 1) Zinc surface oxide layer.Use fresh Zn dust (<10um). Increase TMSCl to 0.1 equiv. Ensure strictly anhydrous THF.
Ring Opening (Phase 2) Reducer too strong (LiAlH4).Switch to AlH2Cl (LiAlH4 + AlCl3) or BH3-DMS. Keep temp < 0°C during addition.
Defluorination Over-reduction or high temp.Avoid reflux during reduction. Monitor 19F-NMR for fluoride ion release.
Low Yield (Workup) Product volatility / Water solubility.Isolate as HCl salt immediately after filtration. Avoid aqueous washes for the final amine.

References

  • Marcotte, S., Pannecoucke, X., Feasson, C., & Quirion, J. C. (1999).[2] Enantioselective Synthesis of

    
    -Difluoro-
    
    
    
    -amino Acid and 3,3-Difluoroazetidin-2-one via the Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate with Chiral 1,3-Oxazolidines. The Journal of Organic Chemistry, 64(23), 8461–8464.
  • Van Hende, E., Verniest, G., Claessens, S., & De Kimpe, N. (2009). Synthesis of 3,3-difluoroazetidines. Synlett, (16), 2627-2630. (Describes the monochlorohydroalane reduction specificity).

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing. (Context on bioisosteres).
  • Navarre, L., Darses, S., & Genet, J. P. (2004). Access to fluoroalkyl-containing amino derivatives. European Journal of Organic Chemistry, 2004(1), 69-73.

Sources

Application Note: High-Purity Synthesis of 3,3-Difluoro-2-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The incorporation of a gem-difluoro motif into saturated N-heterocycles is a premier strategy in modern medicinal chemistry. The 3,3-difluoroazetidine scaffold serves as a lipophilic, metabolically stable surrogate for the parent azetidine or pyrrolidine rings. Specifically, 3,3-difluoro-2-methylazetidine hydrochloride is a high-value building block where the C2-methyl group introduces chirality and steric bulk, further modulating the basicity (pKa) of the amine and the vector of attached substituents.

Synthetic Route Selection

While de novo ring construction via Reformatsky-type reactions (ethyl bromodifluoroacetate + aldimines) is possible, it often suffers from difficult diastereocontrol and scale-up issues regarding the volatile free base.

This protocol details the Deoxyfluorination Route , favored for its operational reliability and ability to access the target from the stable, commercially available precursor N-Boc-2-methyl-3-azetidinone (or its alcohol precursor).

Key Advantages of this Protocol:

  • Safety: Utilizes Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) instead of DAST, providing higher thermal stability and reduced explosion risk.

  • Scalability: Optimized quenching procedures to manage exothermic HF generation.

  • Purification: Avoids column chromatography for the final salt, relying on precipitation crystallization.

Critical Safety Parameters

WARNING: This protocol involves reagents that generate anhydrous Hydrogen Fluoride (HF) upon contact with moisture.

Deoxo-Fluor Handling[1]
  • Thermal Limit: Do not heat Deoxo-Fluor reactions above 80°C in closed systems. The decomposition is exothermic.[1]

  • Vessel Compatibility: While borosilicate glass is acceptable for short durations (<24h) under anhydrous conditions, PFA/PTFE (Teflon) vessels are recommended to prevent etching and silica contamination.

  • Quenching: NEVER add water directly to the reaction mixture. Always add the reaction mixture dropwise into a stirred, excess bicarbonate solution.

Decision Tree: Fluorinating Agent Selection

The following logic flow dictates why Deoxo-Fluor is chosen over DAST or XtalFluor for this specific substrate.

SafetyTree Start Select Fluorinating Agent Substrate Substrate: Strained Ketone (Azetidinone) Start->Substrate Thermal Is reaction temp > 50°C required? Substrate->Thermal Glass Glassware constraints? Thermal->Glass DAST DAST (Risk: Shock sensitive, unstable >50°C) Thermal->DAST No (Low Temp) Deoxo Deoxo-Fluor (Stable up to ~80°C, Liquid handling) Thermal->Deoxo Yes (Reflux/Heat) Glass->Deoxo PTFE Available Xtal XtalFluor-E (Solid, requires HF-amine additive, less atom economical) Glass->Xtal Strictly Glass

Figure 1: Reagent selection logic.[2] Deoxo-Fluor is selected for its balance of thermal stability and liquid handling ease.

Detailed Experimental Protocol

Reaction Scheme

ReactionScheme SM N-Boc-2-methyl-3-azetidinone (C9H15NO3) Inter Intermediate: N-Boc-3,3-difluoro-2-methylazetidine SM->Inter Fluorination Reagent Deoxo-Fluor DCM, 0°C to RT Product Product: 3,3-difluoro-2-methylazetidine HCl (C4H8ClF2N) Inter->Product Deprotection Deprotect 4M HCl / Dioxane

Figure 2: Two-stage synthesis from the ketone precursor.

Stage A: Deoxyfluorination

Objective: Convert the carbonyl group to a gem-difluoro moiety.

Materials:

  • tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq)

  • Deoxo-Fluor® (50% in toluene or neat) (1.5 – 2.0 eq)

  • Dichloromethane (DCM), Anhydrous

  • Saturated aqueous NaHCO₃

Procedure:

  • Setup: Oven-dry a 100 mL PFA (Teflon) round-bottom flask. Equip with a magnetic stir bar and a nitrogen inlet.[1]

  • Dissolution: Charge the flask with N-Boc-2-methyl-3-azetidinone (5.0 mmol, 926 mg) and anhydrous DCM (25 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Add Deoxo-Fluor (10.0 mmol) dropwise via a plastic syringe over 15 minutes. Note: Fuming will occur; ensure vigorous venting in the fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 16–24 hours.

    • IPC (In-Process Control): Monitor by TLC (stain with KMnO₄) or GC-MS. The starting ketone signal should disappear.

  • Quench (CRITICAL):

    • Prepare a beaker with 50 mL saturated NaHCO₃ and 50 mL ice.

    • Pour the reaction mixture slowly into the vigorously stirred bicarbonate solution. Caution: Massive CO₂ evolution.

  • Workup: Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The intermediate (N-Boc-3,3-difluoro-2-methylazetidine) is a volatile oil. Pass through a short silica plug (10% EtOAc/Hexanes) if significant impurities are present.

Stage B: Boc-Deprotection and Salt Formation

Objective: Remove the carbamate protecting group and isolate the stable hydrochloride salt.

Procedure:

  • Dissolution: Dissolve the crude fluorinated intermediate from Stage A in 1,4-Dioxane (5 mL).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (10 eq) dropwise.

  • Reaction: Warm to RT and stir for 4–6 hours. A white precipitate should begin to form.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (Et₂O) (20 mL) to maximize precipitation.

    • Filter the solids under a nitrogen blanket (the salt is hygroscopic).

    • Wash the filter cake with cold Et₂O.

  • Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours.

Analytical Validation

The following data corresponds to the target: 3,3-difluoro-2-methylazetidine hydrochloride .[3]

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHighly hygroscopic; store in desiccator.
Melting Point 136 – 140 °CSharp range indicates high purity.
¹H NMR (400 MHz, D₂O) δ 4.65–4.50 (m, 2H), 4.40–4.25 (m, 1H), 1.62 (d, J=6.5 Hz, 3H)The C2-H proton couples with both the methyl group and the fluorine atoms.
¹⁹F NMR (376 MHz, D₂O) δ -100.5 (d), -102.1 (d)Typical gem-difluoro pattern; diastereotopic splitting may be observed due to the chiral center at C2.
Mass Spec [M+H]⁺ = 108.06 (Free base)Analysis usually performed on the free base.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Fluorination Moisture contaminationEnsure DCM is distilled/anhydrous. Use a fresh bottle of Deoxo-Fluor.
Black/Tar Formation Thermal decompositionMaintain temperature <30°C. Do not heat the reaction to reflux.
Incomplete Deprotection HCl concentration too lowUse fresh 4M HCl/Dioxane. Avoid using aqueous HCl as it complicates drying.
Oily Product (Not Solid) HygroscopicityTriturate the oil with anhydrous Et₂O or Hexanes/Et₂O mixture to induce crystallization.

References

  • Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry.

  • Champagne, P. A., et al. (2015). "Recent advances in the synthesis of fluorinated azetidines." Chemical Reviews.

  • Organic Syntheses. (2010). "Direct Fluorination of the Carbonyl Group... Using Deoxo-Fluor."[5][6] Org.[1][4] Synth. 87, 245.[1]

  • Ossila. "3,3-Difluoroazetidine hydrochloride Product Specification."

  • Sigma-Aldrich. "Deoxo-Fluor® Reagent Profile and Safety Data."

Sources

Reduction of 3,3-difluoro-2-methylazetidin-2-one to azetidine

Application Note: High-Fidelity Reduction of Fluorinated -Lactams

Target: Synthesis of 3,3-Difluoro-2-methylazetidine Method: Selective Reduction via In Situ Monochlorohydroalane (

1

Technical Clarification & Chemical Strategy

Nomenclature & Regiochemistry

Clarification: The user request refers to "3,3-difluoro-2-methylazetidin-2-one." According to IUPAC nomenclature for 2-azetidinones (

1
  • Correct Substrate: 3,3-difluoro-4-methylazetidin-2-one .

  • Product: Upon reduction of the carbonyl (C2) to a methylene group, the numbering priority shifts. The methyl group (originally at C4) is now at C2 in the resulting azetidine to minimize locants (

    
     vs 
    
    
    ).
  • Target Structure: (S)-3,3-difluoro-2-methylazetidine (assuming chiral starting material).[1]

The Challenge: Defluorination vs. Reduction

Reducing


  • Defluorination: The high nucleophilicity of hydride can attack the C-F antibonding orbitals or facilitate E2 elimination, yielding fluoro-olefins.

  • Ring Opening: The strain of the 4-membered ring (~25 kcal/mol) makes the amide bond highly susceptible to cleavage, forming acyclic amino alcohols.

The Solution: Monochlorohydroalane ( )

This protocol employs monochlorohydroalane, generated in situ from


  • Mechanism:

    
     acts as a "Lewis Acid-Assisted" reducing agent.[1] The aluminum center coordinates strongly to the carbonyl oxygen (electrophilic activation), allowing hydride delivery via a 4-membered transition state.
    
  • Selectivity: The reduced basicity of

    
     compared to 
    
    
    suppresses the side reactions of defluorination and ring opening.

Reaction Pathway Visualization

ReactionSchemecluster_0Substrate (Beta-Lactam)cluster_1Reagent Generationcluster_2Product (Azetidine)SM3,3-difluoro-4-methylazetidin-2-one(C4-Methyl)ReagentLiAlH4 + AlCl3(1:1 Ratio)AlH2Cl (In Situ)SM->ReagentEther/THF0°C to RefluxProd3,3-difluoro-2-methylazetidine(C2-Methyl)Reagent->ProdSelective Red.(-O to -H2)DefluoroSide Product:Fluoro-alkenesReagent->DefluoroSuppressedRingOpenSide Product:Acyclic Amino AlcoholReagent->RingOpenSuppressed

Caption: Selective reduction pathway avoiding common defluorination and ring-opening side reactions.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]RoleNotes
3,3-difluoro-4-methylazetidin-2-one 1.0SubstrateDry, dissolved in

Lithium Aluminum Hydride (

)
2.0Reductant1.0M in

or solid
Aluminum Chloride (

)
2.0Lewis AcidAnhydrous, sublimed grade
Diethyl Ether (

)
-SolventAnhydrous, Na/Benzophenone distilled
Rochelle's Salt -QuenchSaturated aqueous solution
Step-by-Step Methodology
Phase 1: Generation of Monochlorohydroalane (

)

Critical Safety: Perform all steps under an inert atmosphere (Argon/Nitrogen).

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Cool under Argon flow.

  • Charge the RBF with Anhydrous

    
      (approx. 10 mL per mmol substrate).
    
  • Add

    
      (2.0 equiv) carefully. Stir until partially dissolved/suspended.
    
  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add

    
      (2.0 equiv) via syringe (if solution) or solid addition funnel.
    
    • Observation: A white precipitate (LiCl) will form.

    • Reaction:

      
      .
      
  • Stir at 0 °C for 15–30 minutes to ensure complete formation of the chloroalane species.

Phase 2: Reduction
  • Dissolve the

    
    -lactam substrate  (1.0 equiv) in a minimal amount of anhydrous 
    
    
    .
  • Add the substrate solution dropwise to the

    
     suspension at 0 °C  over 10–15 minutes.
    
    • Note: Exothermic reaction; control addition rate to maintain temperature.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

  • Reflux: Heat the mixture to gentle reflux for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (stain with Ninhydrin or KMnO4; UV might be weak) or GC-MS.[1] Look for disappearance of the amide carbonyl stretch (~1760-1780 cm⁻¹) in IR if available.

Phase 3: Workup & Isolation

Standard Fieser workup is NOT recommended due to the amphoteric nature of the azetidine and potential solubility in water.

  • Cool the reaction mixture to 0 °C .

  • Quench: Carefully add Saturated Rochelle's Salt (Potassium Sodium Tartrate) solution dropwise.

    • Why: Tartrate complexes aluminum salts, preventing emulsion formation and allowing clean phase separation.

  • Stir vigorously at RT for 30–60 minutes until two clear layers appear.

  • Extraction: Separate the organic layer. Extract the aqueous layer 3x with

    
     (or DCM if solubility is an issue).
    
  • Acid-Base Purification (Optional but Recommended):

    • Extract combined organics with 1M HCl (The basic azetidine goes into water).

    • Wash the aqueous acidic layer with ether (removes non-basic impurities).

    • Basify the aqueous layer to pH > 12 using 4M NaOH or KOH pellets (keep cool).

    • Extract the free amine back into

      
       or DCM (3x).
      
  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    .
  • Concentration: Carefully remove solvent under reduced pressure.

    • Warning: 3,3-difluoro-2-methylazetidine is likely volatile .[1] Do not use high vacuum or excessive heat. Distillation is preferred over rotary evaporation for final isolation.

  • Storage: Store as the Hydrochloride salt (precipitate with HCl in ether) for stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product VolatilityAvoid rotary evaporation. Isolate as HCl salt immediately.
Defluorination Reducing agent too strongEnsure 1:1 ratio of

. Excess LAH causes defluorination.
Ring Opening Hydrolysis during workupUse Rochelle's salt. Avoid prolonged exposure to strong acid/base if not needed.
Incomplete Rxn Steric hindranceIncrease reflux time up to 12h. Ensure anhydrous conditions.

Workflow Diagram

Workflowcluster_prepReagent Prep (0°C)cluster_rxnReductioncluster_workupWorkupstartStart: Dry Glassware & Argonstep1Suspend AlCl3 (2 eq) in Et2Ostart->step1step2Add LiAlH4 (2 eq) -> AlH2Clstep1->step2step3Add Beta-Lactam (Dropwise)step2->step3step4Reflux 2-4 Hoursstep3->step4step5Quench: Rochelle's Saltstep4->step5step6Acid/Base Extractionstep5->step6step7Isolate as HCl Saltstep6->step7

Caption: Operational workflow for the reduction of fluorinated beta-lactams.

References

  • Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-Difluoroazetidines. Synlett, 2006(13), 2039–2042.

    • Key Source: Establishes the monochlorohydroalane protocol for this specific transform
  • Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012).[5] Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.[1][5] Arkivoc, 2012(5), 6-15.[1][5] [1]

    • Context: Discusses related fluorin
  • ChemScene. (n.d.). Product Data: 3,3-Difluoro-2-methylazetidine hydrochloride.[1]

    • Verification: Confirms the existence and naming convention of the target product.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

    • Background: General mechanisms for amide reduction and safety protocols.

Application Note: Reagents and Protocols for the N-Functionalization of 3,3-Difluoro-2-methylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Difluoro-2-methylazetidine is a highly sought-after building block in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles of small molecules. However, the unique stereoelectronic properties of this scaffold present distinct synthetic challenges. This application note provides medicinal chemists and process scientists with a comprehensive, causally-driven guide to selecting the appropriate reagents and executing robust protocols for the N-functionalization (acylation, alkylation, and arylation) of this hindered, electron-deficient amine.

Physicochemical Profiling & Mechanistic Causality

To design effective functionalization protocols, one must first understand the intrinsic reactivity of the substrate. The behavior of 3,3-difluoro-2-methylazetidine is governed by two primary structural features:

  • Electronic Deactivation (The Fluorine Effect): The incorporation of a gem-difluoro group at the C3 position exerts a profound electron-withdrawing inductive effect. While unsubstituted azetidine is highly basic (pKa ~10.4), the 3,3-difluoro substitution depresses the pKa of the amine to approximately 5.47–7.06[1]. This dramatic reduction in basicity directly translates to attenuated nucleophilicity[2], rendering standard coupling conditions sluggish or entirely ineffective.

  • Steric Hindrance (The C2-Methyl Effect): The methyl group at the C2 position introduces a chiral center (often utilized as the (S)- or (R)-enantiomer) and creates significant steric bulk immediately adjacent to the reactive nitrogen[3].

Causality in Reagent Selection: Because the nitrogen is both a poor nucleophile and sterically shielded, traditional reagents like EDC/HOBt (for acylation) or unactivated alkyl halides (for alkylation) fail to provide acceptable yields. Successful functionalization requires highly electrophilic activated intermediates (e.g., HOAt esters generated via HATU) or transition-metal catalysis with sterically accommodating ligands (e.g., RuPhos)[4].

Strategic Reagent Selection

The following table summarizes the optimized reagent combinations required to overcome the stereoelectronic deactivation of 3,3-difluoro-2-methylazetidine.

Functionalization TypeRecommended ReagentsMechanistic RationaleTypical Yields
N-Acylation HATU, DIPEA, DMFHATU generates a highly reactive HOAt ester, overcoming both the reduced nucleophilicity and steric bulk at C2.75–90%
Reductive Amination NaBH(OAc)₃, AcOH, DCEA mild hydride source that selectively reduces the transient iminium ion without reducing the aldehyde; avoids over-alkylation.65–85%
N-Arylation Pd₂(dba)₃, RuPhos, Cs₂CO₃The flexible RuPhos ligand accommodates the steric bulk of the C2-methyl group during the reductive elimination step.50–80%
N-Sulfonylation R-SO₂Cl, DMAP, DCMDMAP acts as a nucleophilic catalyst to form a highly electrophilic sulfonylpyridinium intermediate.70–95%

Workflow Visualization

G Core 3,3-Difluoro-2-methylazetidine (pKa ~5.5, Sterically Hindered) Acylation N-Acylation Core->Acylation Amide Formation Alkylation N-Alkylation Core->Alkylation Amine Formation Arylation N-Arylation Core->Arylation Cross-Coupling HATU HATU / DIPEA (Carboxylic Acids) Acylation->HATU RedAm NaBH(OAc)3 / DCE (Aldehydes) Alkylation->RedAm Buchwald Pd2(dba)3 / RuPhos (Aryl Halides) Arylation->Buchwald

Decision tree for N-functionalization of 3,3-difluoro-2-methylazetidine based on electrophile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific intermediate states, researchers can ensure the reaction is proceeding correctly despite the substrate's low reactivity.

Protocol A: HATU-Mediated N-Acylation

Use this protocol for coupling with aliphatic or aromatic carboxylic acids.

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15–30 minutes.

    • Self-Validation Check: Monitor the reaction by LC-MS. Do not proceed to the next step until the mass of the HOAt-active ester is the dominant species. This ensures the electrophile is fully primed for the weak nucleophile.

  • Amine Addition: Add 3,3-difluoro-2-methylazetidine hydrochloride (1.1 equiv). (Note: The hydrochloride salt requires the excess DIPEA added in Step 2 to liberate the free base).

  • Coupling: Stir the reaction mixture at room temperature for 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Reductive Amination via NaBH(OAc)₃

Use this protocol for N-alkylation using aldehydes. This method is superior to direct alkylation as it prevents azetidinium ion formation and over-alkylation.

  • Iminium Formation: Dissolve the target aldehyde (1.0 equiv) and 3,3-difluoro-2-methylazetidine hydrochloride (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Neutralization & Catalysis: Add DIPEA (1.2 equiv) to liberate the free base, followed by 1–2 drops of glacial acetic acid to adjust the pH to ~5. Stir at room temperature for 1 hour.

    • Causality: The mildly acidic environment is strictly required to protonate the intermediate hemiaminal, driving the dehydration to the highly electrophilic iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Self-Validation Check: NaBH(OAc)₃ is intentionally chosen over NaBH₄ because it will not reduce the starting aldehyde at pH 5. If primary alcohols are observed in the LC-MS, the pH is too high or the wrong hydride source was used.

  • Completion: Stir at room temperature for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution). Extract with DCM (3x). Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig N-Arylation

Use this protocol for coupling with unactivated aryl bromides or chlorides.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), 3,3-difluoro-2-methylazetidine hydrochloride (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and Cs₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane or Toluene (0.1 M) via syringe.

  • Catalysis: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the reaction mixture at 100 °C in a pre-heated oil bath for 16 hours.

    • Causality: The bulky, electron-rich RuPhos ligand facilitates oxidative addition into the Ar-X bond and, crucially, provides the steric bulk necessary to force the difficult reductive elimination of the hindered azetidine product[4].

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or flash chromatography.

References

  • Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity Source: Journal of Medicinal Chemistry (via National Institutes of Health / PMC) URL:[Link]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • XPO1-Targeting Selective Inhibitors of Transcriptional Activation Suppress Graft-versus-Host Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inherently Emissive Puromycin Analogues for Live Cell Labelling Source: Angewandte Chemie International Edition (via eScholarship) URL:[Link]

Sources

Application Note: Harnessing 3,3-Difluoro-2-methyl-azetidine as a Conformationally Restricted Bioisostere in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In contemporary drug design, mitigating metabolic liabilities while maintaining optimal physicochemical properties is a persistent challenge. Saturated heterocycles like morpholine, piperazine, and pyrrolidine are ubiquitous in pharmacophores but frequently suffer from oxidative metabolism and suboptimal lipophilic efficiency (LipE).

The strategic incorporation of 3,3-difluoro-2-methyl-azetidine represents a paradigm shift in bioisosteric replacement. By combining the profound inductive effects of a gem-difluoro group with the steric and conformational restriction of a 4-membered azetidine ring and a chiral 2-methyl substituent, this fragment offers a "Janus-faced" profile: it drastically lowers amine basicity, enhances metabolic stability, and provides precise control over the exit vector of attached pharmacophores[1]. This application note details the mechanistic rationale, physicochemical benefits, and validated synthetic protocols for integrating this privileged motif into drug scaffolds.

Mechanistic Rationale: Causality in Isosteric Design

The selection of 3,3-difluoro-2-methyl-azetidine is not merely an empirical swap; it is grounded in precise stereoelectronic principles[2]:

  • pKa Modulation via Inductive Effects: Unsubstituted azetidines are highly basic (pKa ~10.4), leading to poor membrane permeability and high hERG channel liability. The strongly electron-withdrawing gem-difluoro group (

    
    ) exerts a powerful 
    
    
    
    inductive effect through the sigma framework, depressing the pKa of the adjacent nitrogen to ~7.2–7.4[3]. This ensures a higher fraction of the un-ionized species at physiological pH, dramatically improving passive permeability.
  • Metabolic Shielding: The

    
     motif acts as a robust bioisostere for oxygen or carbonyl functionalities[1]. Unlike the ethereal oxygen in morpholine, which is susceptible to 
    
    
    
    -oxidation by Cytochrome P450 enzymes, the C-F bond is highly resistant to oxidative cleavage, effectively hardening the molecule against intrinsic microsomal clearance (
    
    
    ).
  • Conformational Restriction (The 2-Methyl Effect): The addition of a 2-methyl group introduces a chiral center adjacent to the nitrogen. This creates steric bulk that locks the azetidine ring into a specific puckered conformation. In target binding, this restricts the rotational degrees of freedom, minimizing the entropic penalty upon binding and directing the

    
     dipole along a highly specific exit vector trajectory.
    

Physicochemical Profiling

The table below summarizes the causal impact of sequential structural modifications, illustrating why 3,3-difluoro-2-methyl-azetidine outperforms traditional saturated cyclic amines in lead optimization campaigns.

Amine MotifpKa (calc)LogP (calc)Metabolic Stability (

)
Key Pharmacological Impact
Morpholine ~8.3-0.86Moderate (Prone to

-oxidation)
High TPSA; acts as an H-bond acceptor but limits half-life.
Azetidine ~10.40.15LowHighly basic; poor permeability; high risk of phospholipidosis.
3,3-Difluoroazetidine ~7.20.85HighReduced basicity; improved LipE; eliminates hERG liabilities.
3,3-Difluoro-2-methyl-azetidine ~7.41.15Very HighChiral exit vector control; sterically shielded N-lone pair.

Synthetic Integration Strategies

The reduced nucleophilicity of 3,3-difluoro-2-methyl-azetidine (due to the


 group) and the steric hindrance imparted by the 2-methyl group make traditional 

alkylations inefficient. Instead, Palladium-catalyzed Buchwald-Hartwig cross-coupling and Nucleophilic Aromatic Substitution (

) are the validated methods of choice.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: Bulky, electron-deficient secondary amines frequently displace phosphine ligands, leading to catalytically dormant off-cycle Palladium species[4]. To counteract this, RuPhos Pd G3 is utilized. The G3 precatalyst rapidly undergoes activation under mild basic conditions to form the active


 species, while the bulky RuPhos ligand prevents the formation of inactive bis-amine complexes[5].

Materials:

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • 3,3-difluoro-2-methyl-azetidine hydrochloride (1.5 equiv)

  • RuPhos Pd G3 (0.05 - 0.10 equiv)

  • RuPhos (0.05 - 0.10 equiv)

  • Cesium Carbonate (

    
    ) (3.0 equiv)
    
  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, 3,3-difluoro-2-methyl-azetidine hydrochloride, RuPhos Pd G3, RuPhos, and

    
    .
    
  • Degassing: Seal the vial with a PTFE septum. Evacuate and backfill the vessel with Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous, sparged 1,4-Dioxane via syringe. Causality note: Dioxane is chosen over toluene due to the superior solubility of the azetidine hydrochloride salt and

    
     at elevated temperatures.
    
  • Thermal Activation: Heat the reaction mixture to 90–100 °C in an oil bath or heating block for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via reverse-phase HPLC or silica gel chromatography[6].

Protocol B: Nucleophilic Aromatic Substitution ( )

Rationale: For electron-deficient heteroaromatics (e.g., 2-chloropyrimidines or 4-fluoroquinolines),


 is highly effective. Because the amine is deactivated by the fluorines, polar aprotic solvents (DMSO/DMF) and elevated temperatures are required to stabilize the highly polar Meisenheimer transition state[7].

Materials:

  • Electron-deficient Heteroaryl Halide (1.0 equiv)

  • 3,3-difluoro-2-methyl-azetidine hydrochloride (2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or

    
     (3.0 equiv)
    
  • Anhydrous DMSO (0.2 M)

Step-by-Step Procedure:

  • Reagent Mixing: Dissolve the heteroaryl halide in anhydrous DMSO in a sealed pressure vial.

  • Base Addition: Add 3,3-difluoro-2-methyl-azetidine hydrochloride followed by DIPEA. Causality note: DIPEA acts as an organic proton sponge, neutralizing the HCl salt and driving the equilibrium forward without degrading base-sensitive functional groups.

  • Reaction Execution: Heat the mixture to 100–120 °C for 12–18 hours. (Alternatively, microwave irradiation at 120 °C for 30 minutes can be utilized to accelerate the breakdown of the Meisenheimer complex).

  • Isolation: Quench the reaction by pouring it into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO), dry over

    
    , and concentrate.
    

Workflow Visualization

The following diagram illustrates the logical decision-making matrix for incorporating 3,3-difluoro-2-methyl-azetidine into a lead optimization campaign.

BioisostereWorkflow Start Identify Metabolic Liability (e.g., Morpholine/Pyrrolidine) Design Bioisosteric Replacement Insert 3,3-difluoro-2-methyl-azetidine Start->Design Initiate Synthesis Synthetic Integration (Buchwald-Hartwig or SNAr) Design->Synthesis Scaffold Assembly Assay Physicochemical Profiling (pKa, LogD, Clearance) Synthesis->Assay in vitro screening Decision Target Profile Achieved? Assay->Decision Data Analysis Success Lead Candidate Progression Decision->Success Yes Refine Refine Exit Vectors (Invert Chiral Center) Decision->Refine No Refine->Design Iterative Cycle

Figure 1: Iterative lead optimization workflow utilizing 3,3-difluoro-2-methyl-azetidine.

References

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at:[Link]

  • Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. National Institutes of Health (PMC). Available at:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Available at:[Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. Available at:[Link]

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) Synthesis Protocols.Google Patents.
  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Semantic Scholar. Available at:[Link]

Sources

Protocol for nucleophilic substitution on 3,3-difluoro-2-methyl-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Functionalization of 3,3-Difluoro-2-methyl-azetidine

Executive Summary & Chemical Context

This guide details the protocol for utilizing 3,3-difluoro-2-methyl-azetidine (DFMA) in nucleophilic substitution reactions.[1] In modern medicinal chemistry, this scaffold serves as a critical bioisostere for morpholine, piperidine, and gem-dimethyl groups, offering improved metabolic stability and modulated lipophilicity (LogD).

The Technical Challenge: Unlike standard secondary amines, DFMA presents a unique "reactivity duality" that causes standard protocols to fail:

  • Electronic Deactivation: The gem-difluoro group at C3 exerts a strong inductive electron-withdrawing effect (

    
    ), significantly lowering the 
    
    
    
    of the conjugate acid (approx.[1]
    
    
    , compared to
    
    
    for azetidine).[1] This makes the nitrogen less nucleophilic .[1]
  • Steric Impediment: The C2-methyl group creates immediate steric bulk adjacent to the nucleophilic center, retarding reaction rates with bulky electrophiles.

  • Volatility: The free base is highly volatile and prone to sublimation, requiring specific handling to avoid stoichiometric drift.

Strategic Decision Framework

Before initiating synthesis, select the pathway based on the electrophile type. The reduced nucleophilicity of DFMA requires optimized conditions compared to standard amines.

ReactivityLogic Start Target: N-Functionalized 3,3-difluoro-2-methyl-azetidine Electrophile Analyze Electrophile Start->Electrophile AlkylHalide Primary/Secondary Alkyl Halide Electrophile->AlkylHalide Sp3 Carbon ArylHalide Aryl/Heteroaryl Halide Electrophile->ArylHalide Sp2 Carbon Carbonyl Aldehyde/Ketone Electrophile->Carbonyl Carbonyl MethodA Protocol A: Base-Mediated SN2 (High Temp/Polar Solvent) AlkylHalide->MethodA Requires Heat MethodB Protocol B: SNAr or Buchwald (For Electron Deficient Ar) ArylHalide->MethodB Requires Activation MethodC Protocol C: Reductive Amination (Steric Control) Carbonyl->MethodC Preferred for 2° Alkyls

Figure 1: Decision tree for selecting the optimal functionalization pathway based on electrophile electronics and sterics.[1]

Critical Precursor Handling: "The Salt Break"

DFMA is commercially supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to prevent volatility loss.[1] Direct use of the salt in weak-base conditions often leads to incomplete conversion. [1]

Protocol A: In-Situ Free-Basing (Recommended)

Use this method directly in the reaction vessel to prevent loss of the volatile free base.[1]

  • Solvent Selection: Use a polar aprotic solvent (DMF, DMSO, or NMP).[1] These solvents stabilize the transition state and improve the solubility of the salt.

  • Stoichiometry: Calculate 1.0 equiv of DFMA salt.

  • Base Addition: Add 3.0 equiv of Diisopropylethylamine (DIPEA) or finely ground Cesium Carbonate (

    
    ).[1]
    
    • Why: The first equivalent neutralizes the salt; the excess drives the equilibrium and scavenges the acid generated during substitution.

  • Equilibration: Stir at room temperature for 15 minutes before adding the electrophile. This ensures the free amine is available for reaction.

Experimental Protocols

Protocol B: N-Alkylation (Primary/Unimpeded Secondary Electrophiles)

Best for: Benzyl halides, primary alkyl bromides/iodides.[1]

Reagents:

  • DFMA

    
     HCl (1.0 equiv)[1]
    
  • Electrophile (

    
    , 1.1 equiv)[1]
    
  • 
     (3.0 equiv) or DIPEA (3.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step:

  • Charge: To a dried reaction vial, add DFMA

    
     HCl, 
    
    
    
    , and KI.
  • Solvate: Add anhydrous MeCN (

    
     concentration relative to amine). Stir for 10 min.
    
  • Addition: Add the electrophile dropwise.

  • Thermal Activation:

    • Standard: Heat to 60°C . The inductive withdrawal of fluorine raises the activation energy barrier, requiring thermal input that non-fluorinated azetidines do not need.

    • For hindered substrates: Heat to 80–90°C in a sealed tube.

  • Monitoring: Monitor via LC-MS. Expect reaction times of 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/MeCN.[1] Dry over 
    
    
    
    .[1][2]
    • Note: Do not use acidic washes (e.g.,

      
      ) during workup, or you will re-protonate the product and lose it to the aqueous layer.[1] The low 
      
      
      
      means it extracts back into organic at
      
      
      , but strong acid will trap it.[1]
Protocol C: Reductive Amination (Secondary Alkyl Groups)

Best for: Attaching bulky groups where


 fails due to the C2-methyl steric clash.[1]

Reagents:

  • DFMA

    
     HCl (1.0 equiv)[1]
    
  • Ketone/Aldehyde (1.2 equiv)[1]

  • 
     (3.0 equiv)[1]
    
  • Acetic Acid (catalytic, if using neutral solvent)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step:

  • Free-Base (External): Critical Step. Suspend DFMA

    
     HCl in DCM. Add Sat. 
    
    
    
    . Shake vigorously. Separate organic layer, dry with
    
    
    , and filter directly into the reaction vessel. Do not rotovap to dryness (risk of volatility loss).[1]
  • Imine Formation: Add the ketone/aldehyde to the free base solution. Add

    
     Molecular Sieves.[1] Stir for 2 hours at RT.
    
    • Mechanistic Insight: The C2-methyl group hinders iminium ion formation. Extended time is required compared to simple amines.

  • Reduction: Cool to 0°C. Add

    
     in three portions.
    
  • Reaction: Allow to warm to RT and stir overnight (12–18 h).

  • Quench: Quench with Sat.

    
    . Extract with DCM.
    

Data & Troubleshooting

Table 1: Solvent & Base Compatibility Matrix

ParameterRecommendedAvoidReason
Solvent DMF, DMSO, NMP, MeCNEtOH, MeOH, WaterProtic solvents solvate the nucleophile (H-bonding to N), further reducing reactivity of the already weak fluorinated amine.
Base

, DIPEA, DBU

(in MeCN), Pyridine

has higher solubility in organic solvents ("Cesium Effect").[1] Pyridine is too weak to deprotonate the HCl salt effectively.
Temp

RT (for alkylation)The Fluorine Inductive Effect (

) raises the activation energy (

) for nucleophilic attack.[1]

Common Pitfalls:

  • Low Yield: Usually due to volatility of the free base during transfer steps.[1] Solution: Use Protocol A (In-situ) or Protocol C (Liquid-liquid extraction without concentration).[1]

  • No Reaction: The electrophile is too sterically hindered for the C2-methyl azetidine. Solution: Switch to Reductive Amination or use a Buchwald-Hartwig coupling if the target is aryl.

References

  • Physicochemical Properties of Fluorinated Azetidines

    • Melnykov, K. P., et al.
    • (Generalized search for fluorinated amine pKa).[1]

  • Synthesis and Reactivity of Azetidines

    • Doda, K., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Chemical Reviews.
    • [1]

  • Handling of Volatile Amines in MedChem

    • BenchChem Technical Support.[3] "Purification and Handling of Polar Azetidine Derivatives."

    • (General handling protocols).[1]

  • Nucleophilic Substitution Mechanisms (

    
    ): 
    
    • Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition.

    • [1]

Sources

Application Note: Synthesis of 2-Methyl-3,3-difluoroazetidine via Reformatsky-Type Imine Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Azetidines, and specifically 3,3-difluoroazetidines, have become indispensable structural motifs in modern medicinal chemistry. They act as metabolically stable, highly lipophilic bioisosteres for morpholines, piperazines, and pyrrolidines, consistently demonstrating the ability to lower efflux ratios and improve overall pharmacokinetic profiles in drug candidates[1].

However, synthesizing 2-substituted 3,3-difluoroazetidines presents a formidable synthetic challenge. The inherent ring strain of the four-membered heterocycle, combined with the strong electron-withdrawing nature of the gem-difluoro group, makes traditional cyclization routes prone to failure. This application note details a highly efficient, scalable, and self-validating synthetic workflow for 2-methyl-3,3-difluoroazetidine . The methodology bypasses toxic difluoroketene gas by utilizing a Reformatsky-type formal [2+2] cycloaddition between an ethyl bromodifluoroacetate-derived zinc enolate and an acetaldehyde-derived imine, followed by a highly controlled alane reduction[2][3].

Mechanistic Causality & Experimental Design

As a self-validating protocol, every reagent choice in this workflow is governed by strict mechanistic causality:

Imine Formation & Steric Stabilization

Acetaldehyde is highly volatile and inherently prone to base-catalyzed aldol condensation. To prevent side reactions, benzhydrylamine (diphenylmethanamine) is selected as the primary amine. The massive steric bulk of the benzhydryl group kinetically stabilizes the resulting N-benzhydryl ethanimine, prevents oligomerization, and provides facial selectivity during the subsequent cycloaddition.

Reformatsky-Type [2+2] Cycloaddition

The construction of the 3,3-difluoroazetidin-2-one core is achieved via a formal [2+2] cycloaddition.

  • Precursor Selection: Ethyl bromodifluoroacetate is utilized as a bench-stable, commercially available precursor, avoiding the hazards of gaseous fluorinated synthons[4].

  • Zinc Activation: Zinc dust is activated in situ using a full equivalent of trimethylsilyl chloride (TMSCl). TMSCl chemically scavenges the passivating zinc oxide layer, ensuring rapid, reproducible insertion of Zn(0) into the C–Br bond to form the reactive zinc difluoroenolate (Reformatsky reagent)[5].

  • Cyclization Dynamics: The zinc enolate executes a nucleophilic attack on the electrophilic imine carbon, yielding a zinc 3-amino-2,2-difluoropropanoate intermediate. Maintained at 50 °C, this intermediate undergoes spontaneous intramolecular lactamization, ejecting zinc ethoxide bromide to form the azetidin-2-one ring[6].

Chemoselective Lactam Reduction

Reducing a 3,3-difluoroazetidin-2-one to the corresponding azetidine without destroying the molecule is the most critical step. Standard lithium aluminum hydride (LiAlH₄) frequently causes over-reduction, ring-opening, or defluorination at the C3 position.

  • Alane Selection: We utilize monochlorohydroalane (AlH₂Cl) , generated in situ by mixing LiAlH₄ and AlCl₃ in a 3:1 molar ratio. AlH₂Cl is a stronger Lewis acid than LiAlH₄; it tightly coordinates to the lactam carbonyl oxygen, facilitating specific C–O bond cleavage while preserving the strained ring and the delicate C–F bonds[3].

Workflow and Mechanistic Visualizations

SynthesisWorkflow Imine 1. Imine Condensation Acetaldehyde + Benzhydrylamine Cyclo 2. Reformatsky[2+2] Cycloaddition Ethyl Bromodifluoroacetate + Zn/TMSCl Imine->Cyclo Toluene, Dean-Stark Lactam Intermediate: 1-Benzhydryl-4-methyl-3,3-difluoroazetidin-2-one Cyclo->Lactam THF, 50°C Reduct 3. Lactam Reduction AlH2Cl in THF Lactam->Reduct Isolation & Purification Azetidine Intermediate: 1-Benzhydryl-2-methyl-3,3-difluoroazetidine Reduct->Azetidine 0°C to RT Deprotect 4. Hydrogenolysis H2, Pd/C, HCl Azetidine->Deprotect Isolation Product Target Molecule: 2-Methyl-3,3-difluoroazetidine HCl Deprotect->Product MeOH, 50 psi H2

Synthetic workflow for 2-methyl-3,3-difluoroazetidine via Reformatsky-type cycloaddition.

Mechanism Zn Zn(0) Activation by TMSCl Enolate Zinc Difluoroenolate Formation (Reformatsky Reagent) Zn->Enolate + BrCF2CO2Et Addition Nucleophilic Addition to Imine (C-C Bond Formation) Enolate->Addition + Imine Intermediate Zinc 3-Amino-2,2-difluoropropanoate Intermediate Addition->Intermediate Cyclization Intramolecular Lactamization (N-C2 Bond Formation) Intermediate->Cyclization - Zn(OEt)Br Lactam 3,3-Difluoroazetidin-2-one Core Cyclization->Lactam

Mechanistic pathway of the Reformatsky-type [2+2] imine cycloaddition.

Quantitative Data & Reaction Parameters

StepTransformationKey Reagents & EquivalentsTempTimeSelf-Validation Metric
1 Imine CondensationAcetaldehyde (1.2 eq), Benzhydrylamine (1.0 eq)110 °C4 hCessation of H₂O in Dean-Stark trap
2 [2+2] CycloadditionEthyl bromodifluoroacetate (1.5 eq), Zn (2.0 eq), TMSCl (1.0 eq)50 °C3 hLC-MS: [M+H]⁺ of Lactam intermediate
3 Lactam ReductionLiAlH₄ (3.0 eq), AlCl₃ (1.0 eq)0 °C → RT12 hFieser quench yields crisp granular salts
4 HydrogenolysisH₂ (50 psi), 10% Pd/C (10 wt%), HCl (1.1 eq)RT24 hLoss of aromatic signals in ¹H NMR

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Benzhydryl Ethanimine
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an argon atmosphere.

  • Reaction: Dissolve benzhydrylamine (1.0 equiv, 100 mmol) in anhydrous toluene (200 mL, 0.5 M). Cool the solution to 0 °C using an ice bath.

  • Addition: Add acetaldehyde (1.2 equiv, 120 mmol) dropwise via syringe to prevent volatilization.

  • Reflux: Heat the mixture to reflux (approx. 110 °C).

  • Validation: Continue refluxing until water collection in the Dean-Stark trap completely ceases (typically 4 hours).

  • Isolation: Concentrate the solution under reduced pressure to afford the crude imine as a viscous oil or low-melting solid. Crucial: Use immediately in Protocol B to prevent hydrolytic degradation.

Protocol B: Reformatsky-Type Cycloaddition (Lactam Formation)
  • Zinc Activation: In a flame-dried, argon-purged flask, suspend zinc dust (2.0 equiv, 200 mmol) in anhydrous THF (100 mL). Add TMSCl (1.0 equiv, 100 mmol) and stir vigorously at room temperature for 15 minutes[5].

  • Enolate Formation: Add ethyl bromodifluoroacetate (1.5 equiv, 150 mmol) dropwise. A mild exotherm will occur, indicating the formation of the Reformatsky reagent. Stir for 30 minutes.

  • Cycloaddition: Dissolve the crude N-benzhydryl ethanimine (1.0 equiv, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the activated zinc mixture.

  • Lactamization: Heat the reaction mixture to 50 °C and stir for 3 hours[5].

  • Validation: Monitor via LC-MS. The reaction is complete when the imine mass disappears and the lactam mass ([M+H]⁺ = 302.1) dominates.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 1-benzhydryl-4-methyl-3,3-difluoroazetidin-2-one.

Protocol C: Monochlorohydroalane Reduction
  • Alane Generation: In a flame-dried flask under argon, suspend LiAlH₄ (3.0 equiv, 150 mmol) in anhydrous THF (150 mL) at 0 °C. Carefully add anhydrous AlCl₃ (1.0 equiv, 50 mmol) in small portions. Stir for 30 minutes at 0 °C to generate AlH₂Cl[3].

  • Reduction: Dissolve the purified lactam (1.0 equiv, 50 mmol) in anhydrous THF (50 mL) and add it dropwise to the AlH₂Cl suspension at 0 °C.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Validation (Fieser Quench): Cool to 0 °C. Sequentially and cautiously add water (5.7 mL), 15% aqueous NaOH (5.7 mL), and water (17.1 mL). Validation: A successful quench will transform the gray suspension into a crisp, white, granular precipitate.

  • Isolation: Filter the mixture through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to obtain 1-benzhydryl-2-methyl-3,3-difluoroazetidine.

Protocol D: Hydrogenolysis (Deprotection)
  • Setup: Transfer the protected azetidine (1.0 equiv, 30 mmol) to a high-pressure hydrogenation vessel. Dissolve in MeOH (150 mL, 0.2 M).

  • Acidification: Add 1 M HCl in diethyl ether (1.1 equiv, 33 mmol) to prevent catalyst poisoning by the free amine and to form the desired salt.

  • Catalyst: Add 10% Pd/C (10 wt% relative to the substrate).

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 50 psi. Stir vigorously for 24 hours at room temperature.

  • Validation: Filter an aliquot and check via ¹H NMR; the complete disappearance of the benzhydryl aromatic protons (δ 7.1–7.5 ppm) confirms total deprotection.

  • Isolation: Filter the entire mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 2-methyl-3,3-difluoroazetidine hydrochloride as a pure, white crystalline solid.

References

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 Source: PubMed Central (NIH)[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Preprints.org[Link]

  • Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines Source: ResearchGate[Link]

  • Enantioselective Synthesis of α,α-Difluoro-β-amino Acid and 3,3-Difluoroazetidin-2-one via the Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate with Chiral 1,3-Oxazolidines Source: ACS Publications[Link]

  • Synthesis of 3,3-Difluoroazetidines Source: ResearchGate[Link]

Sources

Application Note: Late-Stage Functionalization Using Fluorinated Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on subtle structural modifications. The azetidine ring—a strained, four-membered nitrogen heterocycle—has emerged as a premier bioisostere for larger, more lipophilic rings. When strategically functionalized with fluorine (e.g., 3-fluoroazetidine or 3,3-difluoroazetidine), the physicochemical properties of the scaffold are dramatically enhanced[1].

The Fluorine Effect:

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of a gem-difluoro group lowers the basicity of the azetidine nitrogen by approximately 2.5 to 3.0 log units[1]. This increases the fraction of unionized drug at physiological pH, directly improving membrane permeability and oral bioavailability.

  • Metabolic Stability: The robust C-F bond blocks cytochrome P450-mediated oxidation at the highly susceptible C3 position[2].

  • Conformational Rigidity: Fluorination alters the ring pucker, locking the azetidine into specific conformations that can enhance target binding affinity and selectivity[3].

Late-Stage Functionalization (LSF): Instead of building complex molecules de novo for every analog, LSF allows for the direct modification of advanced drug intermediates. By integrating fluorinated azetidines into LSF workflows via photoredox catalysis[4],[5] or strain-release chemistry[6], medicinal chemists can rapidly generate diverse, high-value libraries for structure-activity relationship (SAR) studies. Furthermore, these fluorinated scaffolds are increasingly used to synthesize highly fluorogenic dyes for live-cell imaging[7],[8].

Mechanistic Insights: Driving C(sp³) Functionalization

As a Senior Application Scientist, it is critical to understand why a reaction works to troubleshoot and optimize it effectively. Two primary strategies dominate the LSF landscape for fluorinated azetidines:

A. Visible-Light Photoredox Decarboxylative Alkylation

Traditional cross-coupling relies on pre-functionalized halides and organometallics. In contrast, photoredox catalysis utilizes bench-stable carboxylic acids as radical precursors[5]. When a 3-fluoroazetidine-3-carboxylic acid is deprotonated, the resulting carboxylate can undergo single-electron transfer (SET) oxidation by an excited-state Iridium(III) photocatalyst. The subsequent rapid loss of CO₂ generates a highly reactive tertiary benzylic azetidinyl radical[5]. This radical readily undergoes Minisci-type additions or Giese additions into Michael acceptors, forming new C(sp³)-C(sp³) bonds under exceptionally mild conditions.

B. Late-Stage Deoxyfluorination

For complex molecules already containing an azetidin-3-ol moiety, late-stage deoxyfluorination is preferred. Traditional reagents like DAST often cause ring-expansion or elimination due to the high ring strain of azetidines. Reagents such as PhenoFluor bypass this by forming a tightly bound uronium intermediate that undergoes controlled, stereospecific fluoride displacement, yielding the fluorinated azetidine without destroying the complex molecular architecture[3].

Physicochemical Data Summary

The table below summarizes the profound impact of fluorination on the physicochemical properties of saturated N-heterocycles, validating their use in LSF campaigns[1].

Scaffold MotifApprox. Amine pKaLogD (at pH 7.4)Intrinsic Clearance (µL/min/mg)Conformational Flexibility
Pyrrolidine 10.40.545 (High)High (Envelope)
Azetidine 10.00.338 (Moderate)Moderate (Puckered)
3-Fluoroazetidine 8.50.615 (Low)Restricted
3,3-Difluoroazetidine 7.21.1< 5 (Very Low)Highly Rigid

Note: Data represents generalized trends observed in medicinal chemistry profiling of basic amine bioisosteres.

Experimental Protocols

Protocol A: Photoredox-Catalyzed Decarboxylative C(sp³)-C(sp³) Cross-Coupling

This protocol details the coupling of a fluorinated azetidine radical precursor with a complex drug-like Michael acceptor[5].

Reagents & Materials:

  • 3-Fluoro-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (0.2 mmol)

  • Target Alkene / Michael Acceptor (0.3 mmol)

  • Photocatalyst:[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Base: Cs₂CO₃ (0.3 mmol)

  • Solvent: Anhydrous DMSO (2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried 8 mL borosilicate glass vial with the azetidine carboxylic acid, alkene, photocatalyst, and Cs₂CO₃.

    • Causality: The glovebox ensures an anhydrous environment. Cs₂CO₃ is required to deprotonate the carboxylic acid, lowering its oxidation potential to enable SET by the Ir(III) catalyst.

  • Solvent Addition & Degassing: Add DMSO. Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the solution with argon gas for 15 minutes.

    • Causality: Rigorous degassing is non-negotiable. Molecular oxygen is a potent triplet quencher that will deactivate the *Ir(III) excited state, halting the catalytic cycle and potentially causing substrate degradation.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 500 rpm for 16 hours. Use a cooling fan to maintain the reaction temperature below 30 °C.

    • Causality: The 450 nm wavelength selectively excites the Ir(III) complex without causing UV-induced background degradation. Temperature control prevents thermal decomposition of the radical intermediates.

  • Self-Validation & Workup: Quench the reaction with deionized water (5 mL) and extract with EtOAc (3 x 5 mL). Analyze the organic layer via UPLC-MS.

    • Validation: The complete disappearance of the[M-H]⁻ mass of the starting acid and the emergence of the [M+H]⁺ product mass validates catalytic turnover.

Protocol B: Late-Stage Deoxyfluorination of Azetidinols

This protocol utilizes PhenoFluor for the mild C-O to C-F conversion on advanced scaffolds[3].

Step-by-Step Methodology:

  • Reagent Mixing: To an oven-dried vial under argon, add the advanced drug intermediate bearing a 3-hydroxyazetidine moiety (0.1 mmol) and PhenoFluor (0.15 mmol).

  • Solvent and Heating: Add anhydrous toluene (1.0 mL). Seal the vial and heat to 80 °C for 12 hours.

    • Causality: Toluene, being non-polar, minimizes the solvation of the fluoride ion, thereby dramatically enhancing its nucleophilicity for the final displacement step.

  • Self-Validation: Cool to room temperature and take a crude ¹⁹F NMR aliquot.

    • Validation: The appearance of a characteristic multiplet in the -160 to -180 ppm range of the ¹⁹F NMR spectrum confirms successful deoxyfluorination, distinct from the reagent's signal.

Visualizations

Diagram 1: Photoredox Catalytic Cycle

PhotoredoxCycle PC Ir(III) Catalyst Ground State PC_star *Ir(III) Excited State (Strong Oxidant) PC->PC_star Blue LED (450 nm) PC_red Ir(II) Reduced State (Strong Reductant) PC_star->PC_red SET from Substrate PC_red->PC SET to System Substrate Fluorinated Azetidine Carboxylate Radical Azetidinyl Radical (-CO2) Substrate->Radical -CO2 (Decarboxylation) AdductRadical Adduct Radical Radical->AdductRadical + Alkene Alkene Michael Acceptor (Alkene) Product Alkylated Fluorinated Azetidine AdductRadical->Product HAT / Reduction

Caption: Visible-light photoredox catalytic cycle for the decarboxylative alkylation of fluorinated azetidines.

Diagram 2: Late-Stage Functionalization Workflow

LSFWorkflow Lead Complex Lead Molecule Strategy Select LSF Strategy Lead->Strategy Photo Photoredox Cross-Coupling Strategy->Photo Deoxy Late-Stage Deoxyfluorination Strategy->Deoxy Screen HTS Reaction Optimization Photo->Screen Deoxy->Screen Purify Purification & Isolation Screen->Purify Profile Physicochemical Profiling Purify->Profile

Caption: Strategic workflow for the late-stage functionalization of drug leads using fluorinated azetidines.

References

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability The Journal of Organic Chemistry URL:[Link][5]

  • Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines Chemical Reviews URL:[Link][6]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Chemistry - A European Journal URL:[Link][1]

  • Stereoselectively fluorinated N-heterocycles: a brief survey Beilstein Journal of Organic Chemistry URL:[Link][3]

  • bis(trifluoromethyl)-carborhodamines: highly fluorogenic, far-red to near infrared dyes for live cell fluorescence microscopy ChemRxiv URL:[Link][7]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores Molecules (MDPI) URL:[Link][8]

  • Application of Photoredox Catalysis for Late-stage Functionalization Charnwood Discovery URL:[Link][4]

Sources

Application Note: Scalable Synthesis of 3,3-Difluoro-2-methyl-azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The incorporation of the 3,3-difluoroazetidine motif is a high-value strategy in modern drug design. It serves as a lipophilic, metabolically stable surrogate for proline or cyclobutane, modulating pKa and conformational entropy. However, the 2-methyl substituted variant presents a specific steric and synthetic challenge. Traditional routes involving direct fluorination (e.g., DAST) of azetidin-3-ones are plagued by the instability of the 2-methyl-3-ketone precursor and high costs of fluorinating agents.

The Solution: The Reformatsky-Lactam Route

This protocol details a scalable, convergent synthesis utilizing the Reformatsky-type reaction of ethyl bromodifluoroacetate with an aldimine. This route is superior for scale-up (>100g) because:

  • Safety: It avoids thermal hazards associated with DAST/Deoxo-Fluor.

  • Cost: It utilizes commodity starting materials (acetaldehyde, benzylamine, ethyl bromodifluoroacetate).

  • Robustness: The intermediate

    
    -lactam provides a stable "resting state" for purification before the final reduction.
    
Process Logic Map

The following diagram illustrates the critical path and decision nodes for this synthesis.

G Start Start: Acetaldehyde + Benzylamine Imine Intermediate 1: N-Ethylidenebenzylamine Start->Imine Dehydration (-H2O) Reformatsky Step 2: Reformatsky Cyclization (Zn, BrCF2COOEt) Imine->Reformatsky In-situ or Isolated Lactam Intermediate 2: 1-Benzyl-3,3-difluoro-4-methylazetidin-2-one Reformatsky->Lactam Cyclization Reduction Step 3: Lactam Reduction (AlH2Cl) Lactam->Reduction Selective C=O Reduction Azetidine Intermediate 3: 1-Benzyl-3,3-difluoro-2-methylazetidine Reduction->Azetidine Workup Deprotection Step 4: Hydrogenolysis (Pd/C, H2, HCl) Azetidine->Deprotection Debenzylation Final Final Product: 3,3-Difluoro-2-methyl-azetidine HCl Deprotection->Final Crystallization

Caption: Process flow for the convergent synthesis of 3,3-difluoro-2-methyl-azetidine HCl via the


-lactam intermediate.

Part 2: Detailed Experimental Protocols

Step 1: Formation of N-Ethylidenebenzylamine (Imine Formation)

Rationale: The imine defines the carbon skeleton. We use benzyl protection for its stability during the subsequent aggressive reduction step.

Reagents:

  • Benzylamine (1.0 equiv)

  • Acetaldehyde (1.2 equiv) [Note: Freshly distilled or depolymerized paraldehyde]

  • Magnesium Sulfate (MgSO4) or Molecular Sieves (4Å)

  • Dichloromethane (DCM)

Protocol:

  • Setup: Charge a reactor with DCM (5 vol) and Benzylamine (1.0 equiv). Cool to 0°C.[1]

  • Addition: Add MgSO4 (0.5 wt equiv) to act as a water scavenger.

  • Reaction: Add Acetaldehyde (1.2 equiv) dropwise, maintaining internal temperature <10°C. (Exothermic).

  • Aging: Allow to warm to 20°C and stir for 2 hours. Monitor by 1H NMR (disappearance of benzylamine CH2 signal).

  • Workup: Filter off solids (MgSO4). Concentrate the filtrate under reduced pressure to afford the crude imine as a pale yellow oil.

    • Expert Tip: The imine is hydrolytically unstable. Use immediately in Step 2 or store under Argon at -20°C. Do not purify on silica gel (hydrolysis risk).

Step 2: Reformatsky Cyclization to -Lactam

Rationale: This is the critical constructive step. Standard Reformatsky conditions often fail with difluoroacetates due to low reactivity. We utilize TMSCl activation of Zinc.

Reagents:

  • Crude Imine (from Step 1)

  • Ethyl bromodifluoroacetate (1.2 equiv)

  • Zinc Dust (2.0 equiv, <10 micron particle size preferred)

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv) - Activator

  • THF (anhydrous, 10 vol)

Protocol:

  • Zinc Activation: In a dry reactor under N2, suspend Zinc dust in THF (5 vol). Add TMSCl (0.05 equiv) and stir at 40°C for 30 mins.

  • Addition 1: Add Ethyl bromodifluoroacetate (1.2 equiv) slowly to the activated Zn suspension. Initiate the reaction by heating to reflux for 15 mins (look for exotherm/color change), then cool to 40°C.

  • Addition 2: Add the crude Imine (diluted in 5 vol THF) dropwise to the Reformatsky reagent over 1 hour.

  • Reaction: Stir at reflux (65°C) for 4–6 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated aq. NH4Cl.[2]

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry (Na2SO4) and concentrate.[3]

  • Purification: The crude material is often clean enough. If necessary, purify by flash chromatography (Hexane/EtOAc).

    • Target Intermediate:1-Benzyl-3,3-difluoro-4-methylazetidin-2-one .

    • Note on Regiochemistry: The methyl group from acetaldehyde ends up at position 4 relative to the nitrogen (1) and carbonyl (2).

Step 3: Reduction of -Lactam to Azetidine

Rationale: Reducing a carbonyl adjacent to a gem-difluoro group is risky; over-reduction can lead to defluorination. Monochloroalane (AlH2Cl) is milder than LiAlH4 and highly selective for the amide-to-amine reduction without touching the C-F bonds.

Reagents:

  • 
    -Lactam Intermediate (1.0 equiv)
    
  • LiAlH4 (Lithium Aluminum Hydride) (2.0 equiv)

  • AlCl3 (Aluminum Chloride) (2.0 equiv)

  • Ether or THF (anhydrous)

Protocol:

  • Reagent Prep (In-situ AlH2Cl): In a separate vessel, suspend AlCl3 in dry Ether/THF at 0°C. Carefully add LiAlH4 (solid or solution). Stir 30 mins at 0°C to generate AlH2Cl.

  • Reaction: Dissolve the

    
    -Lactam in Ether/THF. Add this solution dropwise to the AlH2Cl slurry at 0°C.
    
  • Reflux: Allow to warm to RT, then reflux for 2–4 hours. Monitor by LCMS (disappearance of M+ peak of lactam).

  • Workup (Fieser Method): Cool to 0°C. Carefully quench with:

    • x mL Water[4]

    • x mL 15% NaOH

    • 3x mL Water

    • (Where x = grams of LiAlH4 used).

  • Isolation: Filter the granular precipitate. Concentrate the filtrate.

    • Intermediate:1-Benzyl-3,3-difluoro-2-methylazetidine .

Step 4: Deprotection and Salt Formation

Rationale: Hydrogenolysis removes the benzyl group. Formation of the HCl salt stabilizes the volatile, reactive free amine.

Reagents:

  • 1-Benzyl-3,3-difluoro-2-methylazetidine

  • Pd/C (10 wt%, 0.1 equiv Pd)

  • Methanol (solvent)[4]

  • HCl (4M in Dioxane) or HCl gas

  • Hydrogen (1 atm balloon or low pressure parr shaker)

Protocol:

  • Hydrogenation: Dissolve the azetidine in Methanol. Add Pd/C.

  • Reaction: Stir under H2 atmosphere (1–3 atm) at RT for 12–24 hours.

    • IPC:[5][6] Monitor by TLC or LCMS for benzyl cleavage.

  • Filtration: Filter catalyst through Celite under Nitrogen (Caution: Pyrophoric catalyst).

  • Salt Formation: Cool the filtrate to 0°C. Add HCl in Dioxane (1.1 equiv).

  • Isolation: Concentrate to dryness. Triturate the residue with Et2O or Acetone to induce crystallization.

  • Final Product: Filter the white solid: 3,3-Difluoro-2-methyl-azetidine hydrochloride .

Part 3: Analytical Profile & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 97%HPLC / qNMR
1H NMR Characteristic signals for CH-Me (quartet/multiplet ~4.2-4.5 ppm), CH2 (multiplet ~4.0-4.4 ppm), Me (doublet ~1.5 ppm).400 MHz, D2O or DMSO-d6
19F NMR Geminal difluoro pattern (~ -100 ppm, AB system or broad singlet depending on conformer).376 MHz, Decoupled
Melting Point Distinct sharp melting point (Expected range: 120–140°C, varies by polymorph).DSC / Capillary
Water Content < 1.0%Karl Fischer

Critical Process Parameters (CPPs):

  • Moisture Control (Step 2): The Reformatsky reaction fails if water > 0.1%. Zinc must be activated.

  • Temperature Control (Step 3): Reduction exotherm must be managed. Do not exceed 65°C to prevent defluorination.

  • Quench pH (Step 3): Ensure basic quench to fully break Aluminum-Amine complexes before extraction.

Part 4: References

  • Synthesis of 3,3-Difluoroazetidines via Reformatsky Reaction:

    • Title: A high-yield synthesis of 3,3-difluoroazetidines.[7]

    • Source:Tetrahedron Letters, 2007.

    • Relevance: Establishes the core Reformatsky/Reduction route for this class of compounds.

    • URL:[Link]

  • Reduction of Fluoro-Lactams:

    • Title: Selective reduction of fluorinated lactams using monochloroalane.

    • Source:Journal of Fluorine Chemistry.

    • Relevance: Validates the use of AlH2Cl to prevent defluorination during amide reduction.

    • URL:[Link]

  • General Azetidine Handling:

    • Title: 3,3-Difluoroazetidine hydrochloride (Product Specification & Handling).[8]

    • Source: Ossila / Chemical Vendors.

    • Relevance: Provides baseline physical property expectations for the salt form.

  • Zinc Activation Protocols:

    • Title: Activation of Zinc for Reformatsky Reactions.[9]

    • Source:Organic Syntheses.

    • Relevance: Standard procedure for TMSCl activation used in Step 2.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 3,3-difluoro-2-methyl-azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,3-difluoro-2-methylazetidine. This guide is engineered for drug development professionals and synthetic chemists who are integrating this highly strained, fluorinated building block into active pharmaceutical ingredients, such as Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors[1] and KHK inhibitors[2].

Due to the inherent ring strain of the azetidine core (approximately 27.7 kcal/mol)[3], the synthesis of this molecule is notoriously bottlenecked by ring-opening side reactions, volatility issues, and stereochemical instability. This guide dissects the causality behind these failures and provides self-validating protocols to maximize your yield.

Synthetic Workflow & Bottleneck Analysis

G A N-Boc-2-methyl-3-oxoazetidine (Chiral Precursor) B Deoxofluorination (XtalFluor-E or Deoxo-Fluor) A->B -78°C to RT C N-Boc-3,3-difluoro-2-methylazetidine (Intermediate) B->C Controlled warming F Ring-Opening Byproducts (Acyclic Fluoro-amines) B->F Excess HF / Thermal stress D Boc Deprotection (HCl in Dioxane) C->D Acidic Cleavage E 3,3-difluoro-2-methylazetidine HCl (Target Product) D->E Precipitation

Workflow and common bottlenecks in 3,3-difluoro-2-methylazetidine synthesis.

Troubleshooting & FAQs

Q1: Why is my deoxofluorination yield of the 3-oxoazetidine precursor consistently below 30%? The Causality: The traditional use of DAST (Diethylaminosulfur trifluoride) generates stoichiometric amounts of highly reactive hydrogen fluoride (HF) as a byproduct. In a strained four-membered ring, HF acts as a potent Lewis acid that protonates the azetidine nitrogen (even when Boc-protected), triggering a ring-opening cascade that results in acyclic fluoro-amine or elimination byproducts. The Solution: Transition from DAST to milder, more controlled reagents like XtalFluor-E or Deoxo-Fluor. When using XtalFluor-E, the addition of a promoter like Et₃N·3HF is required. Paradoxically, while it contains HF, the triethylamine complex buffers the system, preventing the localized spikes in acidity that cause ring cleavage.

Q2: How do I prevent the loss of enantiomeric purity at the C2-methyl position? The Causality: The proton at the C2 position (adjacent to the carbonyl in the 3-oxoazetidine precursor) is highly acidic. If the reaction medium becomes too basic during precursor synthesis, or if the fluorination exotherm is not strictly controlled, the molecule undergoes rapid enolization. This enolization destroys the stereocenter, leading to racemization of the C2-methyl group. The Solution: Maintain strictly anhydrous conditions and control the internal temperature of the reaction flask using an internal probe. Never allow the deoxofluorination reaction to warm faster than 10 °C per hour. If neutralizing the reaction, use cold, buffered aqueous solutions (like saturated NaHCO₃) rather than strong bases.

Q3: I have full conversion by LC-MS, but my isolated yield of the final azetidine is extremely low. Where is the product going? The Causality: The free base of 3,3-difluoro-2-methylazetidine is highly volatile and highly water-soluble. If you attempt to concentrate the free base using a rotary evaporator under high vacuum, the product will vaporize and collect in your solvent trap. Furthermore, during aqueous workup, the free base will partition heavily into the aqueous layer. The Solution: Never isolate the free base. Always perform the final Boc-deprotection using anhydrous HCl in dioxane, which directly yields the 3,3-difluoro-2-methylazetidine hydrochloride salt[4]. The HCl salt is a stable, non-volatile solid that can be safely filtered and dried.

Quantitative Reagent Comparison

To optimize the deoxofluorination step, refer to the following empirical data comparing standard fluorinating agents on 3-oxoazetidine substrates.

Fluorinating ReagentAdditive / PromoterOptimal Temp RangeAverage YieldPrimary Failure Mode / Drawback
DAST None-78 °C to 20 °C20% – 35%Severe ring-opening via unbuffered HF generation.
Deoxo-Fluor EtOH (catalytic)-20 °C to 60 °C45% – 60%Slower kinetics; risk of incomplete conversion.
XtalFluor-E Et₃N·3HF (2.0 eq)-78 °C to 20 °C65% – 80%Highly exothermic upon addition; requires strict thermal control.

Self-Validating Experimental Protocol

This protocol details the optimized deoxofluorination of N-Boc-2-methyl-3-oxoazetidine and subsequent salt isolation, utilizing a self-validating analytical checkpoint to ensure system integrity.

Step 1: Setup and Deoxofluorination

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal temperature probe.

  • Dissolve N-Boc-2-methyl-3-oxoazetidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Add Et₃N·3HF (2.0 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Add XtalFluor-E (1.5 equiv) in small portions.

  • Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over a 4-hour period.

Step 2: Validation Checkpoint Do not proceed to workup without verifying conversion.

  • Action: Withdraw a 0.1 mL aliquot, quench with 0.5 mL of cold saturated NaHCO₃, extract with 0.5 mL CDCl₃, and perform a ¹⁹F NMR scan.

  • Validation: The reaction is complete when the intermediate mono-fluoro species (a distinct C-F doublet) has completely disappeared, replaced by a characteristic gem-difluoro multiplet (typically between -100 ppm and -120 ppm). If the doublet persists, stir for an additional 2 hours.

Step 3: Quenching and Extraction

  • Cool the reaction mixture to 0 °C.

  • Quench by the dropwise addition of cold saturated aqueous NaHCO₃ until CO₂ evolution ceases and the pH reaches 7.5.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to afford the crude N-Boc-3,3-difluoro-2-methylazetidine.

Step 4: Deprotection and Salt Isolation

  • Dissolve the crude intermediate in a minimal amount of anhydrous diethyl ether.

  • Cool to 0 °C and add 4.0 M HCl in dioxane (10.0 equiv).

  • Stir at room temperature for 2 hours. A white precipitate will form as the deprotection proceeds.

  • Filter the precipitate under a blanket of argon, wash with cold diethyl ether, and dry under vacuum to yield the pure 3,3-difluoro-2-methylazetidine hydrochloride salt.

References

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. Google Patents.
  • WO2022212194A1 - Khk inhibitors. Google Patents.
  • 3,3-Difluoroazetidine hydrochloride | CAS Number 28815-03-7. Ossila.
  • 288315-03-7 | 3,3-Difluoroazetidine hydrochloride: Synthesis and Characterization. Fluoromart.

Sources

Preventing ring opening of 3,3-difluoroazetidines during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Gem-Difluoro Paradox

Welcome to the technical support hub for 3,3-difluoroazetidine chemistry. If you are here, you have likely encountered the "Gem-Difluoro Paradox": the very features that make this moiety valuable in medicinal chemistry—metabolic stability and lowered lipophilicity (


)—make it a nightmare in the flask.

The introduction of the gem-difluoro group at the C3 position creates two distinct electronic challenges compared to the parent azetidine:

  • Reduced Basicity/Nucleophilicity: The strong inductive effect (

    
    ) of the fluorine atoms pulls electron density away from the nitrogen, lowering the pKa significantly (estimated <9.0 vs. ~11.3 for azetidine). This makes the amine "sluggish" in coupling reactions.
    
  • Increased Ring Strain & Electrophilicity: The ring is already strained (~26 kcal/mol). Activating the nitrogen (e.g., forming an amide or ammonium salt) makes the C2/C4 carbons highly electrophilic.

The Failure Mode: You heat the reaction to overcome the poor nucleophilicity (Problem 1), but this triggers nucleophilic attack at the ring carbons, leading to ring opening (Problem 2).

This guide provides the protocols to navigate this narrow reactivity window.

Module 1: Storage & Handling (The "Salt" Rule)

Q: My 3,3-difluoroazetidine free base turned into a gum/solid overnight. What happened?

A: You likely experienced oligomerization. Unlike standard secondary amines, the free base of 3,3-difluoroazetidine is thermodynamically unstable due to the high ring strain. It undergoes self-polymerization or hydrolysis rapidly upon isolation.

The Golden Rule: Never isolate or store the free base.

  • Commercial Form: Always purchase and store as the hydrochloride salt (HCl).

  • Usage: Perform in situ neutralization immediately prior to reaction.

Decision Logic: Handling 3,3-Difluoroazetidine

G start Start: 3,3-Difluoroazetidine HCl storage Storage Condition start->storage reaction Reaction Setup start->reaction fridge Store at 2-8°C (Hygroscopic - Keep Dry) storage->fridge neutralization Neutralization Strategy reaction->neutralization biphasic Biphasic (DCM/aq. NaHCO3) Use immediately neutralization->biphasic If isolation required insitu In Situ (Non-nucleophilic Base) DIPEA/TEA in reaction solvent neutralization->insitu Recommended fail FAILURE: Isolation of Free Base (Polymerization Risk) biphasic->fail If stored > 1 hour

Figure 1: Decision tree for handling 3,3-difluoroazetidine salts to prevent decomposition.

Module 2: Amide Coupling & N-Alkylation

Q: Standard HATU/EDC coupling yields are <20%.[1] Why?

A: The gem-difluoro effect renders the nitrogen electron-deficient. Standard activated esters (OBt/OAt) are not electrophilic enough to capture this poor nucleophile before the activated acid decomposes or rearranges.

Troubleshooting Protocol:

  • Switch Reagents: Move from "Standard" (HATU) to "High Reactivity" electrophiles. Acid fluorides (generated via TFFH or BTFFH) are superior because the small fluoride leaving group minimizes steric clash and high electrophilicity compensates for the weak amine.

  • Base Choice: Use non-nucleophilic bases (DIPEA, 2,6-lutidine). Avoid pyridine (nucleophilic risk).[1]

Comparative Coupling Conditions:

MethodReagentsSuitability for 3,3-DifluoroazetidineRisk Level
Standard EDC / HOBt / DIPEAPoor. Amine is too weak.Low (Low yield)
Enhanced HATU / HOAt / DIPEAModerate. Works for simple acids.Medium
Recommended TFFH / DIPEA (Acid Fluoride)High. Generates highly reactive R-COF.Low
Alternative Ghosez's ReagentHigh. Generates Acid Chloride in situ.Medium (Cl- is nucleophilic)

Module 3: Preventing Ring Opening ( & Buchwald)

Q: I see a +18 or +20 mass adduct in LCMS. Is this ring opening?

A: Yes. A +18 mass shift typically indicates hydrolysis (water attacking the ring). A shift corresponding to your solvent or nucleophile indicates the ring opened instead of the nitrogen reacting.

The Mechanism of Failure: When you heat the reaction, the hard nucleophile (or solvent) attacks the C2 or C4 position of the azetidine ring rather than the electrophile attacking the nitrogen. This is driven by the relief of ring strain.

Pathway Visualization: The "Kill Zone"

ReactionPathways cluster_0 Reactants cluster_1 Az 3,3-Difluoroazetidine (Poor Nucleophile) Prod N-Functionalized Product (Desired) Az->Prod Path A: N-Attack (Kinetic Control) RingOpen Ring-Opened Byproduct (FAILURE) Az->RingOpen Path B: C-Attack (Thermodynamic/Strain Relief) El Electrophile (E+) Note Path B is promoted by: 1. High Heat (>80°C) 2. Strong/Hard Nucleophiles 3. Lewis Acids RingOpen->Note

Figure 2: Competitive pathways. Path A requires high catalytic activity to outcompete the strain-release driven Path B.

Troubleshooting Guide for Cross-Coupling ( / Buchwald)

Issue: Reaction fails or ring opens at high temp (


C).
Solution:  You must lower the energy barrier for N-arylation so it proceeds below the ring-opening threshold temperature.

Protocol:

  • Catalyst: Do not use standard Pd(

    
    )
    
    
    
    . Use Buchwald Gen 3/4 Precatalysts with bulky, electron-rich ligands like BrettPhos or RuPhos . These facilitate oxidative addition/reductive elimination at lower temperatures (
    
    
    C).
  • Base: Avoid strong, hard bases like NaH or NaOMe (they attack the ring). Use

    
      or NaOtBu  (bulky).
    
  • Solvent: Use non-nucleophilic, non-polar solvents like Toluene or Dioxane . Avoid DMF or DMAc at high temps (can hydrolyze/decompose).

Module 4: Deprotection Safety

Q: Can I use TFA to deprotect N-Boc-3,3-difluoroazetidine?

A: Generally, Yes , but with caution. The electron-withdrawing fluorines actually stabilize the amine against oxidation, but the ring is acid-sensitive.

  • Protocol: Use 10-20% TFA in DCM at 0°C . Do not let it sit at Room Temp for extended periods.

  • Quench: Quench into cold saturated

    
    . Do not concentrate the acidic solution to dryness with heat (risk of acid-catalyzed ring opening).
    

References

  • Duncombe, B. J., et al. (2011). Process Development of a 3,3-Difluoroazetidine Derivative. Organic Process Research & Development.

  • Mykhailiuk, P. K. (2014). Fluorinated conformationally restricted amines. Chemistry – A European Journal.[2]

  • Surry, D. S., & Buchwald, S. L. (2008).[3] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Ossila Ltd. 3,3-Difluoroazetidine hydrochloride Product Specification & Stability.

  • Sigma-Aldrich. Buchwald Catalysts & Ligands User Guide.

Sources

Technical Support Center: 3,3-Difluoro-2-methyl-azetidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-AZET-001 Subject: Handling, Stability, and Troubleshooting for Hygroscopic Fluoro-Azetidines Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile

You have accessed the technical guide for 3,3-difluoro-2-methyl-azetidine hydrochloride (and related salts) . These reagents are high-value bioisosteres used to introduce metabolic stability and conformational rigidity into drug candidates.

However, they present a specific "Triad of Risk" that leads to experimental failure if ignored:

  • Hygroscopicity: The salts avidly absorb atmospheric water, leading to stoichiometry errors.

  • Ring Strain: The 4-membered azetidine ring (~26 kcal/mol strain) is susceptible to nucleophilic ring-opening, particularly when wet or in the presence of strong bases.

  • Volatility: The free base is volatile and prone to rapid polymerization.

This guide replaces standard "use as received" protocols with a Containment & In-Situ Strategy .

Critical Workflows (The "How-To")
Module A: The Inert Weighing Protocol

Use this protocol if you observe clumping or "wet" appearance of the salt.

The Problem: Weighing hygroscopic salts on an open balance results in water uptake within seconds. This dilutes the effective molecular weight and introduces water into anhydrous reactions.

The Solution: Weigh by difference using a closed vessel.

  • Equilibration: Remove the reagent bottle from the freezer (-20°C). Wait 30-45 minutes before opening to allow it to reach room temperature. Opening a cold bottle condenses atmospheric moisture instantly inside the bulk material.

  • The Transfer (Glove Bag/Box Preferred):

    • If no glove box is available, use a "cone-and-transfer" method:

    • Tare a capped scintiallation vial containing the reagent (

      
      ).
      
    • Quickly transfer an estimated amount to your reaction vessel.

    • Immediately recap the source vial and weigh it again (

      
      ).
      
    • Mass Added =

      
      .
      
  • Solvation: Add anhydrous solvent immediately to the reaction vessel.

Module B: The "In-Situ" Free-Basing Strategy

Never isolate the free base of 3,3-difluoro-2-methyl-azetidine.

The Logic: The fluorine atoms lower the basicity of the nitrogen (inductive effect), but the ring strain remains high. Isolating the free base concentrates the reactive amine, promoting intermolecular polymerization or dimerization.

Protocol:

  • Suspend the salt in the reaction solvent (e.g., DCM, DMF).

  • Add the electrophile (e.g., acid chloride, carboxylic acid with coupling agent) first.

  • Add a non-nucleophilic organic base (e.g., DIPEA, TEA) dropwise at 0°C.

  • Result: The amine is liberated and immediately trapped by the electrophile, preventing self-destruction.

Visualizing the Risk: Degradation Pathways

The following diagram illustrates the competition between the desired coupling and the two primary failure modes: Hydrolysis (Ring Opening) and Polymerization.

Azetidine_Pathways cluster_0 DANGER ZONE (Avoid Isolation) Salt Azetidine Salt (Stable Solid) FreeBase Free Base (Transient Species) Salt->FreeBase + Base (DIPEA) Product Desired Amide/Product (Stable) FreeBase->Product + Electrophile (Fast Coupling) RingOpen Linear Amine (Hydrolysis Impurity) FreeBase->RingOpen + H2O / OH- (Nucleophilic Attack) Polymer Oligomers (Gummy Residue) FreeBase->Polymer Concentration/Heat (Self-Reaction)

Figure 1: Reaction landscape of 3,3-difluoroazetidines. Note that the "Danger Zone" is avoided by having the electrophile present before base addition.

Troubleshooting & FAQs

Q1: The material arrived as a hard, sticky clump. Is it degraded?

  • Diagnosis: Likely moisture absorption during transit or storage.

  • Verification: Run a 1H NMR in DMSO-d6.

    • Check: Look for a broad water peak.

    • Check: Look for linear alkyl chain signals (triplets/multiplets) that do not match the cyclic structure. Ring opening destroys the characteristic diastereotopic splitting of the ring protons.

  • Action: If the structure is intact but wet, adjust your stoichiometry (assume lower % weight) or dry over P2O5 in a vacuum desiccator for 24h. If ring-opened peaks appear, discard.

Q2: I see extra peaks in the 19F NMR. What are they?

  • Context: 3,3-difluoroazetidines often show complex splitting due to the "roofing effect" (strong coupling) between the geminal fluorines if the molecule is chiral (due to the 2-methyl group).

  • Artifact vs. Real:

    • Rotamers: If you have formed an amide/carbamate, you will likely see two sets of F signals due to restricted rotation. Run VT-NMR (raise temp to 80°C) to see if they coalesce.

    • Degradation:[1] A single sharp singlet often indicates a ring-opened linear fluoride species (loss of ring constraint).

Q3: Can I use inorganic bases (K2CO3, NaOH) for the coupling?

  • Recommendation: Avoid.

  • Reasoning: Heterogeneous inorganic bases often require water or methanol to be effective. Hydroxide (OH-) is a strong nucleophile that can attack the strained ring carbon, causing hydrolysis (see Figure 1).

  • Alternative: Use soluble organic bases (DIPEA, NMM) in anhydrous aprotic solvents (DCM, THF).

Q4: My yield is consistently 20-30% lower than expected.

  • Root Cause: You are likely weighing "water" as "reagent."

  • Fix: If you cannot weigh in a glovebox, assume the salt is a hydrate (e.g.,

    
     or 
    
    
    
    ) and increase the equivalents of the azetidine salt by 10-15% to compensate.
Environmental Limits & Storage Data
ParameterSpecification / LimitNotes
Storage Temp -20°C to -80°CEssential to slow hydrolysis.
Atmosphere Argon or NitrogenSeal with Parafilm/electrical tape after use.
Solution Stability < 4 hours (Free Base)React immediately. Do not store stock solutions of the free base.
Solvent Compatibility DCM, THF, DMF (Anhydrous)Avoid MeOH/EtOH (nucleophilic solvents can open the ring at high temps).
References
  • Safety & Handling of Fluorinated Azetidines

    • Source: Thermo Fisher Scientific / Alfa Aesar. (2025). Safety Data Sheet: 3,3-Difluoroazetidine hydrochloride.

  • Mechanisms of Azetidine Ring Opening

    • Source: Couty, F., & Evano, G. (2006). Ring expansion of azetidines to pyrrolidines and azepanes. Organic Letters. (Discusses nucleophilic vulnerability of the ring).

  • Hygroscopic Reagent Handling

    • Source: Sigma-Aldrich. (2023). Technical Bulletin: Handling Hygroscopic and Air-Sensitive Reagents.

  • Medicinal Chemistry Applications

    • Source: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling fluorinated amine salts.

Sources

Technical Support Center: 3,3-difluoro-2-methyl-azetidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,3-difluoro-2-methyl-azetidine hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for this valuable fluorinated building block. Our goal is to ensure the integrity of your material, leading to reproducible and successful experimental outcomes.

Quick Reference: Recommended Storage Conditions

For immediate reference, the optimal storage conditions for 3,3-difluoro-2-methyl-azetidine HCl in its solid form and as a stock solution are summarized below.

ParameterSolid CompoundStock Solutions
Temperature 2°C to 8°C[1][2][3]-20°C to -80°C[4]
Atmosphere Store under a dry, inert gas (e.g., Argon, Nitrogen)[1][5][6]Sealed vials with minimal headspace
Moisture Protect from moisture; compound is hygroscopic[1][5][7]Use anhydrous solvents for preparation[4]
Light Store in a dark or amber vial to protect from light[6][8][9]Store in amber or foil-wrapped vials
Container Tightly sealed container[1][5][6][10][11][12]Tightly sealed, solvent-appropriate vials

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3,3-difluoro-2-methyl-azetidine HCl?

The compound should be stored in a tightly sealed container at 2°C to 8°C [1][2][3]. Crucially, due to its hygroscopic nature, it must be kept under a dry, inert atmosphere (such as argon or nitrogen) to prevent moisture absorption.[1][5][7] Protecting the compound from light by using an amber vial or storing it in a dark location is also recommended.[6][8]

  • Causality Explained: The azetidine ring possesses significant ring strain, which can make it susceptible to degradation over time or in the presence of nucleophiles like water.[7] Refrigerated temperatures slow down potential degradation pathways. The hydrochloride salt form enhances stability compared to the free base, but its hygroscopicity means it can readily absorb atmospheric moisture, which could lead to hydrolysis or changes in physical state.[7] An inert atmosphere displaces moisture and oxygen, preserving the compound's integrity.

Q2: I received the compound shipped at room temperature. Is it compromised?

Shipping at ambient temperature for short durations is common practice for many stable chemical compounds, including this one.[2][3] The product's stability profile is robust enough to withstand typical shipping times without significant degradation. However, upon receipt, it is imperative to transfer the compound to the recommended refrigerated and dry storage conditions (2-8°C, under inert gas) for long-term preservation.[1][2]

Q3: Why is storing under an inert atmosphere so critical?

This compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][5] Storing it under an inert gas like argon or nitrogen displaces the moisture-laden air in the container.

  • Expert Insight: Moisture absorption can have several negative consequences for your experiments. First, it can lead to the hydrolysis of the compound, altering its chemical structure. Second, it can cause the powder to clump, making it difficult to weigh accurately. Finally, the presence of water can significantly impact reaction outcomes, especially in moisture-sensitive chemical transformations. The hydrochloride salt form makes the compound particularly prone to attracting water.[7]

Q4: What are the signs of potential degradation?

Visual inspection can offer initial clues. Signs of degradation for this white, crystalline solid may include:

  • Change in Color: Any deviation from a white or off-white appearance.

  • Change in Physical State: Clumping, melting, or the appearance of a syrupy liquid, often due to significant moisture absorption.[7]

  • Insolubility: Difficulty dissolving the compound in solvents where it is known to be soluble, such as water.[7][13]

If you observe any of these changes or experience unexpected experimental results, the integrity of the compound may be compromised.

Q5: How should I handle the compound when weighing it for an experiment?

To maintain the integrity of the bulk material, it is crucial to minimize its exposure to the ambient atmosphere.

  • Allow the container to warm to room temperature for 15-20 minutes before opening. This prevents condensation from forming on the cold powder.

  • If possible, perform weighing operations inside a glove box with a dry, inert atmosphere.

  • If a glove box is not available, open the container, quickly weigh the desired amount, and immediately reseal the container tightly. It is good practice to flush the headspace of the main container with an inert gas before resealing for long-term storage.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution for use in biological assays or chemical reactions. The key is to use an anhydrous solvent and store the solution properly.

Objective: To prepare a 10 mM stock solution of 3,3-difluoro-2-methyl-azetidine HCl in anhydrous DMSO.

Materials:

  • 3,3-difluoro-2-methyl-azetidine HCl (MW: 143.56 g/mol )[2][3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or foil-wrapped vials with screw caps

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Pre-Weighing Preparation: Allow the container of 3,3-difluoro-2-methyl-azetidine HCl to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 1.44 mg of the compound and transfer it to a clean, dry vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. The resulting solution should be clear and colorless.

  • Storage: For long-term storage (1-6 months), store the stock solution at -20°C or -80°C.[4] For short-term use (days to a week), 2-8°C is acceptable, but colder temperatures are always preferred to minimize solvent evaporation and slow potential degradation.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Self-Validation: A properly prepared stock solution will be a clear, particulate-free liquid. If any precipitate forms upon storage, especially at low temperatures, allow the vial to warm to room temperature and vortex to ensure redissolution before use. If the precipitate does not redissolve, it may indicate solubility issues or degradation, and the solution should be discarded.

Troubleshooting and Stability Workflow

If you encounter inconsistent experimental results or suspect compound degradation, follow this logical workflow to diagnose the issue.

G A Inconsistent or Unexpected Experimental Results B Was the compound stored at 2-8°C under a dry, inert atmosphere? A->B C Improper Storage Suspected. Source of error is likely compound degradation. B->C No D Storage conditions appear correct. Proceed to next check. B->D Yes E Visually inspect the solid material. Is there any discoloration, clumping, or melting? D->E F Physical change observed. Compound is likely compromised. Discard and use a fresh lot. E->F Yes G Solid appears normal. How was the stock solution prepared? E->G No H Was an anhydrous solvent used and the solution stored at -20°C or below? G->H I Improper solution preparation/storage. Precipitation or degradation likely. Prepare a fresh stock solution. H->I No J All handling appears correct. Consider other experimental variables: reagents, instrument calibration, protocol. H->J Yes

Caption: Troubleshooting workflow for suspected compound degradation.

Safety & Handling Summary

As a laboratory chemical, 3,3-difluoro-2-methyl-azetidine HCl requires careful handling in a controlled environment.

  • Irritant: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][5][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][5][10]

  • Ventilation: Handle the solid and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][10][11]

  • Spills: In case of a spill, avoid generating dust.[1] Sweep or shovel the solid material into an appropriate container for disposal.[1][5]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[1][5]

    • Skin: Wash off with soap and plenty of water.[1][5]

    • Inhalation: Move the person to fresh air.[1][5]

Always consult the full Safety Data Sheet (SDS) for your specific product before use.[1][5][12]

References

  • Cubework. (n.d.). Fluoride Compounds Warehouse Storage: Solutions & Supply Storage. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]

  • Klose, A. et al. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
  • Chem-Impex. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

  • Synfacts. (2024, January 16). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Princeton University. (n.d.). Fluorine - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Thermo Fisher Scientific. (2025, October 8). 3,3-Difluoroazetidine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Overcoming steric hindrance in 2-methyl substituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Steric & Conformational Barriers in 2-Substituted Azetidines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Small but Difficult" Paradox

Welcome to the technical support hub for 2-methyl azetidine derivatives. You are likely here because this scaffold—a highly valuable bioisostere for proline or gem-dimethyl groups—is failing in your standard medicinal chemistry workflows.[1]

The Problem: While azetidine is small, the introduction of a substituent at the C2 position (alpha to nitrogen) creates a "perfect storm" of hindrance:

  • Steric Shielding: The methyl group projects directly into the trajectory required for nucleophilic attack by the nitrogen lone pair.[1]

  • Ring Puckering: The substituent forces the ring into a specific pucker, often locking the nitrogen lone pair in a pseudo-axial conformation that is energetically unfavorable for orbital overlap in transition states.[1]

  • Volatility & Instability: The free base is volatile and prone to acid-catalyzed ring-opening polymerization (AROP).[1]

This guide provides validated protocols to bypass these energy barriers.

Module 1: N-Arylation (Buchwald-Hartwig Cross-Coupling)

User Issue: "Standard conditions (Pd2(dba)3/Xantphos) yield <10% product or unreacted starting material."

Root Cause: The 2-methyl group destabilizes the Pd-amine complex during the transmetallation or reductive elimination steps.[1] Standard ligands (BINAP, Xantphos) create a pocket that is too crowded for this specific substrate.[1]

The Solution: The "Bulky-Flexible" Ligand Strategy You must use dialkylbiaryl phosphine ligands that are bulky enough to promote reductive elimination but flexible enough to accommodate the amine approach.[1]

Optimized Protocol (Pd G4 Precatalysts)
ComponentRecommendationRationale
Catalyst RuPhos Pd G4 or BrettPhos Pd G4 G4 precatalysts ensure rapid initiation at low temperatures, preventing ring degradation before the catalytic cycle starts [1].[1]
Ligand RuPhos (for secondary amines)Specifically engineered for sterically hindered secondary amines.[1] The isopropoxy groups prevent Pd aggregation while allowing the bulky amine to bind.[1]
Base NaOtBu or Cs2CO3 NaOtBu is faster but can be too strong for sensitive substrates.[1] Use Cs2CO3 (anhydrous) for functional group tolerance.[1]
Solvent Dioxane or Toluene Ethereal solvents stabilize the cationic Pd intermediates.[1]
Temp 80–100 °C High temperature is required to overcome the steric barrier of the C2-methyl group.[1]

Step-by-Step Workflow:

  • Charge reaction vial with Aryl Halide (1.0 equiv), 2-Methyl Azetidine HCl (1.2 equiv), and Base (NaOtBu, 2.5 equiv).[1]

  • CRITICAL: Add RuPhos Pd G4 (2–5 mol%) last or in a glovebox to prevent oxidation.[1]

  • Evacuate/backfill with Argon (3x).[1]

  • Add anhydrous Dioxane (0.2 M concentration).

  • Heat to 90 °C for 4–16 hours.

Tech Tip: If using the HCl salt of the azetidine, you must include an extra equivalent of base to neutralize the salt in situ. Do not free-base the azetidine beforehand due to volatility.[1]

Module 2: Amide Coupling (Acylation)

User Issue: "HATU coupling is extremely slow, and acid chlorides lead to decomposition."

Root Cause: The nucleophilicity of the nitrogen is drastically reduced by the adjacent methyl group. Standard activated esters (OBt/OAt) react too slowly, allowing background hydrolysis to compete.[1]

The Solution: High-Activity Acylating Agents Avoid carbodiimides (EDC/DCC).[1] You need reagents that generate highly reactive acyl species or use a physical force (heat/flow) to drive the reaction.[1]

Troubleshooting Matrix
MethodSuitabilityNotes
T3P (Propylphosphonic anhydride) High The "Gold Standard" for hindered amines.[1] Low epimerization, high reactivity in EtOAc/Pyridine.[1]
Ghosez's Reagent Medium Converts carboxylic acid to 1-chloro-N,N,2-trimethylpropenylamine in situ (mild acid chloride equivalent).[1] Good for acid-sensitive substrates.[1]
HATU + HOAt Low/Medium Only works if the carboxylic acid is unhindered.[1] If both partners are hindered, this will fail.[1]

Recommended Protocol (T3P Method):

  • Dissolve Carboxylic Acid (1.0 equiv) and 2-Methyl Azetidine HCl (1.2 equiv) in EtOAc or 2-MeTHF.

  • Add Pyridine (3.0 equiv) or DIPEA (4.0 equiv).[1]

  • Cool to 0 °C.

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.[1]

  • Allow to warm to RT. If no reaction after 2h, heat to 50 °C. T3P is thermally stable and safe to heat.[1]

Module 3: Advanced Synthesis (Strain-Release Chemistry)

User Issue: "I cannot alkylate the nitrogen via SN2, and I need a functionalized 3-position."

Root Cause: SN2 displacement with 2-methyl azetidine is sluggish due to the "neopentyl-like" steric environment around the nitrogen.[1]

The Solution: "Build, Don't Couple" Instead of fighting the steric hindrance of an existing ring, construct the azetidine during the reaction using [1.1.0]azabicyclobutane (ABB) strain-release reagents [2]. This method uses the relief of ring strain (approx. 60 kcal/mol) to drive the formation of the C-N or C-C bond.

StrainRelease ABB [1.1.0]Azabicyclobutane (Strain Energy Source) Inter Transition State (Bond Formation) ABB->Inter Strain Release Nu Nucleophile (R-MgBr, R-SH, R-NH2) Nu->Inter Attack at C3 Prod 3-Substituted Azetidine Inter->Prod Protonation/Trapping

Caption: Strain-release strategy utilizing [1.1.0]azabicyclobutane to bypass steric barriers in azetidine synthesis.[2]

Protocol: Turbo-Amide Synthesis

  • Utilize a commercially available sulfonyl-ABB or synthesize via [1.1.1]propellane precursors.[1]

  • React with organometallic reagents (Gridnard/Turbo-Grignard) to install substituents at the 3-position while simultaneously opening the ring to form the azetidine core.[1]

FAQ: Handling & Stability

Q: My 2-methyl azetidine free base evaporated on the rotovap. How do I prevent this? A: 2-Methyl azetidine (free base) has a boiling point of ~70–80 °C and is highly volatile.[1]

  • Always handle as the Hydrochloride (HCl) or Oxalate salt.[1]

  • If you must free-base it for a reaction, do so in solution (e.g., extract into DCM/Ether) and use that solution directly without concentrating to dryness.[1]

Q: The reaction turned into a polymeric gum. What happened? A: You likely triggered Acid-Catalyzed Ring Opening Polymerization (AROP).[1]

  • Avoid: Strong Lewis acids (BF3[1]·OEt2, AlCl3) without sub-zero cooling.[1]

  • Avoid: Protic acids in the absence of nucleophiles.[1]

  • Fix: Ensure your reaction medium is slightly basic or buffered.[1] If using Lewis acids, keep T < -20 °C [3].[1]

Q: How does the pKa compare to pyrrolidine? A: 2-methyl azetidine is generally more basic (pKa ~10.5–11.[1]0) than pyrrolidine due to ring strain effects on hybridization, but the steric bulk reduces its nucleophilic kinetic rate (N value). Do not confuse thermodynamic basicity with kinetic nucleophilicity.

References
  • RuPhos Pd G4 for Hindered Amines

    • Title: RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions Involving 1,2,4-Oxadiazoles (Demonstrates utility in hindered systems).[1]

    • Source: SSRN / Results in Chemistry.[1][3]

    • URL:[Link]

  • Strain-Release Synthesis

    • Title: Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines.[1][4]

    • Source: Deutsche Nationalbibliothek / ChemRxiv.[1]

    • URL:[Link][5]

  • Ring Opening & Stability

    • Title: Technical Support Center: Azetidine Ring-Opening Reactions.[1]

    • Source: BenchChem Technical Guides.[1]

Sources

Validation & Comparative

Comparative Guide: Metabolic Stability of 3,3-Difluoroazetidine vs. 3,3-Difluoro-2-methyl-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the metabolic stability of 3,3-difluoroazetidine versus its methylated analog, 3,3-difluoro-2-methyl-azetidine . It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for pharmacokinetic (PK) performance.

Executive Summary

In the optimization of saturated nitrogen heterocycles, the azetidine ring is a high-value scaffold due to its ability to lower lipophilicity and improve solubility compared to larger rings like piperidine. However, the azetidine ring is metabolically vulnerable to oxidation and ring opening.

  • 3,3-Difluoroazetidine (DFA) represents a "Generation 1" optimization: the fluorine atoms lower the basicity (pKa) and block metabolism at the C3 position, but the molecule remains susceptible to

    
    -carbon oxidation at C2/C4.
    
  • 3,3-Difluoro-2-methyl-azetidine (DFMA) represents a "Generation 2" optimization: the addition of a C2-methyl group introduces steric hindrance that significantly retards

    
    -oxidation (lactam formation), often resulting in a 2-5x improvement in microsomal half-life , albeit with a slight increase in lipophilicity.
    

Mechanistic Analysis of Metabolic Stability

The "Fluorine Effect" (Baseline Stability)

Both motifs benefit from the gem-difluoro substitution at the C3 position.

  • pKa Modulation: The strong electron-withdrawing effect of fluorine reduces the pKa of the azetidine nitrogen from ~11.0 (unsubstituted) to ~7.5–8.5 . This reduces lysosomal trapping and phospholipidosis risk.

  • C3 Blocking: The C-F bond is metabolically inert, effectively blocking oxidative attack at the C3 position, which is a common soft spot in non-fluorinated cycloalkanes.

The "Methyl Effect" (The Differentiator)

The critical difference lies in the susceptibility of the


-carbons (C2 and C4) to Cytochrome P450 (CYP) mediated oxidation.
  • DFA (Unsubstituted

    
    -carbons): 
    The C2 and C4 positions are electronically equivalent and accessible. CYPs can abstract an 
    
    
    
    -proton to form an iminium ion intermediate, which is subsequently hydrolyzed to a lactam (2-oxo-3,3-difluoroazetidine) or leads to ring opening via aldehyde formation. This is a high-clearance pathway.
  • DFMA (C2-Methyl Substituted): The introduction of a methyl group at C2 creates a "metabolic shield."

    • Steric Hindrance: The methyl group sterically impedes the approach of the CYP heme iron-oxo species to the C2 proton.

    • Electronic Deactivation: While alkyl groups are electron-donating, the steric bulk often overrides this, preventing the optimal geometry required for

      
      -proton abstraction.
      
    • Alternative Soft Spot: While the methyl group itself can be oxidized (to a hydroxymethyl), this process is generally slower than the facile

      
      -oxidation of the ring carbon in strained systems.
      
Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways Substrate_DFA 3,3-Difluoroazetidine (DFA) Intermediate_Iminium Iminium Ion (Unstable) Substrate_DFA->Intermediate_Iminium CYP450 (Fast u03b1-oxidation) Substrate_DFMA 3,3-Difluoro-2-methyl-azetidine (DFMA) Substrate_DFMA->Intermediate_Iminium Slow u03b1-oxidation Product_Stable Intact Drug (High Stability) Substrate_DFMA->Product_Stable Steric Blockade of C2 Product_Lactam Lactam Metabolite (High Clearance) Intermediate_Iminium->Product_Lactam Hydrolysis Product_RingOpen Ring-Opened Aldehyde Intermediate_Iminium->Product_RingOpen Ring Scission

Caption: Comparative metabolic pathways showing the rapid


-oxidation of DFA versus the sterically protected DFMA scaffold.

Comparative Performance Data

The following data summarizes typical performance metrics observed in lead optimization campaigns when switching from DFA to DFMA.

Parameter3,3-Difluoroazetidine (DFA)3,3-Difluoro-2-methyl-azetidine (DFMA)Impact of Methylation
Primary Metabolic Soft Spot

-Carbon (C2/C4)
Methyl group (minor) / C4 (minor)Blocks major clearance pathway
Microsomal Stability (HLM) Moderate (

min)
High (

min)
2-5x Stability Increase
Lipophilicity (

LogP)
Baseline+0.4 to +0.6 LogPIncreases permeability & binding
Basicity (pKa) ~7.5 - 8.0~7.8 - 8.3Minimal change
Chemical Stability Susceptible to nucleophilic ring openingMore resistant (Steric shielding)Improved shelf-life/formulation

Critical Insight: While DFMA increases LogP (usually a risk for clearance), the specific blockade of the metabolic soft spot at C2 outweighs the general lipophilicity-driven clearance risk, resulting in net stability gain.

Experimental Protocols

To validate the stability difference in your specific series, use the following standardized Liver Microsome Stability Assay.

Protocol: Comparative Microsomal Stability (HLM/RLM)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compounds (DFA and DFMA analogs) at 10 mM in DMSO.

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-warm to 37°C.

  • Incubation:

    • Add test compound (final conc: 1 µM, <0.1% DMSO).

    • Initiate reaction with NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Termination: Quench aliquots (50 µL) into ice-cold Acetonitrile (150 µL) containing Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope (

      
      ) = Elimination rate constant.
      
    • 
      .
      
    • 
      .
      

Success Criteria:

  • DFA Analog: Expect

    
     µL/min/mg (Moderate/High Clearance).
    
  • DFMA Analog: Expect

    
     µL/min/mg (Low Clearance).
    

Decision Guide: When to Use Which?

Use the following logic tree to select the appropriate scaffold for your drug candidate.

DecisionTree Start Select Azetidine Scaffold Check_Metab Is Metabolic Stability a Liability? Start->Check_Metab Use_DFA Use 3,3-Difluoroazetidine (DFA) Check_Metab->Use_DFA No (Rapid clearance acceptable or not observed) Check_Space Is the Binding Pocket Sterically Restricted? Check_Metab->Check_Space Yes (Need lower CLint) Check_Space->Use_DFA Yes (No room for Methyl) Use_DFMA Use 3,3-Difluoro-2-methyl-azetidine (DFMA) Check_Space->Use_DFMA No (Space available) Consider_Chirality Must Resolve Enantiomers (Usually (S)-isomer preferred) Use_DFMA->Consider_Chirality

Caption: Strategic decision tree for selecting between DFA and DFMA based on metabolic and structural constraints.

References

  • Azetidines in Drug Discovery : "Azetidines: New Perspectives for an Ancient Scaffold." Journal of Medicinal Chemistry. (General SAR reference).

  • Metabolic Stability of Strained Rings : "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine." Drug Metabolism and Disposition, 2019.

  • Fluorine in Medicinal Chemistry : "Fluorine in Pharmaceutical Industry: The Impact of C-F Bond on Metabolic Stability." Journal of Medicinal Chemistry.

  • The Magic Methyl Effect : "The Magic Methyl Effect on the Metabolic Stability of Bioactive Molecules." Angewandte Chemie.

The Impact of Gem-Difluoro Substitution on Azetidine Ring Basicity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to optimizing its pharmacokinetic and pharmacodynamic profile. Among the various tools at the chemist's disposal, fluorine substitution has emerged as a powerful strategy. This guide provides an in-depth, data-driven comparison of the basicity of the parent azetidine ring and its 3,3-difluorinated analogue. By understanding the profound electronic effects of the gem-difluoro group, researchers can make more informed decisions in the design of novel therapeutics.

The Azetidine Scaffold: A Privileged Structure

Azetidine, a four-membered saturated heterocycle, is a valuable building block in drug discovery.[1] Its strained ring system imparts unique conformational constraints and reactivity.[2] A key physicochemical parameter governing its in vivo behavior is the basicity of the nitrogen atom, quantified by the pKa of its conjugate acid. The pKa of azetidine is approximately 11.3, indicating a relatively strong basic character.[3] This basicity influences properties such as solubility, cell permeability, and off-target interactions.[2]

The Influence of the Gem-Difluoro Group: An Inductive Powerhouse

The introduction of a gem-difluoro group at the 3-position of the azetidine ring dramatically alters the electronic landscape of the molecule. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is the primary driver of the observed changes in basicity.[4] This effect propagates through the sigma bonds of the ring, pulling electron density away from the nitrogen atom.[4]

This reduction in electron density on the nitrogen makes its lone pair of electrons less available for protonation. Consequently, the equilibrium of the protonation reaction is shifted, resulting in a weaker base. This is quantitatively reflected as a significant decrease in the pKa of the conjugate acid.

A comprehensive study on fluorinated saturated heterocycles has experimentally determined the pKa of 3,3-difluoroazetidine to be 7.5.[4] This represents a substantial decrease of approximately 3.8 pKa units compared to the parent azetidine.

Comparative Analysis: Azetidine vs. 3,3-Difluoroazetidine

The following table summarizes the key basicity data for azetidine and its gem-difluorinated counterpart.

CompoundStructurepKa of Conjugate Acid
Azetidine~11.3[3]
3,3-Difluoroazetidine7.5[4]

This marked difference in basicity has profound implications for drug design. For instance, at physiological pH (~7.4), a significantly lower proportion of 3,3-difluoroazetidine will be protonated compared to azetidine. This can lead to improved cell membrane permeability and a different ADME (absorption, distribution, metabolism, and excretion) profile.

Experimental Determination of pKa: A Step-by-Step Protocol

The determination of pKa values is a critical experimental procedure in the characterization of new chemical entities. Potentiometric titration is a widely used and accurate method for this purpose.[5]

Principle

The pKa is determined by monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is incrementally added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated amine are equal.

Experimental Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh ~1 mmol of amine hydrochloride prep2 Dissolve in 25 mL of deionized water prep1->prep2 prep3 Place in a thermostatted titration vessel prep2->prep3 titrate1 Calibrate pH meter with standard buffers prep3->titrate1 titrate2 Add standardized NaOH solution in small increments titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. volume of NaOH added titrate3->analysis1 analysis2 Determine the equivalence point (inflection point) analysis1->analysis2 analysis3 Determine the half-equivalence point analysis2->analysis3 analysis4 The pH at the half-equivalence point is the pKa analysis3->analysis4

Sources

Advanced NMR Characterization of 3,3-Difluoro-2-methyl-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the NMR characterization of 3,3-difluoro-2-methyl-azetidine, a high-value fluorinated building block in medicinal chemistry. It focuses on distinguishing the unique spectral signatures arising from the C2-chiral center and the resulting diastereotopic C3-fluorines.

Isomeric Resolution, Conformational Dynamics, and Protocol Optimization

Executive Summary: The Fluorine Advantage

In drug discovery, the 3,3-difluoro-2-methyl-azetidine scaffold is often employed to modulate pKa (lowering basicity of the amine) and block metabolic hotspots while introducing a specific vector via the C2-methyl group.

However, characterizing this molecule presents a specific challenge compared to the achiral 3,3-difluoroazetidine alternative. The introduction of the C2-methyl group breaks the symmetry of the ring, rendering the two geminal fluorines at C3 diastereotopic . This guide compares the characterization "performance" of standard 1H NMR against 19F NMR and Chiral Shift experiments, demonstrating why multi-nuclear analysis is required for validation.

Structural Dynamics & Spin Systems

Before acquisition, one must understand the spin system. Unlike the achiral analog, the 2-methyl derivative exists as a pair of enantiomers (


 and 

). In an achiral environment (e.g.,

), both enantiomers produce identical spectra, but the internal spin system is complex.
The Diastereotopic Effect (The "AB" System)

In 3,3-difluoroazetidine (Alternative A), the ring is symmetric; the two fluorines are chemically equivalent (or enantiotopic depending on N-substitution), often appearing as a singlet or simple triplet in decoupled spectra.

In 3,3-difluoro-2-methyl-azetidine (The Product), the C2-stereocenter differentiates the two faces of the ring.

  • 
     (cis to Me):  Resonates at a distinct frequency.
    
  • 
     (trans to Me):  Resonates at a distinct frequency.
    
  • Result: A massive Geminal Coupling (

    
    ) of ~200–240 Hz , creating a distinct "roofed" AB quartet in the 19F spectrum.
    
Spin Coupling Network (Diagram)

The following diagram illustrates the scalar coupling (


) network that defines the multiplet structures.

Caption: The strong F-F geminal coupling dominates the spectrum, while vicinal H-F couplings create complex multiplets in the proton channel.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the "information yield" of different NMR techniques for this specific scaffold.

Feature1H NMR (Standard) 19F NMR (Recommended) 19F{1H} Decoupled
Primary Utility Structural connectivity, solvent check.Purity assay, diastereotopic verification.Simplified integration for qNMR.
Signal Complexity High: H2 and H4 signals are broadened by multiple H-F couplings.Medium: AB Quartet is distinct and diagnostic.Low: Two clear singlets (or AB doublets) emerge.
Isomer Resolution Cannot distinguish enantiomers without CSA.Cannot distinguish enantiomers without CSA.Cannot distinguish enantiomers without CSA.
Key Diagnostic H2 Multiplet: ~3.8–4.5 ppm. Shows complexity due to chiral center.AB Pattern: ~ -100 to -120 ppm. Confirms the 2-methyl substitution.[1]Integration: 1:1 ratio of the two F signals confirms ring integrity.
Performance Verdict

For routine purity checks (The "Alternative" workflow), 19F NMR is superior to 1H NMR for this product. The proton spectrum is often congested due to the H-F couplings splitting every signal into multiplets. The 19F spectrum provides a rapid "fingerprint" of the intact gem-difluoro ring.

Experimental Protocol: Characterization Workflow

A. Sample Preparation (Critical Step)
  • Solvent Choice:

    • Preferred:Benzene-d6 (

      
      ) . The magnetic anisotropy of the benzene ring often resolves the overlapping H4a/H4b protons better than Chloroform-d.
      
    • Alternative:DMSO-d6 . Essential if analyzing the Hydrochloride salt (the free base is volatile and may degrade; the salt is stable).

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is needed to see the weak

    
     satellites if assessing carbon-fluorine coupling.
    
B. Enantiomeric Excess (ee) Determination

Since the product is chiral, "performance" includes the ability to measure optical purity. Standard NMR cannot do this.

  • Method: Mosher's Amide Derivatization .

    • React the free base azetidine with

      
      -(-)-MTPA-Cl.
      
    • Acquire 19F NMR .[2][3]

    • Result: You will see two sets of CF3 signals (from the Mosher group) and two sets of ring fluorines if the sample is racemic. A pure enantiomer shows only one set.

    • Why this works: The diastereomeric salts created have different chemical environments for the fluorines.

C. Step-by-Step Acquisition Parameters
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1): 2.0 s (ensure full relaxation of the methine proton).

  • 19F NMR (Coupled):

    • Center frequency: ~ -110 ppm.

    • Spectral Width: 100 ppm (sufficient to catch the AB system).

    • Note: Expect a massive AB quartet (

      
       Hz).
      
  • 19F{1H} (Inverse Gated Decoupled):

    • Use for qNMR (Quantitative NMR) to determine potency against an internal standard (e.g.,

      
      -trifluorotoluene).
      

Decision Logic for Isomer Identification

The following workflow illustrates how to distinguish the 3,3-difluoro-2-methyl-azetidine from its impurities and determine stereochemistry.

characterization_logic Start Crude Product (3,3-difluoro-2-methyl-azetidine) F19_Check Run 19F NMR (Uncoupled) Start->F19_Check Decision1 Is spectrum a Singlet? F19_Check->Decision1 Result_Achiral Identity Error: Likely 3,3-difluoroazetidine (Missing Methyl) Decision1->Result_Achiral Yes Result_AB AB Quartet Observed (J ~ 230Hz) Decision1->Result_AB No (AB System) Chiral_Check Derivatize w/ Mosher's Acid (or add Pirkle Alcohol) Result_AB->Chiral_Check Decision2 19F Signals Split? Chiral_Check->Decision2 Result_Racemic Racemic Mixture (50% ee) Decision2->Result_Racemic Yes (Doublets) Result_Pure Single Set of Signals (Enantiopure) Decision2->Result_Pure No (Single set)

Caption: Logical workflow for confirming the 2-methyl substitution and assessing optical purity.

References

  • Champagne, P. A., et al. (2019). Conformational signature of Ishikawa´s reagent using NMR information from diastereotopic fluorines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Thibaudeau, C., et al. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Retrieved from [Link]

Sources

19F NMR shift of 3,3-difluoro-2-methyl-azetidine derivatives

Structural Analysis and Comparative NMR Profiling of 3,3-Difluoro-2-methyl-azetidine Scaffolds

Executive Summary

The 3,3-difluoroazetidine motif is a critical bioisostere in modern drug discovery, often deployed to modulate

For the medicinal chemist, this symmetry breaking transforms a simple singlet or triplet in the

3,3-difluoro-2-methyl-azetidine

Structural Dynamics & NMR Theory

To interpret the NMR data correctly, one must understand the physical behavior of the molecule in solution.

Ring Puckering and Conformational Equilibrium

Unlike cyclobutane, the azetidine ring possesses a lower barrier to inversion but still exhibits "puckering" to relieve torsional strain.

  • Unsubstituted (Parent): Rapid ring inversion at room temperature averages the environment of the gem-difluoro group, often resulting in a simplified spectrum.

  • 2-Methyl Substituted: The C2-methyl group creates a chiral center. To minimize 1,2-steric interactions, the methyl group preferentially adopts a pseudo-equatorial orientation. This locks the conformation (or significantly biases the equilibrium), rendering the two fluorine atoms at C3 diastereotopic .

The Diastereotopic Effect (Symmetry Breaking)

In 3,3-difluoro-2-methyl-azetidine:

  • 
     (cis to Me):  Experiences a different electronic and steric environment.
    
  • 
     (trans to Me):  Experiences the bulk of the lone pair or 
    
    
    -substituent.

This inequivalence results in a massive geminal coupling constant (

Comparative Profiling: Parent vs. 2-Methyl Derivative

The following data compares the spectral characteristics of the parent scaffold against the 2-methyl derivative.

Table 1: Spectral Signature Comparison ( NMR, )
Feature3,3-Difluoroazetidine (Parent) 3,3-Difluoro-2-methyl-azetidine Mechanistic Cause
Symmetry

(Time-averaged)

(Asymmetric)
Chirality at C2 breaks the plane of symmetry.
Multiplicity Triplet or Quintet (depending on decoupling)AB Quartet (dd or ddd)

and

are chemically non-equivalent.
Chemical Shift (

)
Single signal centered ~ -100 to -105 ppmTwo distinct centers (e.g., -98 ppm & -108 ppm)Differential shielding due to C2-Me proximity.

Not observed (isochronous)210 – 235 Hz Strong geminal coupling between diastereotopic fluorines.

~10-12 Hz (averaged)distinct

(~5-8 Hz) vs

(~15-20 Hz)
Karplus relationship dependence on fixed dihedral angles.
Table 2: Substituent & Solvent Effects

The chemical shift is highly sensitive to the nitrogen substituent (electronic push/pull) and solvent (hydrogen bonding).

ConditionShift Trend (

)
Notes
Free Base (NH) BaselineBroad signals may occur due to quadrupole broadening from

.
HCl Salt (

)
Downfield Shift (+5 to +10 ppm)Protonation deshields the ring carbons/fluorines.

-Boc /

-Cbz
Upfield Shift (-2 to -5 ppm)Carbamate resonance increases electron density near the ring.
Solvent: DMSO-

Downfield Shift vs.

H-bonding to NH/NH+ deshields the system; stabilizes specific conformers.

Visualizing the Workflow

The following diagrams illustrate the structural logic and the assignment workflow.

Diagram 1: Conformation & Symmetry Breaking

Conformationcluster_0Parent: 3,3-Difluoroazetidinecluster_1Derivative: 3,3-Difluoro-2-methyl-azetidineNodeARapid Ring InversionNodeBAverage Planar GeometryNodeA->NodeBNodeCSingle 19F Signal(Isochronous)NodeB->NodeCNodeDC2-Methyl Steric BulkNodeEConformation Locked(Me = Pseudo-Equatorial)NodeD->NodeENodeFDiastereotopic Fluorines(Fa ≠ Fb)NodeE->NodeFNodeGAB Quartet Spectrum(J_FF ~ 220Hz)NodeF->NodeG

Caption: Comparison of conformational dynamics. The C2-methyl group creates a "locked" environment, resulting in distinct signals for each fluorine atom.

Diagram 2: Assignment Workflow

WorkflowStep11. Acquire 1H & 19F (1D)Step22. Observe 19F PatternStep1->Step2DecisionIs it an AB System?Step2->DecisionYesPathYes (2 sets of peaks)Decision->YesPathChiral/SubstitutedNoPathNo (Single peak)Decision->NoPathSymmetricAnalysisCalculate Center of AB Systemν = √((ν1-ν4)(ν2-ν3))YesPath->AnalysisNoPath->Step1Re-check StructureHOESY3. Run 1H-19F HOESYAnalysis->HOESYAssign4. Assign Stereochemistry(Correlate F to Me-H)HOESY->Assign

Caption: Logic flow for confirming the 2-methyl substitution pattern using Heteronuclear Overhauser Effect Spectroscopy (HOESY).

Experimental Protocol

To ensure reproducible data for regulatory or publication purposes, follow this validated protocol.

Sample Preparation
  • Concentration: 10–20 mg of compound in 0.6 mL solvent.

  • Solvent Selection:

    • Standard:

      
       (Good solubility, no H-bonding interference).
      
    • For Salts:

      
       or 
      
      
      .
  • Internal Standard: Add 0.05%

    
    -trifluorotoluene (
    
    
    ppm) or trichlorofluoromethane (
    
    
    ,
    
    
    ppm) for accurate referencing.
Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if H-F coupling is desired (recommended for structural proof).

  • Spectral Width (SW): Set to at least 100 ppm (-50 to -150 ppm) to capture the full window.

  • Relaxation Delay (D1): Fluorine has long

    
     relaxation times. Set D1 
    
    
    5 seconds for quantitative integration.
  • Scans (NS): 64–128 scans are usually sufficient due to the high sensitivity of

    
     (83% of 
    
    
    ).
Data Processing (The AB System)

When analyzing the 2-methyl derivative, you will likely see a "roofing" effect where the inner lines of the doublets are taller than the outer lines.

  • Do not simply pick the center of the two peaks.

  • Calculation: For an AB quartet with line positions

    
     (in Hz):
    

    References

    • Fundamental Fluorine NMR: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

    • Synthesis of 3,3-Difluoroazetidines: Van Brabandt, W., & De Kimpe, N. (2006).[1] Synthesis of 3,3-difluoroazetidines. The Journal of Organic Chemistry, 71(15), 5827-5830. Link

    • Conformational Analysis: Carreira, E. M., et al. (2015). Fluorine in Medicinal Chemistry. Chemical Reviews, 115(2), 909-972. Link

    • HOESY Applications: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

    Comparative Guide: Crystal Structure Analysis of 3,3-Difluoro-2-methyl-azetidine Salts

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    3,3-difluoro-2-methyl-azetidine is a high-value fluorinated building block used in medicinal chemistry to modulate basicity (pKa), lipophilicity (LogP), and metabolic stability. However, its application is frequently bottlenecked by the physical properties of its free base: high volatility, low stability, and difficulty in handling.

    This guide compares the solid-state performance of various salt forms of this scaffold. Unlike standard reagents, the selection of the salt form here is not merely about solubility—it is a critical control point for preventing sublimation , ensuring enantiomeric stability , and enabling X-ray diffraction (XRD) analysis .

    Part 1: Comparative Salt Profile Analysis

    For researchers aiming to crystallize or formulate this molecule, the choice of counter-ion dictates the lattice energy and physical utility. The following table contrasts the industry-standard Hydrochloride salt against alternative forms optimized for crystallography and resolution.

    Table 1: Physicochemical & Crystallographic Performance Matrix
    FeatureHydrochloride (HCl) p-Toluenesulfonate (Tosylate) Picrate / Nitroformate
    Primary Use Bulk Synthesis / StorageX-Ray Crystallography / Chiral ResolutionEnergetic Materials Research
    Crystallinity Moderate (Often hygroscopic needles)High (Large, block-like prisms)High (High density packing)
    Hygroscopicity High (Requires desiccated storage)Low (Non-hygroscopic)Low to Moderate
    Melting Point 138–143 °C (Broad range indicates disorder)>160 °C (Sharp)>180 °C (Decomposition)
    Lattice Stability Lower (H-bonding dominated)High (Pi-stacking + H-bonding)High (Electrostatic density)
    X-Ray Suitability Poor (Disorder common in anion position)Excellent (Ordered lattice)Good (but safety risk)
    Expert Insight: Why the Shift from HCl?

    While the HCl salt (CAS 2231663-51-5) is the standard commercial form due to atom economy, it often suffers from rotational disorder of the azetidine ring in the crystal lattice. For rigorous structural determination—specifically to assign absolute configuration of the 2-methyl chiral center—the Tosylate or Naphthalene-1,5-disulfonate salts are superior. The bulky aromatic anions provide a "scaffold" (via

    
    -
    
    
    
    stacking) that locks the flexible azetidine ring into a singular conformation, allowing for high-resolution diffraction data (< 0.8 Å).

    Part 2: Structural Mechanics & Conformation

    Understanding the crystal structure requires analyzing the unique forces inside the fluorinated azetidine ring.

    The Fluorine Gauche Effect & Ring Pucker

    In non-fluorinated azetidines, the ring puckers to relieve torsional strain. However, in 3,3-difluoro-2-methyl-azetidine , two competing forces dictate the geometry:

    • Dipole Minimization: The C-F bonds try to align anti-parallel to the lone pair (or N-H bond in salts).

    • Steric Bulk: The 2-methyl group forces the ring to twist to avoid 1,3-diaxial-like clashes with the fluorine atoms.

    The introduction of the salt form (protonation of Nitrogen) significantly flattens the ring compared to the free base, increasing the C-N bond character and reducing the "pucker angle" from ~30° to <10° in many crystal structures.

    Visualization: Structural Forces & Workflow

    The following diagram illustrates the workflow for analyzing these salts and the structural forces at play.

    AzetidineAnalysis cluster_Salts Counter-Ion Selection FreeBase Volatile Free Base (3,3-difluoro-2-methyl-azetidine) SaltScreen Salt Screening (In-Situ Generation) FreeBase->SaltScreen Immediate Reaction (Avoid Evaporation) HCl HCl Salt (Hygroscopic/Disordered) SaltScreen->HCl Tosylate Tosylate Salt (Ordered/Pi-Stacking) SaltScreen->Tosylate Crystallization Vapor Diffusion (Slow Growth) HCl->Crystallization Difficult Tosylate->Crystallization Preferred XRD Single Crystal XRD (Data Collection) Crystallization->XRD Analysis Structural Output: 1. Absolute Config (S/R) 2. Ring Pucker Angle 3. F...H Interactions XRD->Analysis

    Caption: Workflow for stabilizing volatile fluorinated azetidines into analyzable crystalline salts.

    Part 3: Experimental Protocols

    Handling the Volatile Free Base (Critical Step)
    • The Problem: The free base of 3,3-difluoro-2-methyl-azetidine is highly volatile. Attempting to isolate it as an oil often leads to significant yield loss and carbonate formation (reacting with atmospheric CO2).

    • The Solution: Use an in-situ salt formation protocol.[1][2] Do not isolate the free base.

    Protocol: Preparation of X-Ray Quality Tosylate Crystals

    This protocol is designed to produce single crystals suitable for determining absolute configuration.

    Reagents:

    • 3,3-difluoro-2-methyl-azetidine HCl (Commercial starting material)

    • p-Toluenesulfonic acid monohydrate (TsOH·H2O)

    • Solvents: Methanol (MeOH), Diethyl Ether (Et2O), Sodium Hydroxide (NaOH).

    Step-by-Step Methodology:

    • Free Base Liberation (In-Situ):

      • Dissolve the commercial HCl salt (100 mg) in minimal water (0.5 mL).

      • Add 1M NaOH (1.1 eq) and immediately extract into Diethyl Ether (3 x 2 mL).

      • Crucial: Dry the ether layer with MgSO4 for only 2 minutes and filter immediately. Do not evaporate to dryness.

    • Salt Formation:

      • Prepare a solution of TsOH·H2O (1.0 eq) in minimal Methanol (0.5 mL).

      • Add the ethereal free base solution dropwise to the TsOH solution with stirring.

      • A precipitate may form immediately. If so, gently warm (40°C) until clear.

    • Crystallization (Vapor Diffusion):

      • Place the clear solution in a small inner vial (GC vial).

      • Place this vial inside a larger jar containing a counter-solvent (Hexane or Pentane).

      • Cap the large jar tightly.

      • Allow to stand undisturbed at 4°C for 3–5 days.

      • Result: Large, block-like crystals should form on the walls of the inner vial.

    Data Collection Parameters (XRD)

    When collecting data, ensure the temperature is set to 100 K .[3] Fluorinated rings often exhibit high thermal motion at room temperature, which smears the electron density of the fluorine atoms, making the "pucker" analysis impossible.

    Part 4: References & Validation

    The methodologies and data comparisons above are grounded in the principles of fluorinated amine crystallography and specific energetic material studies involving the azetidine scaffold.

    • Commercial Availability & Physical Properties:

      • Source: PubChem Compound Summary for 3,3-Difluoroazetidine.

      • Link:

    • Crystallographic Data & Energetic Salts (Baseline for Density):

      • Title: Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts.[4]

      • Source:New Journal of Chemistry (RSC), 2019, 43, 15115-15119.

      • Link:[Link]

    • Conformational Analysis of Fluorinated Heterocycles:

      • Title: The Fluorine Gauche Effect (General principles applied to azetidine ring pucker).

      • Source:Chemical Communications, 2002.[5]

      • Link:[Link]

    • Salt Screening Methodologies:

      • Title: An evaluation of salt screening methodologies.

      • Source:Journal of Pharmacy and Pharmacology, 2015.

      • Link:[Link]

    Sources

    Effect of 2-methyl substitution on azetidine ring strain energy

    Author: BenchChem Technical Support Team. Date: March 2026

    Effect of 2-Methyl Substitution on Azetidine Ring Strain Energy: A Comparative Technical Guide

    Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]

    Executive Analysis: The Micro-Structural Impact

    The introduction of a methyl group at the C2 position of the azetidine ring is not merely a structural appendage; it is a functional lever that alters the thermodynamic landscape of the heterocycle. While the parent azetidine possesses a significant ring strain energy (SE) of approximately 25.4 kcal/mol (106 kJ/mol), the 2-methyl substitution introduces a complex interplay between steric destabilization and electronic stabilization.

    This guide objectively compares unsubstituted azetidine with 2-methylazetidine, focusing on how this substitution modulates strain energy, conformational dynamics, and subsequent reactivity profiles in drug design.[1]

    PropertyAzetidine (Parent)2-MethylazetidineImpact of Substitution
    Ring Strain Energy (SE) ~25.4 kcal/mol~24.8–25.2 kcal/mol (Est.)Slight stabilization via hyperconjugation; offset by steric strain.
    Dominant Conformation Puckered (butterfly)Puckered (Methyl-Equatorial)Methyl group locks conformation to minimize 1,3-diaxial interactions.
    Basicity (pKa) 11.29~10.5 – 11.0Inductive (+I) stabilization of cation vs. steric hindrance to solvation.
    Inversion Barrier ~1.3 kcal/mol~1.5–2.0 kcal/molSteric bulk slightly increases the barrier to nitrogen inversion.
    LogP (Lipophilicity) -0.14~0.40Increases lipophilicity, improving membrane permeability.

    Structural Mechanics & Strain Energy

    The Strain Energy Balance

    The ring strain in azetidine arises primarily from Baeyer strain (bond angle deviation from 109.5°) and Pitzer strain (torsional eclipsing interactions).

    • Azetidine: The C-N-C bond angle is compressed to ~92°, creating significant tension.

    • 2-Methylazetidine: The addition of the methyl group introduces two opposing forces:

      • Electronic Stabilization: The methyl group donates electron density into the ring

        
         orbitals (hyperconjugation), which typically lowers enthalpy of formation and strain energy slightly (analogous to the stabilization seen in methylcyclopropane).
        
      • Steric Destabilization: The methyl group introduces gauche interactions with adjacent ring hydrogens. However, the ring puckers to alleviate this.[1][2]

    Conformational Dynamics (Puckering)

    Unlike the planar transition state, the ground state of azetidine is puckered. The 2-methyl substituent dictates the preferred pucker to maximize stability.

    • Equatorial Preference: The methyl group strongly prefers the "pseudo-equatorial" position.

    • Axial Penalty: Placing the methyl group "pseudo-axial" introduces severe 1,3-diaxial-like repulsion with the hydrogen on C4 and the lone pair on Nitrogen.

    AzetidineConformation cluster_0 Conformational Equilibrium NodeA 2-Methylazetidine (Methyl-Axial) NodeB Transition State (Planar) NodeA->NodeB Ring Flip (+ Energy) NodeC 2-Methylazetidine (Methyl-Equatorial) NodeB->NodeC Relaxation Note Equatorial conformer is thermodynamically favored by ~1.5-2.0 kcal/mol due to reduced steric clash. NodeC->Note

    Figure 1: Conformational equilibrium showing the thermodynamic preference for the equatorial methyl orientation.[1]

    Reactivity Profile: Regioselective Ring Opening

    The most critical application of the strain energy difference lies in ring-opening reactions . The 2-methyl group acts as a "director," steering nucleophiles to specific carbons based on the reaction conditions (Baldwin’s Rules & Electronic bias).

    Nucleophilic Attack Pathways

    The strain energy is released upon ring opening. The regioselectivity is governed by the interplay of sterics (hindrance at C2) and electronics (carbocation stability at C2).

    • Path A (Steric Control - Basic Conditions): Nucleophile attacks the less hindered C4 position.

    • Path B (Electronic Control - Acidic Conditions): Protonation of Nitrogen weakens the C2-N bond (more substituted carbon supports partial positive charge). Nucleophile attacks C2 .

    RingOpening cluster_acid Acidic Conditions (Charge Control) cluster_base Basic/Neutral Conditions (Steric Control) Start 2-Methylazetidine Acid Protonation (H+) Start->Acid H+ Nuc Nucleophile (Nu-) Start->Nuc Direct Attack Inter Aziridinium-like Ion (Activated) Acid->Inter Prod1 Product: Attack at C2 (More Substituted) Inter->Prod1 SN2 (Loose) Prod2 Product: Attack at C4 (Less Hindered) Nuc->Prod2 SN2 (Strict)

    Figure 2: Divergent reaction pathways for ring opening driven by strain release and substitution effects.

    Experimental Methodologies

    Protocol: Determination of pKa (Potentiometric Titration)

    Purpose: To quantify the electronic effect of the 2-methyl group on nitrogen basicity.

    • Preparation: Dissolve 0.05 mmol of 2-methylazetidine hydrochloride in 20 mL of degassed water.

    • Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0) at 25°C under

      
       atmosphere.
      
    • Titration: Titrate with 0.1 M standardized NaOH solution in 5

      
      L increments.
      
    • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the pKa.

      • Expected Result: The pKa should be slightly lower than azetidine (11.29) due to steric inhibition of solvation, typically falling in the 10.5–11.0 range.[1]

    Protocol: Regioselective Ring Opening (Acid-Catalyzed)

    Purpose: To demonstrate strain-release driven functionalization.

    • Reagents: 2-Methylazetidine (1.0 eq), Nucleophile (e.g., Benzyl alcohol, 2.0 eq),

      
       (0.1 eq).[1]
      
    • Condition: Dissolve azetidine in dry DCM (0.2 M) at 0°C.

    • Addition: Add Lewis Acid (

      
      ) dropwise. Stir for 15 min.
      
    • Reaction: Add Benzyl alcohol. Allow to warm to RT and stir for 4 hours.

    • Workup: Quench with sat.

      
      , extract with DCM, and dry over 
      
      
      
      .[1]
    • Analysis: Analyze by

      
      -NMR.
      
      • Validation: Look for the doublet of methyl protons (shifted downfield) indicating attack at C2 (opening to the branched amino-ether).

    Comparative Data Summary

    MetricAzetidine2-MethylazetidineDrug Design Implication
    Molecular Weight 57.09 g/mol 71.12 g/mol Minimal mass increase.
    H-Bond Donors 11Preserved H-bond capability.
    Topological Polar Surface Area 12.03
    
    
    12.03
    
    
    Identical polar footprint.
    Metabolic Stability ModerateEnhancedMethyl group blocks
    
    
    -oxidation at one site.
    Boiling Point 61-62°C~70-75°CHigher BP aids in process handling.

    References

    • Dill, J. D., Greenberg, A., & Liebman, J. F. (1979).[1] "Strain energies of small ring hydrocarbons and heterocycles." Journal of the American Chemical Society. Link

    • Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

    • Siriwardena, A., et al. (2021).[1][3] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character." RSC Advances. Link

    • Ghorai, M. K., et al. (2007).[1][4] "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines." The Journal of Organic Chemistry. Link

    • PubChem Compound Summary. (2025). "2-Methylazetidine (CID 533460)." National Center for Biotechnology Information. Link

    Sources

    A Comparative Guide to the Bioavailability of Fluorinated vs. Non-Fluorinated Azetidines

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of Azetidines and Fluorine in Drug Discovery

    Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in modern drug discovery.[1][2][3] Their unique structural characteristics, including high ring strain and a three-dimensional, sp3-rich character, confer advantageous properties such as enhanced metabolic stability, improved solubility, and conformational rigidity.[1][2] These features make azetidines highly attractive scaffolds for designing bioactive molecules that can effectively modulate biological targets.[4] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to improve their pharmacokinetic profiles and receptor selectivity.[2]

    Parallel to the rise of the azetidine scaffold, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry.[5] Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties.[6] Judicious fluorination can enhance metabolic stability, increase membrane permeability, and modulate the basicity (pKa) of nearby functional groups, all of which are critical factors influencing a drug's oral bioavailability.[6][7][8]

    This guide provides an in-depth comparison of the bioavailability of fluorinated versus non-fluorinated azetidines. We will explore the causal mechanisms by which fluorination impacts key pharmacokinetic parameters and provide detailed, field-proven experimental protocols for researchers to validate these properties in their own drug discovery programs.

    The Impact of Fluorination on Key Physicochemical Properties

    Oral bioavailability is not a single property but the culmination of several factors, including a compound's solubility, permeability, and metabolic stability. Fluorination directly influences the underlying physicochemical properties that govern these factors.

    Lipophilicity (LogP/LogD): Navigating the Cellular Membrane

    For a drug to be absorbed after oral administration, it must pass through the lipid bilayers of intestinal cells. Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key predictor of this membrane permeability.[9] While it is a common belief that fluorination universally increases lipophilicity, the reality is more nuanced. The effect depends on the molecular context, including the degree and position of fluorination.[10][11] However, by increasing a molecule's affinity for lipid environments, strategic fluorination can enhance its ability to penetrate cell membranes and reach its target.[7][9]

    Table 1: Hypothetical Lipophilicity Comparison of Azetidine Analogs

    Compound IDStructureR-GroupPredicted LogPRationale
    AZ-H Azetidine Core-CH₃1.5Baseline lipophilicity of the non-fluorinated parent compound.
    AZ-F1 Azetidine Core-CH₂F1.7Mono-fluorination modestly increases lipophilicity.
    AZ-F3 Azetidine Core-CF₃2.4Tri-fluorination significantly increases lipophilicity due to the hydrophobic nature of the CF₃ group.
    Basicity (pKa): The Ionization Gatekeeper

    The basicity of the azetidine nitrogen, quantified by its pKa, is a critical determinant of bioavailability.[6] At the physiological pH of the intestines (approx. 6.0-7.4), a significant portion of a highly basic amine will be protonated (ionized). This charged state increases aqueous solubility but severely hampers passive diffusion across lipid membranes.[6]

    The strong electron-withdrawing nature of fluorine significantly reduces the electron density on the azetidine nitrogen, thereby lowering its basicity.[12][13][14] This pKa reduction means that at physiological pH, a larger fraction of the fluorinated azetidine exists in its neutral, more lipophilic form, which can more readily permeate the intestinal epithelium.[6]

    Table 2: Hypothetical pKa Comparison of Azetidine Analogs

    Compound IDR-Group on Azetidine RingPredicted pKa% Neutral at pH 7.4Rationale
    AZ-H H9.5~0.8%The parent azetidine is strongly basic and largely protonated.
    AZ-F F (beta to Nitrogen)7.8~28.5%The inductive effect of fluorine reduces basicity, increasing the neutral fraction.[12][13]
    AZ-F2 F, F (gem-difluoro, beta to N)6.5~89.1%Further fluorination drastically lowers pKa, rendering the molecule mostly neutral.

    Metabolic Stability: Resisting the First-Pass Effect

    A major hurdle for oral bioavailability is first-pass metabolism, where a drug is broken down by enzymes in the liver before it can reach systemic circulation.[15] Enhancing a molecule's metabolic stability is therefore a primary goal of medicinal chemistry.

    The azetidine scaffold itself is known to confer greater metabolic stability compared to more flexible or larger heterocycles like piperidines.[1][2][16] This stability can be further amplified by fluorination. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6][7][17][18] By replacing a metabolically liable C-H bond with a C-F bond, chemists can effectively "block" sites of metabolic attack, extending the drug's half-life and increasing its chance of reaching the bloodstream intact.[18]

    Figure 1: Fluorination blocks sites of oxidative metabolism.

    Experimental Protocols for Bioavailability Assessment

    To move from theoretical advantages to validated results, a suite of standardized in vitro and in vivo assays is essential. The following protocols represent self-validating systems for assessing the key parameters of bioavailability.

    Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

    This assay provides a direct measure of a compound's susceptibility to Phase I metabolism.[19]

    Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP enzymes.[15] By incubating a compound with microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism and measure the rate at which the parent compound disappears.[15][20][21]

    Step-by-Step Methodology:

    • Preparation: Thaw human liver microsomes (HLMs) at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[21][22]

    • Compound Addition: Add the test compounds (fluorinated and non-fluorinated azetidines) to the microsomal solution at a final concentration of 1 µM.

    • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[20][21] The "time zero" (T₀) sample is immediately quenched.

    • Time Course: Incubate the reaction at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots of the reaction mixture.

    • Quenching: Immediately stop the reaction in each aliquot by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[15] This precipitates the microsomal proteins.

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

    • Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) and half-life (t½).

    G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Thaw & Dilute Liver Microsomes Compound Add Test Compound (1 µM) Microsomes->Compound Initiate Add NADPH Start Timer (T₀) Compound->Initiate Incubate Incubate at 37°C Sample at T=5,15,30,60 min Initiate->Incubate Quench Quench with Acetonitrile + Internal Standard Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

    Figure 2: Workflow for the liver microsomal stability assay.
    Protocol 2: In Vitro Permeability Assay (Caco-2 Cells)

    This assay is the industry gold standard for predicting intestinal drug absorption.[23][24]

    Causality: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[24][25]

    Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for 21 days to allow for full differentiation and monolayer formation.[23][26]

    • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., ≥ 200 Ω·cm²) confirms the integrity of the tight junctions.[27] Monolayers not meeting this criterion are discarded.

    • Assay Setup: Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Directional Permeability:

      • A-to-B (Apical to Basolateral): Add the test compound to the apical (upper) chamber, which represents the intestinal lumen.

      • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber, which represents the blood side. This direction is used to assess active efflux.

    • Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points, take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A) and replace with fresh buffer.

    • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

    • Data Interpretation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can identify if the compound is a substrate for efflux pumps like P-glycoprotein.

    Caco2_Workflow cluster_setup Setup & QC cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER Quality Control: TEER ≥ 200 Ω·cm² Culture->TEER Dose Dose TEER:f1->Dose:f0 TEER:f1->Dose:f1 Incubate Incubate at 37°C Dose->Incubate Sample Sample from Receiver Chamber at multiple time points Incubate->Sample LCMS Quantify Compound Concentration (LC-MS/MS) Sample->LCMS Calculate Calculate Papp (cm/s) and Efflux Ratio LCMS->Calculate

    Figure 3: Workflow for the Caco-2 permeability assay.
    Protocol 3: In Vivo Pharmacokinetic (PK) Study

    This is the definitive study to determine oral bioavailability in a living system.[28][29]

    Causality: By administering a compound both intravenously (IV) and orally (PO) and measuring its concentration in the blood over time, we can determine the fraction of the oral dose that reaches systemic circulation. The IV dose serves as the 100% bioavailability reference.[30]

    Step-by-Step Methodology:

    • Animal Model: Use a relevant species, typically rats or mice, divided into two groups.[29]

    • Dosing:

      • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein injection) at a specific dose (e.g., 1 mg/kg).

      • Group 2 (PO): Administer the compound orally (e.g., via gavage) at a higher dose (e.g., 5 mg/kg).

    • Blood Sampling: Collect blood samples from each animal at a series of predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Sample Processing: Process the blood to obtain plasma, and store frozen until analysis.

    • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Data Analysis:

      • Plot the plasma concentration versus time for both IV and PO groups.

      • Use pharmacokinetic software to calculate key parameters, including the Area Under the Curve (AUC) for both routes.[31]

      • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

    Case Study: Synthesizing the Data

    Let's consider a hypothetical case comparing a non-fluorinated parent compound, AZ-H , with its β-fluorinated analog, AZ-F .

    Table 3: Comparative Bioavailability Profile of AZ-H vs. AZ-F

    ParameterAZ-H (Non-Fluorinated)AZ-F (Fluorinated)Implication of Fluorination
    pKa 9.57.8↓ Basicity, ↑ Neutral fraction at pH 7.4
    LogD at pH 7.4 -0.91.6↑ Lipophilicity of absorbable species
    Microsomal Half-Life (t½, min) 855↑ Metabolic Stability (Blocked metabolism)
    Caco-2 Papp (A→B, 10⁻⁶ cm/s) 0.5 (Low)8.2 (High)↑ Intestinal Permeability
    Oral Bioavailability (F%) in Rat 4%68%Significant Improvement in Bioavailability

    In this case, the fluorination of the azetidine scaffold had a dramatic, positive impact. The reduction in pKa shifted the compound towards its more membrane-permeable neutral form in the gut. This, combined with a favorable increase in LogD, led to a >16-fold improvement in Caco-2 permeability. Furthermore, the metabolic liability in AZ-H was successfully blocked by the C-F bond in AZ-F, increasing its metabolic half-life by nearly 7-fold. The cumulative effect of these improvements is a striking increase in oral bioavailability from a negligible 4% to a robust 68%.

    Conclusion

    The strategic fluorination of azetidine scaffolds is a powerful and well-validated approach for enhancing oral bioavailability. By leveraging the unique electronic properties of fluorine, medicinal chemists can concurrently address multiple pharmacokinetic challenges. The primary mechanisms driving this improvement are:

    • pKa Modulation: Lowering the basicity of the azetidine nitrogen to increase the population of the membrane-permeant neutral species.[6][14]

    • Metabolic Blocking: Replacing metabolically vulnerable C-H bonds with robust C-F bonds to prevent enzymatic degradation.[6][7][18]

    • Permeability Enhancement: The combined effects of modulated pKa and lipophilicity often lead to superior passive diffusion across the intestinal epithelium.[7]

    A comprehensive evaluation using a tiered approach of in vitro assays (metabolic stability, Caco-2 permeability) followed by definitive in vivo pharmacokinetic studies is crucial for successfully translating these chemical modifications into drug candidates with improved clinical potential.

    References

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    Safety Operating Guide

    3,3-Difluoro-2-methyl-azetidine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure: Proper Disposal and Safety Protocols for 3,3-Difluoro-2-methyl-azetidine

    Introduction

    In modern drug discovery, 3,3-Difluoro-2-methyl-azetidine (typically handled as a hydrochloride salt, CAS 2231665-78-2 or 1638772-18-5) is a highly valued fluorinated bioisostere used to modulate lipophilicity and block metabolic oxidation in lead compounds (1[1]). However, the presence of the gem-difluoro group adjacent to a strained azetidine ring presents critical safety and logistical challenges during waste management. Improper disposal of fluorinated amines can lead to the release of highly toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx) during thermal decomposition (2[2]).

    This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

    Physicochemical & Hazard Profile

    Understanding the molecule's physical state is the first step in risk mitigation. The free base is a volatile, flammable liquid, whereas the commercially available hydrochloride salt is a stable, albeit hygroscopic, solid (3[3]).

    PropertyValue (HCl Salt)Operational Consequence
    Molecular Formula C₄H₈ClF₂NHigh fluorine content strictly dictates routing to halogenated waste streams[3].
    Molecular Weight 143.56 g/mol Quantitative tracking is required for hazardous waste accumulation logs[3].
    Physical State Solid (Powder)High risk of dust generation; requires respiratory evaluation during cleanup[2].
    Thermal Decomposition HF, HCl, NOx, COxMust be incinerated at a facility equipped with alkaline acid gas scrubbers[2].
    Incompatibilities Strong oxidizers, basesExothermic release of the volatile, corrosive free base if mixed with strong bases[2].

    Mechanistic Safety Insights: The "Why" Behind the Protocol

    Why can't 3,3-Difluoro-2-methyl-azetidine be disposed of in standard organic waste? The carbon-fluorine (C-F) bond is exceptionally strong. Standard municipal or non-halogenated chemical incinerators operate at temperatures insufficient to completely mineralize fluorinated organics, leading to the formation of Products of Incomplete Destruction (PIDs) (4[4]).

    Furthermore, when the C-F bonds do break, they generate corrosive hydrogen fluoride (HF) gas (2[2]). If routed to a non-halogenated waste stream (often used for fuel blending), the resulting HF will rapidly corrode the incinerator's refractory lining and exhaust systems, leading to catastrophic equipment failure and environmental contamination (5[5]). Therefore, this compound must be strictly segregated into halogenated waste streams destined for High-Temperature Incineration (HTI) at a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with HF scrubbers (6[6]).

    Step-by-Step Spill Response & Containment Workflow

    In the event of a localized laboratory spill, immediate containment is critical to prevent inhalation exposure and cross-contamination.

    • Step 1: Evacuate and Assess. Clear non-essential personnel from the immediate area. Identify if the spill is the solid HCl salt or a free-base solution (7[7]).

    • Step 2: Don Appropriate PPE. Equip double nitrile gloves, tightly fitting chemical safety goggles, and a lab coat. If a large amount of powder is aerosolized, a NIOSH-approved N95 or P100 particulate respirator is mandatory (2[2]).

    • Step 3: Containment.

      • For Solid (HCl salt): Do not dry sweep, as this generates hazardous dust. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to dampen it, or cover with wet paper towels (2[2]).

      • For Liquid (Free base or solution): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary Chem-Sorb pads (7[7]). Never use sawdust or combustible materials.

    • Step 4: Collection. Use non-sparking tools to scoop the absorbed material into a wide-mouth, chemically resistant high-density polyethylene (HDPE) container (7[7]).

    • Step 5: Decontamination. Wash the spill surface with a mild 5% acetic acid solution (to neutralize residual amines), followed by copious amounts of hot soapy water (8[8]).

    • Step 6: Labeling. Seal the container and immediately affix a hazardous waste label reading: "Hazardous Waste: Toxic, Halogenated Fluorinated Amine Spill Debris" (5[5]).

    Routine Waste Segregation & Disposal Procedures

    For routine disposal of surplus reagent or reaction mother liquors containing 3,3-Difluoro-2-methyl-azetidine:

    Protocol A: Solid Waste (Surplus Reagent & Consumables)

    • Collect all contaminated solids (weigh boats, spatulas, empty vials, and surplus powder) in a dedicated, clearly labeled solid halogenated waste bin lined with a heavy-duty PE bag (5[5]).

    • Keep the container tightly closed when not actively adding waste to prevent ambient moisture absorption and subsequent degradation (2[2]).

    Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

    • pH Check: Before adding aqueous or mixed-solvent waste to a carboy, verify the pH. Acidic fluorinated waste can slowly etch glass over time (5[5]).

    • Neutralization: If the pH is < 4, carefully neutralize to pH 7-8 using saturated aqueous sodium bicarbonate (NaHCO₃). Caution: Perform this in a fume hood as CO₂ gas will evolve.

    • Segregation: Transfer the neutralized solution exclusively into a carboy designated for "Halogenated Organic Solvents." Do not mix with non-halogenated streams (e.g., pure acetone or toluene) (5[5]).

    • TSDF Routing: Ensure your environmental health and safety (EHS) department routes this specific carboy to a facility permitted by the EPA (or local equivalent) for the destruction of fluorinated compounds via high-temperature incineration with HF scrubbing (6[6]).

    Disposal Decision Workflow

    The following diagram illustrates the critical decision matrix for routing 3,3-Difluoro-2-methyl-azetidine waste to ensure regulatory compliance and safety.

    WasteDisposal Start 3,3-Difluoro-2-methyl-azetidine Waste Generated State Physical State? Start->State Solid Solid / Powder (HCl Salt or Spill Absorbent) State->Solid Dry Liquid Liquid (Free Base or Reaction Mixture) State->Liquid Solution Halogenated Segregate into: HALOGENATED ORGANIC WASTE Solid->Halogenated Aqueous Aqueous Waste (pH < 7?) Liquid->Aqueous Aqueous Organic Organic Solvent Mixture Liquid->Organic Organic Neutralize Neutralize to pH 7-8 (Prevents HF formation) Aqueous->Neutralize Yes Aqueous->Halogenated No (pH > 7) Organic->Halogenated Neutralize->Halogenated Incinerator High-Temp Incineration (Requires HF Scrubbers) Halogenated->Incinerator

    Decision logic for segregating fluorinated azetidine waste for compliant high-temp incineration.

    References

    • Sigma-Aldrich.(R)-3,3-Difluoro-2-methylazetidine hydrochloride Product Page. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm3s7aeuU7bwJwZh6BMW2b-Fv91jmOxqeGPy-XU05aF9ndiH9ec4GWtL-c4rkjszXLShIkD9V-irBOML-74o_EY-S8pmP-zgmFqqLOvMr1m4i_GOVbYco7MCnY1nYM8ibaHjvwJfdt3roDyLzQQEIL8HShOo-v50oMqS6vxM_FRHwyh_w7kl7L]
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    Personal protective equipment for handling 3,3-Difluoro-2-methyl-azetidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Essential Safety & Handling Guide: 3,3-Difluoro-2-methyl-azetidine

    This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 3,3-Difluoro-2-methyl-azetidine. As a valued partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. The following procedures are grounded in established safety principles and data from closely related compounds to offer a robust framework for risk mitigation.

    Disclaimer: Specific safety data for 3,3-Difluoro-2-methyl-azetidine is not extensively published. The guidance herein is synthesized from Safety Data Sheets (SDS) for the parent compound, 3,3-Difluoroazetidine and its hydrochloride salt, which shares the core structural and reactive motifs.[1][2][3] The principles of chemical safety dictate that novel or lesser-known compounds should be handled with the assumption of high toxicity.

    Hazard Identification and Core Risks

    3,3-Difluoro-2-methyl-azetidine and its analogues are classified as irritants. The primary hazards, based on authoritative data, are:

    • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2][3]

    • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][3]

    • Respiratory Tract Irritation (H335): May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2][3]

    The causality behind these hazards lies in the reactive nature of the azetidine ring, a strained four-membered heterocycle, combined with the strong electron-withdrawing effects of the geminal fluorine atoms. This chemical structure can readily react with biological nucleophiles, leading to cellular damage and an inflammatory response.

    The Personal Protective Equipment (PPE) Protocol

    A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard at all potential points of contact.

    Engineering Controls: The First Line of Defense

    All handling of 3,3-Difluoro-2-methyl-azetidine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. A fume hood provides critical exhaust ventilation to prevent the inhalation of fine powders or aerosols.[4] An eyewash station and safety shower must be readily accessible and tested regularly.[6]

    Personal Protective Equipment: Your Direct Barrier
    PPE CategorySpecificationRationale
    Eye & Face Protection Chemical splash goggles with side shields (ANSI Z87.1 or EN166 compliant).[1][6]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1]
    Hand Protection Chemical-resistant nitrile gloves.[5]Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and removed promptly and properly to avoid contaminating other surfaces.[7]
    Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. Must be kept fully fastened.[7]
    Respiratory Protection N95 (US) or P2 (EU) dust mask.[1]Required when handling the solid compound outside of a glovebox, even within a fume hood, to prevent inhalation of fine particles. For significant aerosol-generating procedures, a full-face respirator may be necessary based on a formal risk assessment.[1]

    Operational Guide: From Receipt to Disposal

    Step-by-Step Handling Procedure
    • Preparation: Before handling, designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the hood.

    • Donning PPE: Don PPE in the correct order: lab coat, then respirator, then eye protection, and finally gloves.

    • Weighing the Compound:

      • Perform all weighing on an analytical balance inside the fume hood or in an enclosure with dedicated exhaust.

      • Use a micro-spatula to minimize dust generation.

      • Close the primary container immediately after dispensing.

    • Solution Preparation:

      • Add the solid compound to the solvent slowly to avoid splashing.

      • If the compound is hygroscopic, handle it under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Post-Handling:

      • Decontaminate all surfaces with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste.

      • Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Wash hands thoroughly with soap and water after PPE removal.[1][4]

    Spill Management Protocol

    In the event of a spill, immediate and correct action is critical to prevent exposure.

    • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.

    • Secure the Area: Restrict access to the spill area. Ensure ventilation is active.

    • Assess the Spill: If the spill is minor and you are trained to handle it:

      • Don the full PPE ensemble described in Section 2.

      • For a solid spill , gently cover with a damp paper towel to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.[1]

      • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand).[4]

    • Decontaminate: Once the bulk material is collected, decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[8]

    • Report: Report all spills to your institution's Environmental Health & Safety (EHS) office.

    Disposal and Decontamination Plan

    Fluorinated organic compounds can be persistent in the environment, and their disposal requires stringent adherence to regulations.[9] Do not dispose of this chemical down the drain or in regular trash.[8]

    Waste Segregation and Disposal Workflow
    • Identify as Hazardous Waste: All unused 3,3-Difluoro-2-methyl-azetidine and materials contaminated with it are classified as hazardous chemical waste.[5]

    • Containerize:

      • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]

      • The label must include "Hazardous Waste" and the full chemical name.[8]

    • Collect Waste:

      • Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels.

      • Liquid Waste: Solvents used for reactions and decontamination rinsate. Do not mix with incompatible waste streams.[5]

    • Storage: Store the sealed waste container in a designated, ventilated, and secure satellite accumulation area.

    • Arrange Pickup: Contact your institution's EHS office to schedule a waste pickup.[5]

    Decontamination of Glassware

    Glassware that has come into contact with the compound must be decontaminated before being returned to general use.

    • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also require collection depending on local regulations.[8]

    • Final Cleaning: After the solvent rinse, the glassware can be washed using standard laboratory procedures.

    PPE Selection & Decontamination Workflow

    The following diagram outlines the decision-making process for appropriate PPE selection and the subsequent decontamination and disposal steps.

    PPE_Workflow PPE Selection & Decontamination Workflow for 3,3-Difluoro-2-methyl-azetidine cluster_0 1. Task Assessment cluster_1 2. PPE Selection cluster_2 3. Post-Handling Procedure cluster_3 4. Waste Disposal start Assess Handling Task task_solid Weighing/Handling Solid start->task_solid task_solution Handling Solution (<1M) start->task_solution ppe_solid Mandatory PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95/P2 Respirator task_solid->ppe_solid Requires airborne particle protection ppe_solution Mandatory PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat task_solution->ppe_solution Splash hazard primary decon Decontaminate Work Area & Glassware with Solvent ppe_solid->decon ppe_solution->decon doff Doff PPE Correctly decon->doff waste_liquid Collect Decontamination Rinsate as Hazardous Liquid Waste decon->waste_liquid waste_solid Dispose of Contaminated Solid PPE & Materials as Hazardous Waste doff->waste_solid wash Wash Hands Thoroughly waste_solid->wash waste_liquid->wash

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.